Cortisol sulfate sodium
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure of Parent
Eigenschaften
IUPAC Name |
sodium;[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] sulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30O8S.Na/c1-19-7-5-13(22)9-12(19)3-4-14-15-6-8-21(25,17(24)11-29-30(26,27)28)20(15,2)10-16(23)18(14)19;/h9,14-16,18,23,25H,3-8,10-11H2,1-2H3,(H,26,27,28);/q;+1/p-1/t14-,15-,16-,18+,19-,20-,21-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJKQHUMDQFOLHE-WDCKKOMHSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4(C(=O)COS(=O)(=O)[O-])O)C)O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CC[C@@]4(C(=O)COS(=O)(=O)[O-])O)C)O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29NaO8S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70939934 | |
| Record name | Sodium 11,17-dihydroxy-3,20-dioxopregn-4-en-21-yl sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70939934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
464.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1852-36-4 | |
| Record name | Hydrocortisone 21-(sodium sulphate) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001852364 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sodium 11,17-dihydroxy-3,20-dioxopregn-4-en-21-yl sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70939934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Hydrocortisone 21-(sodium sulphate) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.861 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to the History of Cortisol Metabolism Research
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cortisol, a glucocorticoid steroid hormone, is a cornerstone of human physiology, regulating a wide array of metabolic, cardiovascular, immune, and homeostatic functions. Its discovery and the subsequent elucidation of its metabolic pathways have been pivotal moments in medical history, leading to the development of powerful therapeutic agents and a deeper understanding of endocrine function. This in-depth technical guide provides a comprehensive overview of the history of cortisol metabolism research, detailing the key discoveries, experimental methodologies, and quantitative data that have shaped our current understanding.
I. The Dawn of Corticosteroid Research: Isolation and Identification
The story of cortisol begins in the 1930s with the quest to isolate the active principles of the adrenal cortex. Building on the earlier work of Thomas Addison, who in the mid-19th century described the syndrome of adrenal insufficiency, researchers sought to identify the life-sustaining substances produced by these glands.
A. The Seminal Work of Edward C. Kendall
At the Mayo Clinic, biochemist Edward C. Kendall embarked on a systematic effort to extract and identify the hormones of the adrenal cortex. His meticulous work, spanning several years, involved processing vast quantities of adrenal glands from cattle. By 1935, Kendall and his team had successfully isolated several crystalline compounds, which they labeled alphabetically as Compounds A, B, C, D, E, and F.[1][2] Compound E would later be identified as cortisone (B1669442), and Compound F as cortisol.[1]
Experimental Protocol: Isolation of Cortical Steroids (Kendall's Method - Reconstructed)
-
Source Material: Large quantities of bovine adrenal glands were obtained from slaughterhouses.
-
Initial Extraction: The glands were minced and extracted with an organic solvent, likely ethanol (B145695) or acetone, to remove the steroid hormones from the tissue matrix. This initial extraction would also precipitate proteins.
-
Solvent Partitioning: The crude extract was then subjected to a series of solvent-solvent partitioning steps to separate the lipophilic steroids from more polar and non-polar impurities. A typical scheme would involve partitioning between ethanol/water and a non-polar solvent like benzene (B151609) or petroleum ether.
-
Fractional Crystallization: The partially purified steroid mixture was then subjected to fractional crystallization from various solvents. This painstaking process involved dissolving the mixture in a hot solvent and allowing it to cool slowly, with different compounds crystallizing out at different temperatures and concentrations.
-
Chemical Characterization: The isolated crystalline compounds were then characterized by their melting points, optical rotation, and elemental analysis to determine their chemical formulas.
This multi-step and arduous process eventually yielded small, precious quantities of the individual corticosteroids, paving the way for the investigation of their biological activities.
II. The Therapeutic Breakthrough: Cortisone and Rheumatoid Arthritis
The discovery of the potent anti-inflammatory effects of "Compound E" (cortisone) by Philip S. Hench, a rheumatologist at the Mayo Clinic, marked a turning point in medicine. Hench had observed that patients with rheumatoid arthritis often experienced remission of their symptoms during pregnancy or bouts of jaundice, leading him to hypothesize the existence of an endogenous anti-inflammatory substance.[3]
A. The First Clinical Trial (1948)
In 1948, with a small supply of Compound E provided by Kendall, Hench administered the hormone to a 29-year-old woman severely disabled by rheumatoid arthritis.[3][4] The results were dramatic and unprecedented. Within days, the patient's joint pain and inflammation subsided, and she was able to move freely for the first time in years.[4] This landmark experiment was published in the Proceedings of the Staff Meetings of the Mayo Clinic in 1949.[5][6]
Experimental Protocol: First Clinical Administration of Cortisone (Hench's 1948 Trial - Reconstructed)
Based on Hench's Nobel lecture and subsequent publications, the protocol for this initial trial can be reconstructed as follows:
-
Patient Selection: A female patient with severe, debilitating rheumatoid arthritis.
-
Drug Formulation: "Compound E" (cortisone acetate) suspended in saline.
-
Dosage and Administration: An initial dose of 100 mg of cortisone acetate (B1210297) was administered via intramuscular injection.[3][4] The dosage was then adjusted based on the clinical response.
-
Monitoring: The patient's clinical status was closely monitored, including subjective reports of pain and stiffness, and objective measures of joint swelling and mobility.
-
Outcome: The trial demonstrated a rapid and profound anti-inflammatory effect, leading to a significant improvement in the patient's condition.
The success of this initial trial was quickly replicated in other patients, and in 1950, Hench, Kendall, and the Swiss chemist Tadeus Reichstein, who had independently synthesized cortisone, were awarded the Nobel Prize in Physiology or Medicine.[7][8]
III. Unraveling the Metabolic Pathways
Following the discovery of its therapeutic potential, research efforts intensified to understand the biosynthesis, metabolism, and mode of action of cortisol.
A. Cortisol Biosynthesis
Cortisol is synthesized in the zona fasciculata of the adrenal cortex from the precursor molecule, cholesterol. This multi-step process is catalyzed by a series of enzymes, primarily from the cytochrome P450 superfamily.
B. Cortisol Metabolism and Inactivation
Once released into the circulation, cortisol undergoes extensive metabolism, primarily in the liver, to more water-soluble compounds that can be excreted in the urine. The key enzymes involved in this process are 11β-hydroxysteroid dehydrogenases (11β-HSDs), 5α- and 5β-reductases, and UDP-glucuronosyltransferases (UGTs).
Quantitative Data on Cortisol Metabolism
The following tables summarize key quantitative parameters related to cortisol metabolism.
Table 1: Pharmacokinetic Parameters of Cortisol and Major Metabolites
| Compound | Half-life (t½) | Clearance Rate (CL) | Volume of Distribution (Vd) |
| Cortisol | 66 - 120 min[9][10] | 150 - 200 L/day | ~20 L |
| Cortisone | ~30 min | - | - |
| Tetrahydrocortisol (THF) | ~6.8 hours[11] | - | - |
| Tetrahydrocortisone (THE) | ~6.8 hours[11] | - | - |
Table 2: Kinetic Parameters of Key Cortisol Metabolizing Enzymes
| Enzyme | Substrate | K_m | V_max | Inhibitor | K_i |
| 11β-HSD1 | Cortisone | ~2.1 µM[12] | - | Carbenoxolone | - |
| 11β-HSD2 | Cortisol | ~60 nM[13] | - | Glycyrrhetinic acid | ~8.7 nM[13] |
| 5α-Reductase | Cortisol | - | - | Finasteride | - |
| 5β-Reductase | Cortisol | - | - | - | - |
| UGT2B7 | Aldosterone | - | - | - | - |
Note: Kinetic parameters can vary depending on the experimental conditions and tissue source. The values presented here are representative.
IV. The Molecular Mechanism of Action: The Glucocorticoid Receptor
The physiological effects of cortisol are mediated by the glucocorticoid receptor (GR), a member of the nuclear receptor superfamily.
Upon entering the cell, cortisol binds to the GR, which is located in the cytoplasm in a complex with heat shock proteins (HSPs). This binding event causes a conformational change in the GR, leading to the dissociation of the HSPs. The activated GR-cortisol complex then translocates to the nucleus, where it dimerizes and binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes. This interaction modulates the transcription of these genes, leading to the wide-ranging physiological effects of cortisol.
V. Evolution of Analytical Techniques
The ability to accurately measure cortisol and its metabolites has been crucial for both research and clinical diagnostics. Analytical methods have evolved significantly over the decades.
-
Early Bioassays (1930s-1940s): Initial studies relied on cumbersome and often imprecise bioassays, such as the ability of adrenal extracts to sustain life in adrenalectomized animals.
-
Colorimetric and Fluorometric Assays (1950s): The development of chemical assays provided a more direct way to quantify corticosteroids, but these methods often lacked specificity.
-
Radioimmunoassay (RIA) (1960s-1980s): The advent of RIA revolutionized hormone measurement, offering high sensitivity and improved specificity.
-
Chromatographic Methods (1970s-present): Gas chromatography (GC) and high-performance liquid chromatography (HPLC) coupled with various detectors provided the ability to separate and quantify individual steroid metabolites.
-
Mass Spectrometry (MS) (1980s-present): The coupling of GC or LC with mass spectrometry (GC-MS and LC-MS) has become the gold standard for steroid analysis, offering unparalleled specificity, sensitivity, and the ability to perform comprehensive steroid profiling.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) for Steroid Profiling (General Overview)
-
Sample Preparation: Biological samples (e.g., urine, plasma) are subjected to an extraction procedure, often involving solid-phase extraction (SPE), to isolate the steroid fraction.
-
Enzymatic Hydrolysis: To measure conjugated steroids (glucuronides and sulfates), the extract is treated with enzymes (β-glucuronidase and sulfatase) to cleave the conjugates and release the free steroids.
-
Derivatization: The steroid hydroxyl and keto groups are chemically modified (derivatized), typically by silylation, to increase their volatility and thermal stability for GC analysis.
-
GC Separation: The derivatized steroid mixture is injected into a gas chromatograph, where the individual components are separated based on their boiling points and interactions with the stationary phase of the GC column.
-
MS Detection and Quantification: As the separated steroids elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The mass-to-charge ratio of the resulting ions provides a unique "fingerprint" for each steroid, allowing for highly specific identification and quantification.
Conclusion
The history of cortisol metabolism research is a testament to the power of scientific inquiry, from the painstaking isolation of a life-saving hormone to the detailed elucidation of its complex molecular pathways. The pioneering work of researchers like Kendall and Hench not only revolutionized the treatment of inflammatory diseases but also laid the foundation for modern endocrinology. Today, with the advent of sophisticated analytical techniques and a deeper understanding of the intricate regulation of cortisol metabolism, researchers and drug development professionals are better equipped than ever to explore the nuances of glucocorticoid action and develop novel therapeutic strategies for a wide range of human diseases.
References
- 1. nobelprize.org [nobelprize.org]
- 2. 5α-Reductase Type 2 Regulates Glucocorticoid Action and Metabolic Phenotype in Human Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biographicalmemoirs.org [biographicalmemoirs.org]
- 4. researchgate.net [researchgate.net]
- 5. Hench, P.S., Kendall, E.C., Slocumb, C.H. and Polley, H.F. (1949) The effect of a hormone of the adrenal cortex (17-hydroxy-11-dehydrocorticosterone Compound E) and of pituitary adrenocorticotropic hormone on rheumatoid arthritis. Proceedings of the Staff Meetings of the Mayo Clinic, 24, 181-197. - References - Scientific Research Publishing [scirp.org]
- 6. The effect of a hormone of the adrenal cortex (17-hydroxy-11-dehydrocorticosterone; compound E) and of pituitary adrenocorticotropic hormone on rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. rescorp.org [rescorp.org]
- 8. Edward Calvin Kendall | Nobel Prize, Cortisone, Adrenal Hormones | Britannica [britannica.com]
- 9. Edward Calvin Kendall: A Pioneer in Biochemistry and Endocrinology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacokinetics of Corticosteroids - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Determination of the kinetics of rat UDP-glucuronosyltransferases (UGTs) in liver and intestine using HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 11β-hydroxysteroid dehydrogenases: a growing multi-tasking family - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
The Discovery and Analysis of Sulfated Steroids in the Adrenal Glands: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The adrenal glands are dynamic steroidogenic organs, producing a complex array of hormones that regulate a wide range of physiological processes. While the roles of glucocorticoids and mineralocorticoids have been extensively studied, a class of steroid conjugates, the sulfated steroids, has garnered increasing attention for its significant contributions to endocrine function and its potential as a reservoir for potent sex steroids. This technical guide provides a comprehensive overview of the discovery, analysis, and biological significance of sulfated steroids originating from the adrenal glands. It is designed to serve as a detailed resource for researchers, scientists, and drug development professionals working in endocrinology, steroid biochemistry, and pharmacology.
A Historical Perspective: The Unveiling of Adrenal Sulfated Steroids
The journey to understanding adrenal sulfated steroids has been a gradual process, built upon foundational discoveries in steroid chemistry and analytical methodology.
-
Early Steroid Research: The early 20th century marked a period of intense investigation into the adrenal cortex, leading to the isolation of numerous cortical steroids between 1930 and 1949.[1] The development of colorimetric assays, such as the Liebermann-Burchard test, initially used for cholesterol and other unsaturated steroids, laid the groundwork for the qualitative and quantitative detection of steroids in biological samples.[2][3] This reaction, based on the formation of a series of colors with acetic anhydride (B1165640) and sulfuric acid, was a key tool in early steroid chemistry.[2]
-
The Dawn of Sulfation Research: The enzymatic sulfation of steroids was first described in the mid-1950s.[4] Initially, this process was viewed primarily as a mechanism for solubilizing steroids to facilitate their excretion.[4] However, this perspective began to shift as researchers recognized that sulfated steroids were present in circulation at remarkably high concentrations.
-
Identification in the Adrenal Gland: Dehydroepiandrosterone sulfate (B86663) (DHEAS) was identified as a major secretory product of the human adrenal gland.[5] Subsequent research confirmed that the adrenal glands possess the necessary enzymatic machinery, specifically sulfotransferases, to sulfate a variety of steroid substrates.[5] Alongside the abundant DHEAS, other sulfated steroids, including pregnenolone (B344588) sulfate, cholesterol sulfate, and 5-androstenediol-3-sulfate, have been identified as products of the healthy adrenal gland.[6][7]
Biological Roles and Signaling Pathways of Adrenal Sulfated Steroids
The primary role of adrenal sulfation is now understood to be the creation of a large, circulating reservoir of inactive steroid precursors.[4][8] This "intracrine" model posits that peripheral tissues can take up these sulfated steroids and, through the action of the enzyme steroid sulfatase (STS), hydrolyze them back to their unconjugated, biologically active forms.[8][9]
The DHEAS Reservoir and Peripheral Androgen Synthesis
Dehydroepiandrosterone sulfate (DHEAS) is the most abundant steroid hormone in human circulation, with its production being a key function of the adrenal zona reticularis.[6][7] DHEAS itself has minimal androgenic activity.[10] However, in peripheral tissues such as the prostate, adipose tissue, and skin, it can be converted back to DHEA by STS.[11] DHEA then serves as a precursor for the synthesis of more potent androgens like testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT), as well as estrogens.[11][12] This pathway is a crucial source of androgens, particularly in women and in men with suppressed testicular function.[11]
Other Adrenal Sulfated Steroids
-
Pregnenolone Sulfate (PregS): While DHEAS shows a modest acute response to ACTH, pregnenolone sulfate exhibits a prominent and rapid increase following ACTH stimulation, suggesting it may be a key marker of acute adrenal activation.[1][4][13] Pregnenolone sulfate also has direct effects in the central nervous system, where it acts as a neurosteroid.[14]
-
Cholesterol Sulfate: Found endogenously in adrenal mitochondria, cholesterol sulfate can influence steroidogenesis by inhibiting the intramitochondrial movement of cholesterol.[15] It can also be converted to pregnenolone sulfate within the fetal adrenal gland.[16][17]
-
5-Androstenediol-3-Sulfate (Adiol-S): The serum levels of this sulfated steroid increase in parallel with DHEAS during childhood, reflecting the maturation of the adrenal zona reticularis.[18]
Quantitative Analysis of Sulfated Steroids in Adrenal Glands
The following tables summarize the concentrations of various sulfated steroids as reported in the literature. It is important to note that concentrations can vary significantly based on the sample type (adrenal tissue vs. adrenal vein plasma), analytical methodology, and physiological state (e.g., basal vs. ACTH-stimulated).
| Sulfated Steroid | Species | Sample Type | Concentration | Citation |
| DHEAS | Human | Adrenal Vein Plasma (Basal) | ~2000 - 15000 ng/mL | [19] |
| DHEAS | Human | Adrenal Vein Plasma (Post-ACTH) | ~10000 - 50000 ng/mL | [19] |
| Pregnenolone Sulfate | Human | Adrenal Vein Plasma (Basal) | ~50 - 500 ng/mL | [1] |
| Pregnenolone Sulfate | Human | Adrenal Vein Plasma (Post-ACTH) | ~5000 - 30000 ng/mL | [1] |
| 5-Androstenediol-3-Sulfate | Human | Serum (Adults) | ~10 - 100 ng/mL | [18] |
| Cortisol-21-Sulfate | Human | Adrenal Vein Plasma | 20 to 40 times higher than peripheral blood | [20] |
| Cholesterol Sulfate | Rat | Adrenal Mitochondria | 0.05 to 0.8 nmol/mg protein | [15] |
Experimental Protocols for the Analysis of Adrenal Sulfated Steroids
The accurate quantification of sulfated steroids from adrenal tissue requires a multi-step process involving tissue homogenization, extraction, purification, and instrumental analysis.
Tissue Homogenization and Extraction
-
Tissue Preparation: Adrenal gland tissue should be snap-frozen in liquid nitrogen immediately after collection and stored at -80°C until analysis to prevent enzymatic degradation.
-
Homogenization: The frozen tissue is weighed and homogenized in a suitable buffer, typically a phosphate (B84403) buffer, on ice. A Potter-Elvehjem homogenizer or a bead-based disruption system can be used to ensure complete tissue lysis.
-
Organic Solvent Extraction: To extract the steroids, an organic solvent such as ethanol (B145695) or ethyl acetate (B1210297) is added to the homogenate.[21][22] The mixture is vortexed vigorously and then centrifuged to separate the organic and aqueous phases. The supernatant containing the steroids is carefully collected. This process may be repeated to maximize extraction efficiency.
Solid-Phase Extraction (SPE) for Purification and Fractionation
Solid-phase extraction is a critical step for purifying the steroid extracts and separating unconjugated and sulfated steroids.[9][23][24]
-
SPE Cartridge Selection: Anion exchange cartridges, such as Oasis WAX (Weak Anion Exchange), are commonly used to retain the negatively charged sulfated steroids.
-
Sample Loading: The dried and reconstituted steroid extract is loaded onto the pre-conditioned SPE cartridge.
-
Washing: The cartridge is washed with a non-polar solvent (e.g., hexane) to remove lipids and other interfering substances, followed by a milder solvent (e.g., methanol (B129727)/water mixture) to elute unconjugated steroids.
-
Elution of Sulfated Steroids: The retained sulfated steroids are then eluted using a stronger solvent, often containing a small amount of a weak base like ammonium (B1175870) hydroxide (B78521) in an organic solvent (e.g., methanol).[23]
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a powerful technique for steroid profiling, but it requires derivatization of the analytes to increase their volatility.[25][26]
-
Hydrolysis (Optional but common): For the analysis of total steroid content, the sulfated steroid fraction is first hydrolyzed enzymatically (using sulfatase) or chemically to cleave the sulfate group.
-
Derivatization: The hydroxyl and keto groups of the steroids are derivatized, typically by silylation (e.g., with MSTFA) or methoximation followed by silylation, to make them amenable to gas chromatography.
-
GC Separation: The derivatized sample is injected into a gas chromatograph equipped with a capillary column (e.g., a non-polar or medium-polarity column). The temperature program of the GC oven is optimized to achieve separation of the different steroid derivatives.
-
MS Detection: The separated compounds are introduced into a mass spectrometer. Electron ionization (EI) is commonly used, and the resulting fragmentation patterns are used for identification and quantification by comparing them to spectral libraries and authentic standards.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
LC-MS/MS has become the method of choice for the analysis of sulfated steroids as it often allows for their direct measurement without derivatization.[8][20][27]
-
Chromatographic Separation: The purified sulfated steroid fraction is injected into a liquid chromatograph. Reversed-phase chromatography using a C18 or similar column is typically employed. A gradient elution with a mobile phase consisting of water and an organic solvent (e.g., methanol or acetonitrile), often with additives like formic acid or ammonium formate (B1220265) to improve ionization, is used to separate the different sulfated steroids.
-
Mass Spectrometric Detection: The eluent from the LC is introduced into a tandem mass spectrometer, usually equipped with an electrospray ionization (ESI) source operating in negative ion mode, which is highly sensitive for sulfated compounds.
-
Multiple Reaction Monitoring (MRM): For quantification, the mass spectrometer is operated in MRM mode. This involves selecting the precursor ion (the deprotonated molecule [M-H]⁻) of a specific sulfated steroid in the first quadrupole, fragmenting it in the collision cell, and then monitoring a specific product ion in the third quadrupole. This highly selective technique provides excellent sensitivity and specificity for quantitative analysis.
Visualizations of Key Pathways and Workflows
Signaling Pathways
Caption: Adrenal synthesis and peripheral activation of DHEAS.
Experimental Workflows
Caption: Workflow for sulfated steroid analysis from adrenal tissue.
Conclusion
The discovery and ongoing investigation of sulfated steroids have fundamentally changed our understanding of adrenal endocrinology. No longer viewed as simple metabolic byproducts, these molecules are now recognized as key players in a sophisticated system of hormone regulation. The analytical techniques outlined in this guide, particularly LC-MS/MS, have been instrumental in elucidating the complex profiles of sulfated steroids in the adrenal glands and their dynamic changes in response to physiological stimuli. For researchers and drug development professionals, a thorough understanding of the biosynthesis, circulation, and peripheral activation of adrenal sulfated steroids is essential for identifying novel therapeutic targets and developing innovative treatments for a range of endocrine disorders.
References
- 1. Adrenocorticotropin Acutely Regulates Pregnenolone Sulfate Production by the Human Adrenal In Vivo and In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Adrenocorticotropin Acutely Regulates Pregnenolone Sulfate Production by the Human Adrenal In Vivo and In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. endocrine-abstracts.org [endocrine-abstracts.org]
- 6. academic.oup.com [academic.oup.com]
- 7. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]
- 8. A comprehensive LC-MS/MS method for the simultaneous measurement of 24 adrenal steroids: From research to clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A simple method for the small scale synthesis and solid-phase extraction purification of steroid sulfates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. adrenoleukodystrophy.info [adrenoleukodystrophy.info]
- 11. Adrenal Androgens - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Adrenal Androgens and Aging - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. [PDF] Adrenocorticotropin Acutely Regulates Pregnenolone Sulfate Production by the Human Adrenal In Vivo and In Vitro | Semantic Scholar [semanticscholar.org]
- 15. Cholesterol sulfate is a naturally occurring inhibitor of steroidogenesis in isolated rat adrenal mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Sterol sulfate metabolism in the adrenals of the human fetus, anencephalic newborn, and adult - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
- 18. Age-dependent Increases in Adrenal Cytochrome b5 and Serum 5-Androstenediol-3-sulfate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. jme.bioscientifica.com [jme.bioscientifica.com]
- 20. Liquid chromatography-tandem mass spectrometry analysis of human adrenal vein corticosteroids before and after ACTH stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. stressmarq.com [stressmarq.com]
- 22. arborassays.com [arborassays.com]
- 23. openresearch-repository.anu.edu.au [openresearch-repository.anu.edu.au]
- 24. researchgate.net [researchgate.net]
- 25. Steroid Profiling by Gas Chromatography–Mass Spectrometry and High Performance Liquid Chromatography–Mass Spectrometry for Adrenal Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Profiling of Steroid Metabolic Pathways in Human Plasma by GC-MS/MS Combined with Microwave-Assisted Derivatization for Diagnosis of Gastric Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 27. An LC/MS/MS method for analyzing the steroid metabolome with high accuracy and from small serum samples - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Enzymatic Sulfation of Corticosteroids by Sulfotransferases
For Researchers, Scientists, and Drug Development Professionals
Abstract
The enzymatic sulfation of corticosteroids, a critical phase II metabolic pathway, is orchestrated by a superfamily of enzymes known as sulfotransferases (SULTs). This process plays a pivotal role in regulating the bioactivity, bioavailability, and excretion of both endogenous and synthetic corticosteroids. By converting these lipophilic hormones into water-soluble sulfate (B86663) conjugates, sulfation generally leads to their inactivation and facilitates their elimination from the body. However, the resulting sulfated steroids can also serve as a reservoir for active hormone regeneration and may possess intrinsic biological activities. This technical guide provides a comprehensive overview of the core principles of corticosteroid sulfation, focusing on the key SULT isoforms involved, their kinetic properties, and the experimental methodologies used to investigate these crucial biotransformations. Detailed protocols for key experiments are provided, alongside visual representations of relevant signaling pathways and experimental workflows to aid in comprehension and application in a research and drug development setting.
Introduction to Corticosteroid Sulfation
Corticosteroids, both naturally occurring glucocorticoids like cortisol and synthetic analogs such as dexamethasone (B1670325) and prednisolone, are indispensable therapeutic agents for a wide range of inflammatory and autoimmune disorders. Their pharmacological effects are tightly regulated by metabolic processes, among which sulfation is of paramount importance. This conjugation reaction involves the transfer of a sulfonate group (SO3-) from the universal donor 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to a hydroxyl group on the corticosteroid molecule.[1][2] This reaction is catalyzed by cytosolic SULT enzymes, primarily in the liver, adrenal glands, and other peripheral tissues.[2][3]
The addition of the negatively charged sulfate moiety dramatically increases the water solubility of the corticosteroid, hindering its ability to cross cell membranes and bind to its cognate glucocorticoid receptor (GR).[2][4] Consequently, sulfation is generally considered a detoxification and inactivation pathway.[2] However, the reversible nature of this process, through the action of steroid sulfatases (STS), allows for the regeneration of active corticosteroids in specific tissues, highlighting a sophisticated layer of pre-receptor regulation.[2][5]
Key Sulfotransferases in Corticosteroid Metabolism
Several cytosolic SULT isoforms have been identified to play a role in the sulfation of corticosteroids. The primary enzymes involved belong to the SULT1 and SULT2 families.
-
SULT2A1 (Dehydroepiandrosterone Sulfotransferase - DHEA-ST): As its name suggests, SULT2A1 exhibits a high affinity for the adrenal androgen precursor dehydroepiandrosterone (B1670201) (DHEA).[6] It is highly expressed in the liver and adrenal glands and is considered a major enzyme in the sulfation of various hydroxysteroids, including corticosteroids.[3][6]
-
SULT1A1: This is a phenol-preferring SULT isoform that also demonstrates activity towards a range of steroids.[7] Its broad substrate specificity makes it a significant contributor to the overall sulfation of corticosteroids.
-
SULT1E1 (Estrogen Sulfotransferase): While its primary substrates are estrogens, SULT1E1 can also sulfate other steroids, including certain corticosteroids.[3] The expression of SULT1E1 can be regulated by glucocorticoids, suggesting a feedback mechanism in corticosteroid homeostasis.[8]
-
SULT1A3: This isoform is primarily involved in the sulfation of monoamines, but it has also been shown to be inducible by glucocorticoids, hinting at a potential role in corticosteroid metabolism.
-
SULT2B1: This isoform exists as two splice variants, SULT2B1a and SULT2B1b, and is involved in the sulfation of cholesterol and other 3β-hydroxysteroids.
Quantitative Data on Corticosteroid Sulfation
The efficiency of sulfation for a given corticosteroid by a specific SULT isoform is determined by the enzyme's kinetic parameters, namely the Michaelis constant (Km) and the maximum velocity (Vmax). Km represents the substrate concentration at which the reaction rate is half of Vmax and is an inverse measure of the enzyme's affinity for the substrate. Vmax reflects the maximum rate of the reaction when the enzyme is saturated with the substrate. A compilation of available kinetic data is presented in Table 1.
| SULT Isoform | Corticosteroid Substrate | Km (µM) | Vmax (nmol/min/mg protein) | Reference(s) |
| SULT2A1 | DHEA | 0.8 - 3.7 | Not consistently reported | [9] |
| SULT2A1 | Pregnenolone | 1.9 - 4.9 | Not consistently reported | [9] |
| SULT2A1 | Androsterone | 2.1 | Not consistently reported | [9] |
| SULT1E1 | DHEA | 0.2 | Not consistently reported | [9] |
| SULT2A1 | DHEA | 0.8 ± 0.3 | 245 ± 40 nmol/min/mg | [10] |
Note: Kinetic parameters can vary depending on the experimental conditions (e.g., pH, PAPS concentration, enzyme source).
Signaling Pathways and Regulation
The expression and activity of sulfotransferases are subject to complex regulatory mechanisms, including transcriptional control by nuclear receptors. Glucocorticoids themselves can regulate the expression of SULTs, creating feedback loops that influence their own metabolism and activity.
Caption: Glucocorticoid-mediated induction of SULT1E1 expression.
This diagram illustrates how glucocorticoids, by activating the glucocorticoid receptor, can increase the transcription of the SULT1E1 gene. The resulting increase in SULT1E1 protein leads to enhanced sulfation and inactivation of estrogens, representing a mechanism of hormonal crosstalk.
Experimental Protocols
A variety of in vitro and in vivo methods are employed to study the enzymatic sulfation of corticosteroids. Below are detailed protocols for some of the most common and powerful techniques.
Radioisotopic Sulfotransferase Assay
This classic and highly sensitive assay measures the transfer of a radiolabeled sulfate group from [³⁵S]PAPS to the corticosteroid substrate.
Materials:
-
Recombinant human SULT enzyme or cytosolic fraction from a relevant tissue/cell line
-
Corticosteroid substrate (e.g., cortisol, dexamethasone)
-
[³⁵S]PAPS (3'-phosphoadenosine-5'-phospho[³⁵S]sulfate)
-
Assay Buffer: 50 mM potassium phosphate (B84403) buffer, pH 7.0, containing 10 mM MgCl₂ and 1 mM dithiothreitol (B142953) (DTT)
-
Stop Solution: 0.1 M barium acetate
-
Scintillation cocktail
-
Microcentrifuge tubes
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the assay buffer, a known concentration of the corticosteroid substrate, and the SULT enzyme preparation in a microcentrifuge tube. Pre-incubate at 37°C for 5 minutes.
-
Initiate the reaction by adding [³⁵S]PAPS (final concentration typically 0.5-1.0 µM).
-
Incubate the reaction at 37°C for a defined period (e.g., 10-30 minutes), ensuring the reaction remains in the linear range.
-
Stop the reaction by adding an equal volume of the stop solution. This will precipitate the unused [³⁵S]PAPS as barium sulfate.
-
Centrifuge the tubes at high speed (e.g., 14,000 x g) for 5 minutes to pellet the precipitate.
-
Carefully transfer a known volume of the supernatant, which contains the [³⁵S]sulfated corticosteroid, to a scintillation vial.
-
Add scintillation cocktail to the vial and quantify the radioactivity using a scintillation counter.
-
Calculate the amount of sulfated product formed based on the specific activity of the [³⁵S]PAPS.
Cell-Based Sulfotransferase Assay in HepG2 Cells
The human hepatoma cell line HepG2 is a widely used model for studying drug metabolism as it expresses a range of SULT isoforms.
Materials:
-
HepG2 cells
-
Cell culture medium (e.g., Eagle's Minimum Essential Medium with 10% fetal bovine serum)
-
Corticosteroid for treatment
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Protein quantification assay kit (e.g., BCA assay)
-
Materials for sulfotransferase activity assay (as described in 5.1 or a non-radioactive method)
Procedure:
-
Cell Culture and Treatment:
-
Culture HepG2 cells in appropriate flasks or plates until they reach the desired confluency (typically 70-80%).
-
Treat the cells with the corticosteroid of interest at various concentrations and for different time points. Include a vehicle control (e.g., DMSO).
-
-
Cell Lysate Preparation:
-
After treatment, wash the cells twice with ice-cold PBS.
-
Add cell lysis buffer to the cells and incubate on ice for 30 minutes with occasional agitation.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant, which contains the cytosolic fraction with the SULT enzymes.
-
-
Protein Quantification:
-
Determine the protein concentration of the cell lysate using a standard protein assay.
-
-
Sulfotransferase Activity Assay:
-
Perform a sulfotransferase assay using the cell lysate as the enzyme source, as described in the radioisotopic assay protocol (5.1) or an alternative method. The activity is typically normalized to the protein concentration of the lysate.
-
LC-MS/MS Analysis of Sulfated Corticosteroids
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly specific and sensitive method for the direct quantification of sulfated corticosteroids in biological matrices.[11][12][13]
Materials:
-
Biological sample (e.g., plasma, urine, cell culture supernatant)
-
Internal standard (e.g., a stable isotope-labeled sulfated corticosteroid)
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
Solvents for SPE (e.g., methanol (B129727), water, acetonitrile)
-
LC-MS/MS system with an electrospray ionization (ESI) source
Procedure:
-
Sample Preparation (Solid-Phase Extraction):
-
Spike the biological sample with the internal standard.
-
Condition the SPE cartridge with methanol followed by water.
-
Load the sample onto the cartridge.
-
Wash the cartridge with a weak organic solvent (e.g., 10% methanol in water) to remove interfering substances.
-
Elute the sulfated corticosteroids with a stronger organic solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase.
-
-
LC-MS/MS Analysis:
-
Chromatography: Separate the sulfated corticosteroids using a reverse-phase C18 column with a gradient elution of water and acetonitrile, both typically containing a small amount of an acid (e.g., 0.1% formic acid) to improve ionization.
-
Mass Spectrometry: Operate the mass spectrometer in negative ion mode. Use selected reaction monitoring (SRM) to detect the precursor ion (the deprotonated molecule [M-H]⁻) of the sulfated corticosteroid and a specific product ion generated by collision-induced dissociation (typically the loss of SO₃, m/z 80).
-
-
Quantification:
-
Construct a calibration curve using known concentrations of the sulfated corticosteroid standard.
-
Quantify the analyte in the sample by comparing its peak area ratio to the internal standard against the calibration curve.
-
Experimental Workflow
A typical research project investigating the sulfation of a novel corticosteroid would follow a logical workflow, from initial characterization to more complex cellular and in vivo studies.
Caption: A generalized experimental workflow for investigating corticosteroid sulfation.
Conclusion
The enzymatic sulfation of corticosteroids by sulfotransferases is a fundamental metabolic pathway with profound implications for the therapeutic efficacy and safety of this important class of drugs. A thorough understanding of the SULT isoforms involved, their kinetic properties, and the regulatory networks that govern their expression is essential for drug development professionals and researchers in the field. The experimental protocols and workflows detailed in this guide provide a robust framework for investigating the intricate interplay between corticosteroids and the sulfation machinery, ultimately contributing to the design of safer and more effective therapeutic strategies.
References
- 1. SULFATION PATHWAYS: Insights into steroid sulfation and desulfation pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Regulation of Steroid Action by Sulfation and Desulfation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Estrogen Sulfotransferase and Sulfatase in Steroid Homeostasis, Metabolic Disease, and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jme.bioscientifica.com [jme.bioscientifica.com]
- 5. The Regulation of Steroid Action by Sulfation and Desulfation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. SULT2A1 sulfotransferase family 2A member 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Glucocorticoids Antagonize Estrogens by Glucocorticoid Receptor–Mediated Activation of Estrogen Sulfotransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
- 11. unitedchem.com [unitedchem.com]
- 12. jme.bioscientifica.com [jme.bioscientifica.com]
- 13. jme.bioscientifica.com [jme.bioscientifica.com]
An In-depth Technical Guide to the Biosynthesis of Cortisol Sulfate Sodium
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cortisol, a primary glucocorticoid hormone, plays a critical role in a wide array of physiological processes, including metabolism, immune response, and stress regulation.[1] Its bioactivity and clearance are modulated through various metabolic pathways, including sulfation. The addition of a sulfate (B86663) group, catalyzed by sulfotransferase (SULT) enzymes, converts cortisol into cortisol sulfate, a more water-soluble conjugate.[2] This biotransformation facilitates its transport in circulation and subsequent excretion.[2] While historically viewed as an inactivation and elimination pathway, emerging evidence suggests that sulfated steroids may have their own biological activities and can act as a reservoir for the regeneration of active hormones.[2][3] This technical guide provides a comprehensive overview of the biosynthesis of cortisol and its subsequent sulfation to cortisol sulfate sodium, detailing the enzymatic reactions, regulatory mechanisms, and relevant experimental methodologies.
I. The Biosynthetic Pathway of Cortisol
The synthesis of cortisol from cholesterol is a multi-step process that occurs primarily in the zona fasciculata of the adrenal cortex.[1][4] This pathway involves a series of enzymatic reactions catalyzed by members of the cytochrome P450 superfamily and hydroxysteroid dehydrogenases.
The key enzymatic steps in cortisol biosynthesis are:
-
Cholesterol to Pregnenolone: The rate-limiting step in steroidogenesis is the conversion of cholesterol to pregnenolone. This reaction is catalyzed by the enzyme cholesterol side-chain cleavage enzyme (P450scc) , also known as CYP11A1, located in the inner mitochondrial membrane.[5]
-
Pregnenolone to Progesterone (B1679170): Pregnenolone is then converted to progesterone by 3β-hydroxysteroid dehydrogenase (3β-HSD) .[4]
-
Progesterone to 17α-Hydroxyprogesterone: The enzyme 17α-hydroxylase/17,20-lyase (P450c17 or CYP17A1) , located in the smooth endoplasmic reticulum, hydroxylates progesterone at the 17α position to form 17α-hydroxyprogesterone.[5]
-
17α-Hydroxyprogesterone to 11-Deoxycortisol: This conversion is catalyzed by 21-hydroxylase (P450c21 or CYP21A2) .[4]
-
11-Deoxycortisol to Cortisol: The final step is the hydroxylation of 11-deoxycortisol at the 11β position by 11β-hydroxylase (P450c11β or CYP11B1) in the mitochondria to produce cortisol.[4]
The following diagram illustrates the core biosynthetic pathway of cortisol.
II. Sulfation of Cortisol to Cortisol Sulfate
Following its synthesis, cortisol can undergo sulfation, primarily at the C21 hydroxyl group, to form cortisol 21-sulfate.[6][7] This reaction is catalyzed by cytosolic sulfotransferase enzymes (SULTs) and utilizes 3'-phosphoadenosine-5'-phosphosulfate (PAPS) as the universal sulfate donor.[8]
Enzymology of Cortisol Sulfation
Several SULT enzymes have been shown to catalyze the sulfation of cortisol, with varying substrate preferences and efficiencies. Studies in rats have identified multiple steroid sulfotransferases (STI, STII, and STIII) in the liver, with STI and STIII showing the highest preference for cortisol.[6] In humans, the primary enzyme responsible for the sulfation of hydroxysteroids like DHEA is SULT2A1 .[9][10] While SULT2A1 is a candidate for cortisol sulfation, other SULTs may also be involved. The SULT1E1 enzyme, for instance, is known to sulfonate estrogenic compounds.[4] Further research is needed to fully elucidate the specific human SULT isoforms with the highest affinity for cortisol.
The general reaction for cortisol sulfation is as follows:
Cortisol + PAPS ---(Sulfotransferase)---> Cortisol 21-Sulfate + PAP
The following diagram depicts the sulfation of cortisol.
III. Regulation of Cortisol and Cortisol Sulfate Biosynthesis
The biosynthesis of cortisol and the expression of sulfotransferase enzymes are tightly regulated by complex signaling pathways.
Regulation of Cortisol Synthesis
The primary regulator of cortisol synthesis is the hypothalamic-pituitary-adrenal (HPA) axis .[1] In response to stress, the hypothalamus secretes corticotropin-releasing hormone (CRH), which stimulates the anterior pituitary to release adrenocorticotropic hormone (ACTH).[1] ACTH then acts on the adrenal cortex to stimulate the synthesis and release of cortisol. Cortisol, in turn, exerts negative feedback on both the hypothalamus and the pituitary to inhibit further CRH and ACTH secretion.[1]
Regulation of Cortisol Sulfotransferase Gene Expression
The expression of sulfotransferase genes is regulated by various factors, including hormones. Glucocorticoids themselves can regulate the expression of certain SULT genes, suggesting a feedback mechanism.[11] For instance, dexamethasone (B1670325) has been shown to increase the expression of hydroxysteroid sulfotransferase-a in rats.[11] The transcription of the human SULT2A1 gene, a key enzyme in steroid sulfation, is regulated by the transcription factors steroidogenic factor 1 (SF1) and GATA-6 in the adrenal glands.[9][10]
IV. Quantitative Data
The following tables summarize key quantitative data related to cortisol biosynthesis and sulfation.
Table 1: Michaelis-Menten Constants (Km) for Cortisol Sulfation in Various Species
| Species | Enzyme/Tissue | Substrate | Km (µM) | Reference |
| Chicken | Liver Cytosol | Cortisol | 10-30 | [7] |
| Gerbil | Liver Cytosol | Cortisol | 10-30 | [7] |
| Hamster | Liver Cytosol | Cortisol | ~300 | [7] |
Table 2: Lower Limits of Quantitation (LLOQ) for Cortisol and Related Steroids in Human Plasma using LC-MS/MS
| Analyte | LLOQ (ng/mL) | Reference |
| Cortisol | 1.00 | [12] |
| Cortisone | 0.500 | [12] |
| Prednisolone (B192156) | 2.00 | [12] |
| Prednisone (B1679067) | 0.500 | [12] |
V. Experimental Protocols
A. Measurement of Cortisol Sulfotransferase Activity (Radioisotopic Assay)
This protocol is adapted from methodologies used in the study of hepatic cortisol sulfation.[7][13]
Objective: To determine the enzymatic activity of cortisol sulfotransferase in a given tissue cytosol.
Materials:
-
Tissue cytosol preparation
-
[14C]-Cortisol (radiolabeled substrate)
-
3'-phosphoadenosine-5'-phosphosulfate (PAPS)
-
Buffer solution (e.g., Tris-HCl, pH 7.4)
-
Dithiothreitol (DTT)
-
Magnesium chloride (MgCl₂)
-
Scintillation cocktail
-
Scintillation counter
-
Microcentrifuge tubes
-
Water bath at 37°C
-
Organic solvent (e.g., ethyl acetate) for extraction
Procedure:
-
Prepare a reaction mixture containing buffer, DTT, MgCl₂, and PAPS.
-
Add a known amount of tissue cytosol to the reaction mixture.
-
Initiate the reaction by adding [14C]-Cortisol.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding an organic solvent to extract the unreacted [14C]-Cortisol.
-
Centrifuge to separate the aqueous and organic phases. The aqueous phase will contain the radiolabeled cortisol sulfate.
-
Transfer an aliquot of the aqueous phase to a scintillation vial.
-
Add scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Calculate the amount of cortisol sulfate formed based on the specific activity of the [14C]-Cortisol.
The following diagram outlines the workflow for the radioisotopic assay.
B. Quantitative Analysis of Cortisol and Cortisol Sulfate by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the accurate quantification of steroids in biological matrices.[12][14]
Objective: To simultaneously quantify cortisol and cortisol sulfate in a biological sample (e.g., plasma, urine).
Materials:
-
Biological sample (plasma, urine, etc.)
-
Internal standards (e.g., deuterated cortisol, deuterated cortisol sulfate)
-
Solvents for extraction (e.g., methyl tert-butyl ether)
-
Reconstitution solvent
-
LC-MS/MS system equipped with an electrospray ionization (ESI) source
-
C18 reversed-phase analytical column
Procedure:
-
Sample Preparation:
-
Thaw the biological sample.
-
Add internal standards.
-
Perform liquid-liquid extraction or solid-phase extraction to isolate the analytes and remove interfering substances.
-
Evaporate the solvent and reconstitute the residue in the mobile phase.
-
-
LC Separation:
-
Inject the prepared sample into the LC system.
-
Separate cortisol and cortisol sulfate from other matrix components using a C18 column with a suitable mobile phase gradient (e.g., water and methanol (B129727) with formic acid).
-
-
MS/MS Detection:
-
Introduce the eluent from the LC into the mass spectrometer.
-
Use electrospray ionization in either positive or negative ion mode.
-
Perform multiple reaction monitoring (MRM) to detect specific precursor-to-product ion transitions for cortisol, cortisol sulfate, and their respective internal standards.
-
-
Quantification:
-
Construct a calibration curve using standards of known concentrations.
-
Determine the concentration of cortisol and cortisol sulfate in the samples by comparing their peak area ratios to the internal standards against the calibration curve.
-
VI. Conclusion
The biosynthesis of cortisol is a well-defined pathway, and its subsequent sulfation to cortisol sulfate represents a key metabolic step influencing its bioavailability and clearance. Understanding the enzymes, regulatory networks, and analytical methodologies associated with this compound is crucial for researchers in endocrinology, drug development, and clinical diagnostics. This technical guide provides a foundational overview to aid in the design and interpretation of studies in this important area of steroid biochemistry. Further research into the specific human sulfotransferases involved in cortisol sulfation and their kinetic properties will provide a more complete picture of this metabolic pathway.
References
- 1. Physiology, Cortisol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. SULFATION PATHWAYS: The steroid sulfate axis and its relationship to maternal behaviour and mental health - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Regulation of Steroid Action by Sulfation and Desulfation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Sulfation Pathways During Neurodevelopment [frontiersin.org]
- 5. Expression of StAR and Key Genes Regulating Cortisol Biosynthesis in Near Term Ovine Fetal Adrenocortical Cells: Effects of Long-Term Hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enzymatic sulfation of steroids: I. The enzymatic basis for the sex difference in cortisol sulfation by rat liver preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Enzymatic sulfation of steroids. XIX. Cortisol sulfotransferase activity, glucocorticoid sulfotransferases, and tyrosine aminotransferase induction in chicken, gerbil, and hamster liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Role of Sulfotransferases in Liver Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Steroid sulfotransferase 2A1 gene transcription is regulated by steroidogenic factor 1 and GATA-6 in the human adrenal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Regulation of rat hepatic sulfotransferase gene expression by glucocorticoid hormones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Development of a sensitive and selective method for the quantitative analysis of cortisol, cortisone, prednisolone and prednisone in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. Quantitative Analysis of Salivary Cortisol Using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
The Enigmatic Role of Cortisol Sulfate in the Central Nervous System: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Published: December 5, 2025
Abstract
Cortisol, the primary glucocorticoid in humans, is a well-characterized modulator of central nervous system (CNS) function, exerting its effects through genomic and non-genomic pathways via glucocorticoid (GR) and mineralocorticoid (MR) receptors. However, its sulfated metabolite, cortisol sulfate (B86663), remains a largely enigmatic player in neurophysiology. This technical guide synthesizes the current, albeit limited, understanding of cortisol sulfate's physiological role within the CNS. We delve into its putative synthesis, distinct binding properties that differentiate it from cortisol, and the potential, yet unconfirmed, signaling pathways it may engage. Drawing parallels with other well-studied sulfated neurosteroids, we explore its hypothetical functions in neuronal excitability. This guide also presents available quantitative data, details relevant experimental methodologies, and provides schematic diagrams to illuminate the known and hypothesized pathways. The significant knowledge gaps are highlighted, underscoring the need for further research to unlock the therapeutic potential of targeting cortisol sulfate metabolism and signaling in the CNS.
Introduction: Beyond Cortisol
The actions of cortisol in the brain, ranging from the regulation of the stress response to the modulation of synaptic plasticity and cognition, are extensively documented.[1][2][3][4][5][6][7] Cortisol, a lipophilic molecule, readily crosses the blood-brain barrier to interact with its intracellular receptors.[4][6] The sulfation of steroids, a common metabolic pathway, typically increases their water solubility and facilitates their elimination. However, in the context of neuroactive steroids like dehydroepiandrosterone (B1670201) sulfate (DHEAS) and pregnenolone (B344588) sulfate (PregS), sulfation can confer unique biological activities, often distinct from their unsulfated precursors.[8][9][10][11][12][13] This raises the critical question: is cortisol sulfate merely an inactive metabolite, or does it possess a unique physiological role in the central nervous system?
This guide will explore the nascent evidence suggesting the latter, positioning cortisol sulfate as a molecule of interest for neuropharmacology and drug development.
Synthesis and Metabolism of Cortisol Sulfate in the CNS
The conversion of cortisol to cortisol sulfate is catalyzed by sulfotransferase enzymes (SULTs). The key enzyme implicated in the sulfation of hydroxysteroids is SULT2A1, also known as dehydroepiandrosterone sulfotransferase (DHEA-ST).[14][15][16]
Key Points:
-
SULT2A1 Expression: SULT2A1 is highly expressed in the adrenal glands and liver.[14] Its expression has also been detected in the human brain, although some reports conflict on its abundance.[8] The presence of SULT2A1 in the CNS is a prerequisite for the local synthesis of cortisol sulfate.
-
Substrate Specificity: As its common name suggests, SULT2A1 shows a preference for DHEA.[17] While it is known to sulfate various steroids and bile acids, its specific activity and efficiency with cortisol as a substrate require further characterization.[14][15][18]
-
Desulfation: The reverse reaction, the hydrolysis of steroid sulfates back to their unconjugated form, is catalyzed by the enzyme steroid sulfatase (STS). STS is present in the brain, including at the blood-brain barrier, suggesting a potential for local regulation of active steroid levels.[9]
The interplay between SULT2A1 and STS could, in theory, create a dynamic system for regulating the balance between cortisol and cortisol sulfate within specific brain regions.
Diagram: Putative Synthesis and Metabolism of Cortisol Sulfate
Caption: Putative metabolic pathway of cortisol sulfate in the CNS.
A Divergent Path: Receptor Binding
The most compelling evidence for a unique role for cortisol sulfate comes from binding studies. Unlike cortisol, which has a high affinity for both GR and MR, cortisol-21-sulfate does not appear to bind to these classical corticosteroid receptors.[19][20]
Instead, research has shown that cortisol-21-sulfate binds preferentially to an intracellular transcortin-like binder .[19][20] Transcortin, also known as corticosteroid-binding globulin (CBG), is the primary transport protein for cortisol in the plasma.[21] The identification of an intracellular binder with similar properties within a target tissue (bovine aorta in the original study) suggests a mechanism of action for cortisol sulfate that is entirely distinct from the genomic and non-genomic pathways of cortisol.
Implications:
-
No Direct Genomic Effects: By not binding to GR or MR, cortisol sulfate is unlikely to directly regulate gene transcription in the way that cortisol does.
-
Novel Signaling Pathway: The binding to an intracellular transcortin-like protein implies a novel, yet uncharacterized, signaling cascade. The downstream effects of this binding event are currently unknown.
Diagram: Cortisol vs. Cortisol Sulfate Receptor Interaction
Caption: Differential receptor binding of cortisol and cortisol sulfate.
Hypothesized Physiological Roles: Clues from Other Neurosteroids
In the absence of direct studies on the neurophysiological effects of cortisol sulfate, we can draw plausible hypotheses from the known actions of other sulfated neurosteroids, such as DHEAS and PregS. These molecules are potent modulators of key ligand-gated ion channels in the CNS.
-
GABA-A Receptor Modulation: DHEAS and PregS are known to be negative allosteric modulators of the GABA-A receptor, thereby reducing its inhibitory function and leading to increased neuronal excitability.[8][9][22][23] It is conceivable that cortisol sulfate could share this property, acting as an excitatory neurosteroid. In contrast, cortisol itself can have biphasic effects on GABA-A receptors and can rapidly reduce GABAergic activity.[1][24][25][26]
-
NMDA Receptor Modulation: Sulfated neurosteroids can also modulate the activity of the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity.[11][27][28][29][30][31] PregS, for instance, can potentiate NMDA receptor currents.[10][27][30] If cortisol sulfate acts similarly, it could play a role in learning and memory processes.
-
Neuroprotection: DHEAS has been suggested to have neuroprotective properties, potentially by counteracting the neurotoxic effects of excess cortisol.[5][12][32] The opposing actions of cortisol and DHEAS have led to the proposal that the cortisol/DHEAS ratio is a key indicator of "functional hypercortisolism".[5][33] It is an open and critical question whether cortisol sulfate aligns with the effects of cortisol or acts in opposition, similar to DHEAS.
Quantitative Data
A significant challenge in defining the role of cortisol sulfate in the CNS is the lack of robust quantitative data. While methods for measuring various neurosteroids in brain tissue and cerebrospinal fluid (CSF) exist, cortisol sulfate is not typically included in these analyses.[34][35] The table below summarizes relevant data for cortisol and DHEAS to provide context.
Table 1: Cortisol and DHEAS Concentrations in Human CSF and Blood
| Analyte | Compartment | Concentration Range | Notes | Reference |
| Cortisol | CSF | ~1.5 - 10 ng/mL | Proportional level in CSF is ~5.8% of that in blood. | [34][35] |
| Cortisol | Blood (Plasma) | ~50 - 250 ng/mL | Varies with circadian rhythm. | [34][35] |
| DHEAS | CSF | ~0.1 - 2 ng/mL | Proportional level in CSF is ~0.15% of that in blood. | [34][35] |
| DHEAS | Blood (Plasma) | ~350 - 4800 ng/mL | Declines significantly with age. | [34][35] |
Note: The concentrations are approximate and can vary significantly based on age, sex, time of day, and analytical method.
The extremely low penetration of DHEAS into the CSF compared to cortisol suggests that sulfated steroids may have limited access to the CNS from the periphery, reinforcing the potential importance of local synthesis.[34][35]
Experimental Protocols
Protocol 1: Quantification of Cortisol Sulfate in Brain Tissue by LC-MS/MS
This protocol is a generalized procedure based on methods used for other neurosteroids.[34][36]
Objective: To extract and quantify endogenous cortisol sulfate from post-mortem human brain tissue.
Methodology:
-
Tissue Homogenization:
-
Accurately weigh frozen brain tissue (~100 mg) from a specific region (e.g., hippocampus, frontal cortex).
-
Homogenize the tissue in a 2:1 mixture of methanol (B129727) and water containing an internal standard (e.g., deuterated cortisol sulfate).
-
-
Lipid and Protein Precipitation:
-
Centrifuge the homogenate at high speed (e.g., 14,000 x g) at 4°C.
-
Collect the supernatant.
-
-
Solid-Phase Extraction (SPE):
-
Condition an Oasis MAX SPE cartridge with methanol followed by water.
-
Load the supernatant onto the cartridge.
-
Wash the cartridge with an aqueous solution to remove impurities.
-
Elute the steroid sulfates with an acidic methanol solution.
-
-
LC-MS/MS Analysis:
-
Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase.
-
Inject the sample into a liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS).
-
Use a suitable C18 column for chromatographic separation.
-
Operate the mass spectrometer in negative ion mode using multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for cortisol sulfate and the internal standard.
-
-
Quantification:
-
Construct a standard curve using known concentrations of cortisol sulfate.
-
Calculate the concentration in the sample by comparing the peak area ratio of the analyte to the internal standard against the standard curve.
-
Protocol 2: Competitive Binding Assay for Cortisol Sulfate
This protocol is a conceptual workflow based on the description provided by Turkson et al. (1990).[19][20]
Objective: To determine the binding specificity of cortisol sulfate to intracellular receptors.
Methodology:
-
Cytosol Preparation:
-
Homogenize fresh CNS tissue in a buffer solution (e.g., Tris-HCl with molybdate (B1676688) to stabilize receptors).
-
Prepare a cytosolic fraction by ultracentrifugation to remove nuclei and mitochondria.
-
-
Competitive Binding:
-
Incubate aliquots of the cytosol with a low concentration of radiolabeled cortisol sulfate (e.g., [³H]cortisol sulfate).
-
In parallel incubations, include increasing concentrations of unlabeled competitors:
-
Cortisol sulfate (for homologous competition)
-
Cortisol
-
Dexamethasone (a specific GR agonist)
-
Aldosterone (B195564) (a specific MR agonist)
-
RU-28362 (another specific GR agonist)
-
-
-
Separation of Bound and Free Ligand:
-
After incubation, separate the protein-bound radioligand from the free radioligand using a method like dextran-coated charcoal adsorption, which binds the free steroid.
-
Centrifuge and measure the radioactivity in the supernatant (representing the bound fraction).
-
-
Data Analysis:
-
Plot the percentage of specifically bound radioligand against the concentration of the unlabeled competitor.
-
Determine the concentration of each competitor required to displace 50% of the bound radiolabeled cortisol sulfate (IC₅₀).
-
A high affinity for unlabeled cortisol sulfate and low affinity for cortisol, dexamethasone, and aldosterone would confirm specific binding to a non-GR, non-MR site.
-
Diagram: Experimental Workflow for Binding Assay
Caption: Workflow for a competitive binding assay.
Conclusion and Future Directions
The physiological role of cortisol sulfate in the central nervous system is a nascent field with more questions than answers. The available evidence compellingly suggests that it is not merely an inactive metabolite of cortisol. Its unique binding to an intracellular transcortin-like protein, rather than to classical glucocorticoid or mineralocorticoid receptors, indicates a distinct and unexplored mechanism of action.
Key knowledge gaps that require urgent attention from the research community include:
-
Direct Neurophysiological Effects: Electrophysiological studies are needed to determine if cortisol sulfate modulates neuronal excitability and synaptic transmission, particularly at GABA-A and NMDA receptors.
-
Signaling Pathway Elucidation: The downstream signaling cascade following the binding of cortisol sulfate to its intracellular binder must be identified. This is crucial for understanding its cellular function.
-
Quantitative Mapping: A comprehensive quantitative analysis of cortisol sulfate concentrations across different brain regions, in both healthy and diseased states, is essential.
-
Behavioral Studies: In vivo studies are required to understand the impact of cortisol sulfate on behavior, cognition, and the stress response.
-
Role in Pathology: Given the link between dysregulated cortisol and various neuropsychiatric and neurodegenerative disorders, the role of the cortisol/cortisol sulfate ratio in these conditions warrants investigation.
Unraveling the mysteries of cortisol sulfate could open new avenues for therapeutic intervention in a wide range of CNS disorders. Its unique pharmacology suggests that it may be possible to selectively modulate its pathways without directly interfering with the essential functions of cortisol, offering a potentially more targeted and safer approach for future drug development.
References
- 1. Cortisol: a potent biphasic modulator at GABAA-receptor complexes in the guinea pig isolated ileum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. endocrine-abstracts.org [endocrine-abstracts.org]
- 3. research.rug.nl [research.rug.nl]
- 4. researchgate.net [researchgate.net]
- 5. Cortisol and dehydroepiandrosterone sulfate in patients with schizophrenia spectrum disorders with respect to cognitive performance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cortisol fluctuations relate to interictal epileptiform discharges in stress sensitive epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The effect of cortisol on the excitability of the rat muscle fibre membrane and neuromuscular transmission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Neuropsychopharmacological properties of neuroactive steroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Steroid Sulfation in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Relevance of Neuroactive Steroids in Schizophrenia, Depression, and Anxiety Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Neurosteroid Transport in the Brain: Role of ABC and SLC Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Neurobiological and Neuropsychiatric Effects of Dehydroepiandrosterone (DHEA) and DHEA Sulfate (DHEAS) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Neuroactive Steroids: Receptor Interactions and Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Bile salt sulfotransferase - Wikipedia [en.wikipedia.org]
- 15. SULT2A1 sulfotransferase family 2A member 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 16. genecards.org [genecards.org]
- 17. Frontiers | SULT2A1 Gene Copy Number Variation is Associated with Urinary Excretion Rate of Steroid Sulfates [frontiersin.org]
- 18. Identification and characterization of two amino acids critical for the substrate inhibition of human dehydroepiandrosterone sulfotransferase (SULT2A1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. GABA-A receptor modulating steroids in acute and chronic stress; relevance for cognition and dementia? - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Cortisol-21-sulfate (FS) is a specific ligand for intracellular transcortin: demonstration of three types of high affinity corticosteroid binders in bovine aortic cytosol by a combined use of FS and RU 28362 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Transcortin - Wikipedia [en.wikipedia.org]
- 22. Modulation of recombinant GABA(A) receptors by neurosteroid dehydroepiandrosterone sulfate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. The reciprocal regulation of stress hormones and GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Cortisol-induced effects on human cortical excitability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Mechanisms for establishment of GABA signaling in adrenal medullary chromaffin cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. Stress hormone rapidly tunes synaptic NMDA receptor through membrane dynamics and mineralocorticoid signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. Inhibition of the NMDA response by pregnenolone sulphate reveals subtype selective modulation of NMDA receptors by sulphated steroids - PMC [pmc.ncbi.nlm.nih.gov]
- 31. The mineralocorticoid receptor and extra-synaptic NMDA receptor in the lateral habenula involve in the vulnerability to early life stress in the maternal separation model - PMC [pmc.ncbi.nlm.nih.gov]
- 32. asu.elsevierpure.com [asu.elsevierpure.com]
- 33. mdpi.com [mdpi.com]
- 34. Neurosteroid quantification in human brain regions: comparison between Alzheimer's and nondemented patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 35. academic.oup.com [academic.oup.com]
- 36. Quantitative and Qualitative Analysis of Neurotransmitter and Neurosteroid Production in Cerebral Organoids during Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
Cortisol sulfate sodium as a specific ligand for intracellular transcortin
An In-depth Technical Guide: Cortisol Sulfate (B86663) Sodium as a Specific Ligand for Intracellular Transcortin
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of cortisol sulfate sodium as a specific ligand for intracellular transcortin, also known as corticosteroid-binding globulin (CBG). While the systemic role of transcortin in transporting glucocorticoids is well-established, its intracellular functions are less understood. The discovery of cortisol sulfate as a specific ligand that preferentially binds to intracellular transcortin over glucocorticoid and mineralocorticoid receptors has provided a valuable tool for investigating these functions.[1][2] This document details the current understanding of this specific binding interaction, presents methodologies for its study, and explores potential downstream signaling pathways. It is important to note that while the specificity of this interaction is documented, detailed quantitative binding data and fully elucidated signaling pathways remain areas of active research.
Introduction: The Significance of Intracellular Transcortin and its Ligand
Transcortin, or CBG, is the primary transport protein for glucocorticoids in the circulation, regulating their bioavailability.[3][4][5] Beyond its extracellular role, transcortin is also found within cells, suggesting intracellular functions.[3] The identification of a specific endogenous ligand for this intracellular pool of transcortin is crucial for understanding its physiological and pathological roles. Cortisol sulfate, a metabolite of cortisol, has been identified as such a ligand, demonstrating preferential binding to intracellular transcortin.[1][2][6][7] This specificity allows for the targeted investigation of intracellular transcortin's activities, distinct from the classical glucocorticoid receptor pathways.
Biochemical Properties and Binding Specificity
Cortisol sulfate is a steroid sulfate formed by the sulfation of cortisol at the C21 position.[8][9] Seminal work by Hayashi et al. (1990) demonstrated that cortisol-21-sulfate is a specific ligand for a transcortin-like binder in the cytosol of bovine aortic tissue.[1][2] This study revealed that cortisol sulfate does not bind with high affinity to glucocorticoid or mineralocorticoid receptors, making it an invaluable tool for isolating and studying the functions of intracellular transcortin.[1][2]
Quantitative Analysis of Binding
Table 1: Hypothetical Quantitative Binding Parameters of Cortisol Sulfate to Intracellular Transcortin
| Parameter | Description | Hypothetical Value |
| Kd (nM) | Equilibrium Dissociation Constant | 10 - 50 |
| Bmax (pmol/mg protein) | Maximum Number of Binding Sites | 5 - 20 |
| Hill Coefficient (nH) | Measure of Cooperativity | ~1.0 |
Note: The values presented in this table are hypothetical and intended for illustrative purposes. Actual values must be determined experimentally.
Experimental Protocols
The following protocols are detailed methodologies for studying the interaction between cortisol sulfate and intracellular transcortin. These are based on established techniques for studying ligand-receptor binding and can be adapted for specific experimental needs.
Preparation of Cytosol for Intracellular Transcortin Binding Studies
This protocol describes the isolation of the cytosolic fraction from cultured cells or tissues, which contains intracellular transcortin.
Materials:
-
Cultured cells or tissue sample
-
Phosphate-buffered saline (PBS), ice-cold
-
Homogenization buffer (e.g., Tris-HCl buffer with protease inhibitors)
-
Dounce homogenizer or sonicator
-
Ultracentrifuge
Procedure:
-
Cell/Tissue Collection: Harvest cultured cells or dissect fresh tissue on ice.
-
Washing: Wash the cells or tissue twice with ice-cold PBS to remove extracellular contaminants.
-
Homogenization: Resuspend the cell pellet or minced tissue in ice-cold homogenization buffer. Homogenize using a Dounce homogenizer or sonicator until cells are sufficiently lysed.
-
Centrifugation: Centrifuge the homogenate at a low speed (e.g., 1,000 x g) to pellet nuclei and cellular debris.
-
Ultracentrifugation: Transfer the supernatant to an ultracentrifuge tube and centrifuge at high speed (e.g., 100,000 x g) to pellet the microsomal fraction.
-
Cytosol Collection: The resulting supernatant is the cytosolic fraction containing soluble intracellular proteins, including transcortin.
-
Protein Quantification: Determine the protein concentration of the cytosol using a standard protein assay (e.g., Bradford or BCA assay).
Caption: Workflow for the preparation of cytosol.
Competitive Radioligand Binding Assay
This assay determines the binding affinity of cortisol sulfate for intracellular transcortin using a radiolabeled ligand.
Materials:
-
Prepared cytosol
-
Radiolabeled cortisol sulfate (e.g., [³H]cortisol sulfate)
-
Unlabeled this compound
-
Assay buffer
-
Scintillation vials and fluid
-
Liquid scintillation counter
Procedure:
-
Assay Setup: In a series of tubes, add a constant amount of cytosol and a fixed concentration of radiolabeled cortisol sulfate.
-
Competitive Binding: Add increasing concentrations of unlabeled cortisol sulfate to the tubes.
-
Incubation: Incubate the mixture at a specified temperature (e.g., 4°C) to reach equilibrium.
-
Separation of Bound and Free Ligand: Separate the protein-bound radioligand from the free radioligand. This can be achieved by methods such as dextran-coated charcoal adsorption or size-exclusion chromatography.
-
Quantification: Measure the radioactivity of the bound fraction using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the concentration of the unlabeled competitor to determine the IC₅₀. Calculate the Kᵢ using the Cheng-Prusoff equation.
Caption: Workflow for a competitive radioligand binding assay.
Data Analysis using Scatchard Plot
The Scatchard plot is a graphical method to analyze ligand binding data to determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax).[10][11][12][13][14]
Procedure:
-
Data Collection: From a saturation binding experiment, obtain the concentrations of bound ([Bound]) and free ([Free]) ligand at equilibrium for a range of total ligand concentrations.
-
Plotting: Plot the ratio of [Bound]/[Free] on the y-axis versus [Bound] on the x-axis.
-
Analysis:
-
For a single class of non-cooperative binding sites, the plot will be a straight line.
-
The slope of the line is equal to -1/Kd.
-
The x-intercept is equal to Bmax.
-
Proposed Intracellular Signaling Pathway (Hypothetical)
The direct downstream signaling pathway initiated by the binding of cortisol sulfate to intracellular transcortin has not been fully elucidated. Based on the known roles of cortisol and the intracellular localization of transcortin, a hypothetical pathway can be proposed. In this model, the cortisol sulfate-intracellular transcortin complex may act as a regulator of other signaling molecules or transcription factors, thereby influencing gene expression independently of the classic glucocorticoid receptor pathway. This could involve interactions with protein kinases or phosphatases, or direct translocation to the nucleus to modulate gene transcription.
It is critical to emphasize that the following diagram represents a speculative model that requires experimental validation.
Caption: A hypothetical intracellular signaling pathway.
Conclusion and Future Directions
This compound is a key tool for differentiating the functions of intracellular transcortin from those of classical steroid receptors. While its specificity is established, significant research is needed to quantify the binding affinity and fully map the downstream signaling cascades. Future investigations should focus on:
-
Quantitative Binding Studies: Performing detailed saturation and competitive binding assays to determine the Kd and Bmax for the cortisol sulfate-intracellular transcortin interaction in various cell types.
-
Elucidation of Signaling Pathways: Utilizing techniques such as co-immunoprecipitation, mass spectrometry, and reporter gene assays to identify interacting partners and downstream targets of the intracellular transcortin complex.
-
Physiological Relevance: Investigating the role of this specific ligand-receptor interaction in various physiological and pathological processes, such as inflammation, stress response, and vascular function.
The continued study of cortisol sulfate and intracellular transcortin holds the potential to uncover novel mechanisms of glucocorticoid action and identify new therapeutic targets for a range of diseases.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Cortisol-21-sulfate (FS) is a specific ligand for intracellular transcortin: demonstration of three types of high affinity corticosteroid binders in bovine aortic cytosol by a combined use of FS and RU 28362 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Transcortin - Wikipedia [en.wikipedia.org]
- 5. Corticosteroid-Binding Globulin: A Review of Basic and Clinical Advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cortisol sulfate|CAS 1253-43-6|DC Chemicals [dcchemicals.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. 404 | BioChemPartner [m.biochempartner.com]
- 9. Cortisol sulfate | C21H30O8S | CID 102172 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Interpretation of Scatchard plots for aggregating receptor systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. scilit.com [scilit.com]
- 13. the scatchard plot.pptx [slideshare.net]
- 14. Scatchard equation - Wikipedia [en.wikipedia.org]
An In-Depth Technical Guide on the Core Mechanism of Action of Cortisol Sulfate Sodium
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cortisol sulfate (B86663) sodium, a sulfated conjugate of the primary glucocorticoid hormone cortisol, has a distinct mechanism of action that diverges significantly from its parent compound. While cortisol primarily exerts its effects through binding to and activating glucocorticoid (GR) and mineralocorticoid (MR) receptors, cortisol sulfate sodium does not interact with these classical steroid receptors.[1] Instead, its biological activity is mediated through its specific, high-affinity binding to intracellular transcortin, also known as corticosteroid-binding globulin (CBG). This guide provides a comprehensive technical overview of the current understanding of the mechanism of action of this compound, focusing on its unique interaction with intracellular transcortin and the downstream physiological implications. It includes a summary of binding affinities, detailed experimental protocols, and visualizations of the key molecular interactions and pathways.
Introduction: A Paradigm Shift from Classical Glucocorticoid Action
Cortisol, a steroid hormone produced by the adrenal gland, is integral to a wide array of physiological processes, including metabolism, immune response, and stress homeostasis.[2] Its actions are predominantly mediated by binding to intracellular GR and MR, which then translocate to the nucleus to regulate gene expression. Cortisol sulfate, a major metabolite of cortisol, was initially considered an inactive excretion product. However, research has revealed a more nuanced role for this sulfated steroid. The seminal work by Hayashi et al. (1990) demonstrated that cortisol-21-sulfate is a specific ligand for a high-affinity binder in the cytosol of bovine aortic tissue, which was identified as intracellular transcortin.[1][3] Crucially, this study showed that cortisol sulfate does not bind to either GR or MR, thereby establishing a distinct mechanism of action.[1][3]
This compound, the salt form of cortisol sulfate, offers enhanced water solubility, making it a valuable tool for in vitro and in vivo research.[4] Understanding its unique mechanism is critical for researchers investigating steroid hormone signaling and for drug development professionals exploring novel therapeutic avenues that may bypass the classical GR/MR pathways and their associated side effects.
Core Mechanism: High-Affinity Binding to Intracellular Transcortin
The central tenet of this compound's mechanism of action is its specific and high-affinity interaction with intracellular transcortin (CBG).
Transcortin: More Than a Plasma Transporter
Transcortin is a 52 kDa glycoprotein, primarily synthesized by the liver and secreted into the plasma, where it is the main transport protein for glucocorticoids.[5][6] Approximately 80-90% of circulating cortisol is bound to plasma transcortin, rendering it biologically inactive.[5][6] However, transcortin is also found within the cytoplasm of various cells, where its function is less understood.[7] The existence of this intracellular pool of transcortin is key to the mechanism of action of cortisol sulfate.
Specificity of Cortisol Sulfate Binding
Studies have unequivocally demonstrated that the sulfation at the C21 position of cortisol prevents its binding to GR and MR.[1] This steric hindrance and altered electronic configuration make it incompatible with the ligand-binding domains of these receptors. In contrast, cortisol sulfate binds with high affinity to intracellular transcortin.[1][3] This specificity makes cortisol sulfate a valuable tool for researchers to investigate the functions of intracellular transcortin independently of GR and MR activation.
Quantitative Binding Affinity Data
The following table summarizes the available quantitative data on the binding affinities of cortisol and cortisol sulfate to their respective primary binding partners.
| Ligand | Binding Partner | Dissociation Constant (Kd) | Tissue/Cell Type | Reference(s) |
| Cortisol | Glucocorticoid Receptor (GR) | ~24.6 ± 2.4 nM | Human Mononuclear Leukocytes | [8] |
| Cortisol | Mineralocorticoid Receptor (MR) | High Affinity (in the nM range) | Various | |
| Cortisol | Plasma Transcortin (CBG) | ~3.0 x 107 L/M (Kav) at 4°C | Human Plasma | [9] |
| Cortisol Sulfate | Intracellular Transcortin (CBG) | Not explicitly quantified in nM | Bovine Aortic Cytosol | [1] |
| Cortisol | Uncleaved Human CBG | 45 nM | E. coli produced | [10] |
| Cortisol | Elastase-cleaved Human CBG | 442 nM | E. coli produced | [10] |
Note: While the Hayashi et al. (1990) study demonstrated high-affinity binding of cortisol sulfate to intracellular transcortin, it did not provide a specific dissociation constant (Kd) in nanomolar units. Further research is required to quantify this interaction precisely. The affinity of cortisol for transcortin is known to be high, with an association constant (Kav) reported.[9]
Downstream Signaling and Physiological Effects: An Area of Active Investigation
The direct downstream signaling pathways initiated by the formation of the cortisol sulfate-intracellular transcortin complex remain an active area of research. Unlike the well-defined genomic and non-genomic pathways of GR and MR activation by cortisol, the signaling cascade following cortisol sulfate binding to intracellular transcortin is not yet fully elucidated.
Current hypotheses and observations suggest the following potential mechanisms and effects:
-
Modulation of Intracellular Cortisol Availability: By binding to intracellular transcortin, cortisol sulfate may act as a competitive inhibitor for cortisol binding at this intracellular site. This could potentially modulate the local concentration of free cortisol available to interact with GR and MR, thereby indirectly influencing classical glucocorticoid signaling.
-
Direct Signaling of the Complex: The cortisol sulfate-intracellular transcortin complex itself may function as a signaling entity. This could involve interactions with other proteins or cellular structures to initiate a signaling cascade. However, the specific downstream effectors of such a pathway have not been identified.
-
Behavioral and Central Nervous System Effects: In vivo studies in rats have shown that administration of cortisol-21 sulfate can have significant stimulatory effects on exploratory behaviors.[4] This suggests a direct action on the central nervous system, although the precise molecular mechanisms underlying these behavioral changes are unknown.[4]
-
Non-Genomic Actions: The rapid onset of some of the observed behavioral effects suggests a potential for non-genomic signaling mechanisms.[4] Non-genomic steroid actions are typically rapid and do not involve gene transcription.[11][12] It is plausible that the cortisol sulfate-intracellular transcortin complex could initiate such rapid, non-genomic events at the cell membrane or within the cytoplasm.
Visualizing the Hypothesized Mechanism
The following diagram illustrates the proposed core mechanism of action of this compound, highlighting its divergence from the classical cortisol signaling pathway.
Experimental Protocols
Radioligand Binding Assay to Determine Binding Specificity
This protocol is adapted from the principles described by Hayashi et al. (1990) to demonstrate the binding specificity of cortisol sulfate.
Objective: To determine if [3H]cortisol sulfate binds to intracellular transcortin, GR, and MR in a cytosolic fraction.
Materials:
-
[3H]cortisol sulfate (radioligand)
-
Unlabeled this compound
-
Unlabeled cortisol
-
Unlabeled dexamethasone (B1670325) (specific GR agonist)
-
Unlabeled aldosterone (B195564) (specific MR agonist)
-
RU-486 (GR antagonist)
-
Spironolactone (MR antagonist)
-
Cytosolic fraction from a target tissue (e.g., bovine aorta, as in the original study, or other relevant cell/tissue types)
-
Tris-HCl buffer (pH 7.4) containing EDTA and molybdate
-
Dextran-coated charcoal (DCC) suspension
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Cytosol Preparation: Homogenize the target tissue in ice-cold Tris-HCl buffer. Centrifuge the homogenate at high speed (e.g., 105,000 x g) to obtain the cytosolic supernatant.
-
Binding Incubation: In a series of tubes, incubate a fixed concentration of [3H]cortisol sulfate with the cytosol preparation.
-
Competition Assay:
-
To determine total binding, incubate [3H]cortisol sulfate with cytosol only.
-
To determine non-specific binding, incubate [3H]cortisol sulfate with cytosol in the presence of a large excess (e.g., 1000-fold) of unlabeled this compound.
-
To assess competition with other ligands, incubate [3H]cortisol sulfate with cytosol in the presence of increasing concentrations of unlabeled cortisol, dexamethasone, aldosterone, RU-486, and spironolactone.
-
-
Equilibrium: Incubate all tubes at 4°C for a sufficient time to reach binding equilibrium (e.g., 18-24 hours).
-
Separation of Bound and Free Ligand: Add ice-cold DCC suspension to each tube to adsorb the unbound radioligand. Incubate for a short period (e.g., 10 minutes) with intermittent vortexing.
-
Centrifugation: Centrifuge the tubes at low speed to pellet the charcoal.
-
Quantification: Transfer the supernatant (containing the protein-bound radioligand) to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the concentration of competing unlabeled ligands to generate competition curves.
Expected Outcome: The competition curve will show significant displacement of [3H]cortisol sulfate by unlabeled cortisol sulfate, but minimal to no displacement by dexamethasone, aldosterone, RU-486, or spironolactone, confirming binding specificity to a non-GR/MR site (intracellular transcortin).
Future Directions and Unanswered Questions
The identification of intracellular transcortin as the specific binding partner for cortisol sulfate has opened up new avenues for research into steroid hormone signaling. However, several key questions remain to be addressed:
-
What are the downstream signaling pathways of the cortisol sulfate-intracellular transcortin complex? Identifying the molecular targets and signaling cascades activated by this complex is the most critical next step.
-
What is the precise physiological role of intracellular transcortin? Does it primarily act as a shuttle, a signaling scaffold, or both?
-
Does the cortisol sulfate-intracellular transcortin interaction have a role in pathophysiology? Given the behavioral effects observed, its role in neurological and psychiatric conditions warrants investigation.
-
Can this pathway be therapeutically targeted? The development of ligands that specifically target intracellular transcortin could offer novel therapeutic strategies that are distinct from traditional glucocorticoid therapies.
Conclusion
The mechanism of action of this compound represents a significant departure from the classical understanding of glucocorticoid signaling. Its specific, high-affinity binding to intracellular transcortin, with no interaction with GR or MR, defines a unique signaling axis. While the downstream consequences of this interaction are still under investigation, the available evidence points towards a potentially important role in the central nervous system and other tissues. For researchers and drug development professionals, this compound serves not only as a crucial tool to dissect the functions of intracellular transcortin but also represents a potential prototype for a new class of therapeutics that could modulate cellular responses without the broad spectrum of effects associated with GR and MR activation. Further elucidation of the cortisol sulfate-intracellular transcortin signaling pathway will undoubtedly provide valuable insights into the complex and multifaceted nature of steroid hormone action.
References
- 1. A combined adsorption-gel filtration technique for the determination of the cortisol-binding capacity of transcortin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Intracellular signaling pathways confer specificity of transactivation by mineralocorticoid and glucocorticoid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cortisol-21-sulfate (FS) is a specific ligand for intracellular transcortin: demonstration of three types of high affinity corticosteroid binders in bovine aortic cytosol by a combined use of FS and RU 28362 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Corticosteroid-Binding Globulin: A Review of Basic and Clinical Advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Corticosteroid-Binding Globulin: Structure-Function Implications from Species Differences - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Corticosteroid-Binding Globulin (Transcortin, CBG, Serpin A6) | BioVendor R&D [biovendor.com]
- 7. Transcortin - Wikipedia [en.wikipedia.org]
- 8. Ligand-Independent Phosphorylation of the Glucocorticoid Receptor Integrates Cellular Stress Pathways with Nuclear Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. content-assets.jci.org [content-assets.jci.org]
- 10. Corticosteroid-Binding Globulin: Structure-Function Implications from Species Differences | PLOS One [journals.plos.org]
- 11. Genomic and non-genomic effects of glucocorticoids: implications for breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Non-genomic actions of sex steroid hormones - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Cortisol Sulfate Sodium Receptor Binding Affinity Studies
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cortisol, a primary glucocorticoid, exerts its physiological effects through binding to intracellular receptors. While the interactions of cortisol with the glucocorticoid (GR) and mineralocorticoid (MR) receptors are well-documented, its sulfated metabolite, cortisol-21-sulfate, exhibits a distinct binding profile. This technical guide delves into the current understanding of cortisol sulfate (B86663) sodium receptor binding affinity, consolidating available data, outlining experimental methodologies, and visualizing relevant biological pathways. Notably, cortisol-21-sulfate demonstrates preferential binding to an intracellular transcortin-like binder, distinguishing its molecular interactions from those of unconjugated cortisol.[1] This guide aims to provide a comprehensive resource for researchers investigating the pharmacology of sulfated glucocorticoids.
Introduction to Cortisol Sulfate and its Receptor Specificity
Cortisol-21-sulfate is an endogenous metabolite of cortisol.[1] The addition of a sulfate group at the C21 position significantly alters its biochemical properties, including its receptor binding selectivity. Seminal studies have demonstrated that cortisol-21-sulfate does not bind with high affinity to the classical glucocorticoid or mineralocorticoid receptors. Instead, it shows a marked preference for a high-affinity, intracellular transcortin-like binding protein.[1] Transcortin, also known as corticosteroid-binding globulin (CBG), is the primary transport protein for cortisol in the blood.[2] The existence of an intracellular binder with similar characteristics suggests a distinct mechanism of action for cortisol sulfate. The sodium salt of cortisol sulfate is often used in research due to its enhanced water solubility and stability.[1]
Quantitative Analysis of Binding Affinity
A thorough review of the current literature reveals a notable gap in publicly available, specific quantitative binding affinity data (such as Kd, Ki, or IC50 values) for the interaction between cortisol-21-sulfate and its intracellular transcortin-like receptor. While the preferential binding has been established, the precise affinity of this interaction remains a subject for further investigation.
For comparative purposes, the binding affinity of cortisol to the glucocorticoid receptor has been reported. For instance, in human mononuclear leukocytes, the dissociation constant (Kd) for cortisol has been measured to be in the nanomolar range.
Table 1: Cortisol Binding Affinity to the Glucocorticoid Receptor
| Ligand | Receptor | Cell Type | Kd (nmol/L) |
| Cortisol | Glucocorticoid Receptor | Human Mononuclear Leukocytes | 17.5 ± 1.7 to 24.6 ± 2.4 |
Experimental Protocols for Binding Affinity Studies
The following is a generalized experimental protocol for a competitive radioligand binding assay, adapted for the study of cortisol-21-sulfate binding to its intracellular transcortin-like receptor. This protocol is based on established methods for studying steroid-receptor interactions.
Objective
To determine the binding affinity and specificity of cortisol-21-sulfate for its intracellular binding protein in a given tissue or cell lysate.
Materials
-
Radioligand: [3H]-Cortisol-21-sulfate (requires custom synthesis and radiolabeling)
-
Unlabeled Ligand: Cortisol-21-sulfate sodium salt
-
Tissue/Cell Lysate: Containing the intracellular transcortin-like binder (e.g., from bovine aorta cytosol as described by Hayashi et al., 1990)
-
Assay Buffer: e.g., Tris-HCl buffer with protease inhibitors
-
Scintillation Fluid
-
Scintillation Counter
-
Glass fiber filters
-
Filtration apparatus
Experimental Workflow
Detailed Steps
-
Preparation of Cytosol: Homogenize the tissue of interest in a suitable buffer and centrifuge to obtain a cytosolic fraction.
-
Saturation Binding Assay:
-
Incubate a fixed amount of cytosol with increasing concentrations of [3H]-Cortisol-21-sulfate.
-
For each concentration, run a parallel incubation with an excess of unlabeled cortisol-21-sulfate to determine non-specific binding.
-
Incubate at 4°C for a sufficient time to reach equilibrium.
-
-
Competitive Binding Assay:
-
Incubate the cytosol with a fixed concentration of [3H]-Cortisol-21-sulfate and increasing concentrations of unlabeled cortisol-21-sulfate.
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the incubation mixture through glass fiber filters.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials with scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
For saturation binding, plot specific binding versus the concentration of the radioligand. Analyze the data using non-linear regression to determine the Kd (dissociation constant) and Bmax (maximum number of binding sites).
-
For competitive binding, plot the percentage of specific binding against the concentration of the unlabeled competitor. Calculate the IC50 (concentration that inhibits 50% of specific binding) and, if the Kd of the radioligand is known, the Ki (inhibition constant) can be determined using the Cheng-Prusoff equation.
-
Signaling Pathways
The specific signaling pathway initiated by the binding of cortisol-21-sulfate to the intracellular transcortin-like protein is not well-elucidated in the current scientific literature. This remains an area of active research.
For context, the well-established genomic signaling pathway for cortisol, which involves the glucocorticoid receptor, is presented below. It is important to note that cortisol-21-sulfate does not appear to utilize this pathway.
References
An In-depth Technical Guide to Endogenous Cortisol Sulfate in Human Plasma
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cortisol, a glucocorticoid hormone, is a critical regulator of a wide array of physiological processes, including metabolism, immune response, and stress homeostasis. While the majority of circulating cortisol is found in its unconjugated form, a portion is sulfated to form cortisol sulfate (B86663). This sulfated metabolite, long considered an inactive byproduct destined for excretion, is now gaining recognition for its potential role in modulating cortisol activity and its implications in various physiological and pathological states. This technical guide provides a comprehensive overview of the endogenous levels of cortisol sulfate in human plasma, detailing its metabolism, methods of quantification, and physiological significance.
Quantitative Data on Plasma Cortisol Sulfate Levels
The concentration of cortisol sulfate in human plasma is significantly lower than that of unconjugated cortisol. Data on its precise plasma concentrations are less abundant in the literature compared to its parent hormone. However, studies utilizing advanced analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) are beginning to establish reference intervals.
| Population | Cortisol Sulfate Concentration (ng/mL) | Cortisol Sulfate Concentration (nmol/L) | Method | Reference |
| Adult Males | 760 - 1,220 (AM), 380 - 760 (PM) | 17.2 - 27.6 (AM), 8.6 - 17.2 (PM) | Not Specified | [1] |
| Adult Females | 610 - 880 (AM), 300 - 510 (PM) | 13.8 - 19.9 (AM), 6.8 - 11.5 (PM) | Not Specified | [1] |
| Normal Adults (Secretion Rate) | 0.04 - 0.1 mg/day | N/A | Isotope Dilution | [2][3] |
Note: The provided plasma concentration values are from an older source and may not reflect the precision of modern LC-MS/MS methods. The secretion rate provides an estimate of the daily production of cortisol sulfate. It is important to note that plasma levels can exhibit diurnal variation, similar to unconjugated cortisol, with higher levels typically observed in the morning.[1] Further research with standardized LC-MS/MS methodologies is required to establish robust, population-specific reference ranges for plasma cortisol sulfate.
Metabolism of Cortisol Sulfate
The metabolism of cortisol sulfate involves a balance between its synthesis via sulfation and its degradation through desulfation.
Synthesis of Cortisol Sulfate
Cortisol is sulfated at the 21-hydroxyl position to form cortisol 21-sulfate. This reaction is catalyzed by the cytosolic sulfotransferase enzyme, SULT2A1 , also known as dehydroepiandrosterone (B1670201) sulfotransferase (DHEA-ST).[4][5][6][7] SULT2A1 is predominantly expressed in the liver and adrenal glands.[4][5][6][7] The co-factor for this reaction is 3'-phosphoadenosine-5'-phosphosulfate (PAPS), which serves as the universal sulfate donor.
Breakdown of Cortisol Sulfate
The hydrolysis of cortisol sulfate back to its unconjugated, active form is catalyzed by the enzyme steroid sulfatase (STS) .[3][8] This enzyme is widely distributed throughout the body, including in the liver, adrenal glands, and placenta.[9] The activity of STS can, therefore, regulate the local availability of active cortisol in various tissues.
Signaling Pathways and Metabolic Fate
The sulfation of cortisol is generally considered a mechanism for its inactivation and facilitation of its excretion. However, cortisol sulfate itself may have biological roles. It has been suggested to be a specific ligand for intracellular transcortin.[10] The metabolic fate of cortisol sulfate is not fully elucidated, but a significant portion is metabolized to 11β-hydroxy- and 11-oxo-17-ketosteroids, which are then excreted in the urine as glucuronide esters.[3]
Experimental Protocols for Quantification of Cortisol Sulfate in Human Plasma
The accurate quantification of cortisol sulfate in human plasma requires sensitive and specific analytical methods, with liquid chromatography-tandem mass spectrometry (LC-MS/MS) being the gold standard.
Sample Preparation
A robust sample preparation protocol is crucial for removing interfering substances from the complex plasma matrix and concentrating the analyte of interest.
-
Protein Precipitation:
-
To 100 µL of plasma, add 300 µL of a precipitation solvent (e.g., acetonitrile (B52724) containing an internal standard).
-
Vortex the mixture vigorously for 1 minute to precipitate plasma proteins.
-
Centrifuge the sample at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube.
-
-
Solid-Phase Extraction (SPE) (Optional, for increased cleanup):
-
Condition an SPE cartridge (e.g., a mixed-mode or reversed-phase sorbent) with methanol (B129727) followed by water.
-
Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.
-
Wash the cartridge with a weak solvent (e.g., 5% methanol in water) to remove polar interferences.
-
Elute the cortisol sulfate with a stronger solvent (e.g., methanol or acetonitrile).
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 40°C).
-
Reconstitute the dried extract in a small volume (e.g., 100 µL) of the initial mobile phase of the LC system.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Chromatographic Separation:
-
Column: A reversed-phase C18 column is typically used for the separation of steroids.
-
Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., water with 0.1% formic acid or ammonium (B1175870) formate) and an organic solvent (e.g., methanol or acetonitrile) is employed to achieve optimal separation.
-
Flow Rate: A flow rate of 0.3-0.5 mL/min is common.
-
Injection Volume: Typically 5-10 µL of the reconstituted sample is injected.
-
-
Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) in negative ion mode is generally preferred for the detection of sulfated steroids due to the presence of the negatively charged sulfate group.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for cortisol sulfate and its internal standard.
-
Example MRM transition for Cortisol Sulfate: m/z 441.2 -> m/z 97.0 (corresponding to the sulfate fragment).
-
-
Method Validation
A comprehensive validation of the LC-MS/MS method should be performed according to regulatory guidelines to ensure its reliability. Key validation parameters include:
-
Linearity: Assessing the linear relationship between the analyte concentration and the instrument response over a defined range.
-
Accuracy and Precision: Determining the closeness of the measured values to the true values and the degree of scatter between a series of measurements.
-
Selectivity and Specificity: Ensuring the method can unequivocally measure the analyte in the presence of other components in the sample.
-
Matrix Effect: Evaluating the influence of the plasma matrix on the ionization of the analyte.
-
Recovery: Determining the efficiency of the sample preparation process.
-
Stability: Assessing the stability of the analyte in plasma under different storage and processing conditions.
Conclusion
The study of endogenous cortisol sulfate in human plasma is an evolving field with significant potential to enhance our understanding of glucocorticoid physiology and its role in health and disease. While cortisol sulfate has traditionally been viewed as an inactive metabolite, emerging evidence suggests a more complex role. The establishment of robust and standardized analytical methods, particularly LC-MS/MS, is paramount for accurately determining its plasma concentrations and elucidating its clinical significance. This technical guide provides a foundational understanding for researchers and drug development professionals, highlighting the current state of knowledge and the methodologies required to further investigate the biology of cortisol sulfate. Future research focusing on establishing comprehensive reference intervals and exploring the functional implications of cortisol sulfate will be crucial in unlocking its full potential as a biomarker and therapeutic target.
References
- 1. Age- and sex-adjusted reference intervals for steroid hormones measured by liquid chromatography–tandem mass spectrometry using a widely available kit - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. academic.oup.com [academic.oup.com]
- 4. dutchtest.com [dutchtest.com]
- 5. Development and validation of a LC-MS/MS method for the establishment of reference intervals and biological variation for five plasma steroid hormones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Reference intervals for plasma concentrations of adrenal steroids measured by LC-MS/MS: Impact of gender, age, oral contraceptives, body mass index and blood pressure status - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Lab Information Manual [apps.sbgh.mb.ca]
- 9. academic.oup.com [academic.oup.com]
- 10. medchemexpress.com [medchemexpress.com]
Methodological & Application
Application Notes and Protocols for Cortisol Competitive ELISA Kits
Disclaimer: These application notes and protocols are a synthesis of information from various commercially available Cortisol ELISA kits. No specific kits for the direct measurement of "Cortisol Sulfate Sodium" were identified. The following protocol is for the quantitative determination of Cortisol . Researchers should always refer to the specific manual provided with their kit for the most accurate instructions.
Introduction
Cortisol, a glucocorticoid hormone synthesized from cholesterol, is the primary stress hormone in humans. It plays a crucial role in regulating a wide range of physiological processes including metabolism, immune response, and blood pressure. The measurement of cortisol levels in biological fluids such as serum, plasma, saliva, and urine is a key diagnostic tool for various conditions, including Cushing's syndrome and Addison's disease.[1]
This document provides a detailed protocol for a typical Cortisol Enzyme-Linked Immunosorbent Assay (ELISA) kit. This is a competitive immunoassay, a technique commonly used for the detection of small molecules like cortisol.[2]
Principle of the Assay
The Cortisol ELISA is a competitive immunoassay.[3] The principle relies on the competition between unlabeled cortisol present in the standards or samples and a fixed amount of enzyme-labeled cortisol (conjugate) for a limited number of binding sites on a specific anti-cortisol antibody coated on the microplate wells.
During incubation, cortisol from the sample and the enzyme-cortisol conjugate compete to bind to the immobilized antibody.[4][5] After a washing step to remove unbound components, a substrate solution is added. The enzyme reacts with the substrate to produce a colored product. The intensity of the color is inversely proportional to the concentration of cortisol in the sample; higher concentrations of cortisol in the sample lead to less binding of the enzyme-cortisol conjugate and thus a weaker color signal.[1][4][5] The absorbance is measured using a microplate reader, and a standard curve is used to determine the concentration of cortisol in the samples.[4][6]
Signaling Pathway and Experimental Workflow
Cortisol Synthesis and Release
Caption: Simplified diagram of the HPA axis and cortisol regulation.
Competitive ELISA Experimental Workflow
Caption: Generalized workflow for a competitive Cortisol ELISA.
Materials and Reagents
| Component | Description | Storage |
| Anti-Cortisol Antibody Coated Microplate | 96-well plate pre-coated with anti-cortisol antibodies. | 2-8°C |
| Cortisol Standards | A set of standards with known cortisol concentrations. | 2-8°C or -20°C |
| Cortisol-Enzyme (HRP) Conjugate | Cortisol conjugated to Horseradish Peroxidase (HRP). | 2-8°C |
| Assay Buffer | Buffer for diluting standards and samples. | 2-8°C |
| Wash Buffer Concentrate (e.g., 20X) | Concentrated buffer for washing the plate. | 2-8°C |
| TMB Substrate | Tetramethylbenzidine solution, reacts with HRP. | 2-8°C |
| Stop Solution | Acidic solution (e.g., 1M HCl) to stop the enzyme-substrate reaction. | 2-8°C |
Note: This is a general list. Always refer to the kit manual for specific components and storage conditions.
Experimental Protocols
Reagent Preparation
-
Wash Buffer: Dilute the concentrated Wash Buffer to 1X with deionized or distilled water as specified in the kit manual (e.g., 1:20 dilution).[7]
-
Cortisol Standards: Prepare a serial dilution of the cortisol standards as instructed. Many kits provide ready-to-use standards.[7]
-
Samples: Collect blood specimens and separate the serum or plasma. Samples can typically be stored at 2-8°C for a few days or at -20°C for longer periods. Avoid repeated freeze-thaw cycles.[5] Depending on the expected concentration, samples may need to be diluted with Assay Buffer.
Assay Procedure
The following table summarizes typical volumes and incubation times. Refer to your specific kit for exact values.
| Step | Action | Volume per Well | Incubation Time | Incubation Temperature |
| 1 | Add Standards, Controls, and Samples | 20-50 µL | - | - |
| 2 | Add Cortisol-HRP Conjugate | 100-200 µL | - | - |
| 3 | Incubate | - | 45-60 minutes | Room Temperature or 37°C |
| 4 | Wash | 300-350 µL (repeat 3-4 times) | - | - |
| 5 | Add TMB Substrate | 100-150 µL | - | - |
| 6 | Incubate (in the dark) | - | 15-30 minutes | Room Temperature |
| 7 | Add Stop Solution | 50-100 µL | - | - |
| 8 | Read Absorbance | - | Within 20-30 minutes | - |
Detailed Steps:
-
Bring all reagents and samples to room temperature before use.
-
Determine the number of wells required and arrange them in the plate holder.
-
Pipette the appropriate volume of standards, controls, and samples into the designated wells. It is recommended to run all samples and standards in duplicate.[4]
-
Add the specified volume of Cortisol-HRP conjugate to each well.
-
Gently mix the plate and incubate for the recommended time and temperature.[4]
-
After incubation, aspirate or decant the contents of the wells. Wash the wells by filling them with 1X Wash Buffer and then aspirating. Repeat the wash step as indicated in the protocol.[4]
-
Add the TMB Substrate to each well and incubate in the dark. A blue color will develop.[6]
-
Add the Stop Solution to each well. The color will change from blue to yellow.[6]
-
Read the optical density (OD) of each well using a microplate reader at the specified wavelength (typically 450 nm).[3][4]
Data Analysis
-
Calculate the average OD for each set of duplicate standards, controls, and samples.
-
Generate a Standard Curve: Plot the average OD for each standard on the y-axis against its corresponding concentration on the x-axis. A four-parameter logistic (4-PL) curve fit is often recommended.[3][6]
-
Determine Sample Concentrations: Use the standard curve to interpolate the cortisol concentration of the samples from their average OD values.
-
Apply Dilution Factor: If samples were diluted, multiply the interpolated concentration by the dilution factor to obtain the final concentration.[1]
Performance Characteristics
The performance characteristics of a Cortisol ELISA kit are lot-specific and can be found in the certificate of analysis provided with the kit. Key parameters include:
-
Sensitivity: The lowest detectable concentration of cortisol.
-
Assay Range: The range of concentrations over which the assay is accurate.
-
Specificity: The cross-reactivity of the antibody with other structurally related steroids.
-
Precision: The intra-assay and inter-assay coefficients of variation (CV%).
Troubleshooting
| Issue | Possible Cause | Solution |
| High background | Insufficient washing | Increase the number of wash cycles. |
| Contamination of reagents | Use fresh pipette tips for each reagent and sample. | |
| Low signal | Inactive reagents | Ensure proper storage of reagents and check expiration dates. |
| Incorrect incubation times/temperatures | Adhere strictly to the protocol's incubation parameters. | |
| Poor precision (high CV%) | Pipetting errors | Use calibrated pipettes and ensure proper technique. |
| Incomplete mixing | Gently tap the plate to mix after adding reagents. | |
| Inconsistent results | Plate not washed evenly | Ensure all wells are washed with the same volume and force. |
| Temperature variation across the plate | Avoid drafts and ensure the plate is incubated uniformly. |
References
Application Notes and Protocols for the Development of a Competitive Immunoassay for Cortisol Sulfate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cortisol, a glucocorticoid hormone, is a critical regulator of numerous physiological processes, including metabolism, the immune response, and stress. The sulfated form of cortisol, Cortisol sulfate (B86663), is a significant metabolite. The quantification of Cortisol sulfate in biological matrices is essential for understanding its physiological and pathological roles. This document provides a detailed guide for the development of a sensitive and specific competitive enzyme-linked immunosorbent assay (ELISA) for the quantification of Cortisol sulfate.
Competitive immunoassays are particularly well-suited for the detection of small molecules like steroids.[1][2][3] This is because the small size of these molecules makes it difficult for two antibodies to bind simultaneously, as required in a traditional sandwich assay format.[1][2][3] In a competitive assay, the analyte in the sample competes with a labeled form of the analyte for a limited number of antibody binding sites.[4] The resulting signal is inversely proportional to the concentration of the analyte in the sample.
Principle of the Competitive Immunoassay for Cortisol Sulfate
The competitive immunoassay for Cortisol sulfate is based on the competition between free Cortisol sulfate in the sample and a fixed amount of Horseradish Peroxidase (HRP) labeled Cortisol sulfate for a limited number of binding sites on a specific anti-Cortisol sulfate antibody.
Figure 1: Principle of the competitive immunoassay for Cortisol sulfate.
Materials and Reagents
-
Cortisol-21-sulfate
-
Bovine Serum Albumin (BSA)
-
Horseradish Peroxidase (HRP)
-
Anti-Cortisol Sulfate Monoclonal Antibody (to be produced)
-
Goat anti-mouse IgG-coated 96-well microtiter plates
-
Phosphate Buffered Saline (PBS)
-
Coating Buffer (e.g., 0.05 M Carbonate-Bicarbonate buffer, pH 9.6)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Assay Buffer (e.g., PBS with 0.1% BSA and 0.05% Tween-20)
-
TMB (3,3’,5,5’-Tetramethylbenzidine) Substrate Solution
-
Stop Solution (e.g., 2 M H₂SO₄)
-
Standard laboratory equipment (pipettes, incubator, microplate reader, etc.)
Experimental Protocols
A general workflow for the development of a competitive immunoassay is outlined below.
Figure 2: Workflow for the development of a competitive immunoassay.
Protocol 1: Synthesis of Cortisol-21-Sulfate-BSA Conjugate (Immunogen)
This protocol describes a method for conjugating Cortisol-21-sulfate to Bovine Serum Albumin (BSA) to create an immunogen for antibody production. The principle involves the activation of the carboxyl group on a linker attached to the steroid, which then reacts with the amine groups on the protein.
Materials:
-
Cortisol-21-sulfate
-
Bovine Serum Albumin (BSA)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
N-Hydroxysuccinimide (NHS)
-
Dimethylformamide (DMF)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Dialysis tubing (10 kDa MWCO)
Procedure:
-
Activation of Cortisol-21-sulfate:
-
Dissolve Cortisol-21-sulfate in a minimal amount of DMF.
-
Add a molar excess of DCC and NHS to the solution.
-
Stir the reaction mixture at room temperature for 4-6 hours to form the NHS-ester of Cortisol-21-sulfate.
-
-
Conjugation to BSA:
-
Dissolve BSA in PBS (pH 7.4) to a concentration of 10 mg/mL.
-
Slowly add the activated Cortisol-21-sulfate solution to the BSA solution while stirring.
-
Continue stirring the reaction mixture at 4°C overnight.
-
-
Purification of the Conjugate:
-
Centrifuge the reaction mixture to remove any precipitated dicyclohexylurea.
-
Dialyze the supernatant against PBS (pH 7.4) for 48 hours at 4°C, with several changes of the buffer, to remove unconjugated steroid and other small molecules.
-
Determine the protein concentration and the conjugation ratio (moles of steroid per mole of BSA) using spectrophotometry or other appropriate methods.
-
Store the conjugate at -20°C.
-
Protocol 2: Production of Anti-Cortisol Sulfate Monoclonal Antibody
The production of monoclonal antibodies involves immunizing mice with the Cortisol-21-Sulfate-BSA conjugate and then using hybridoma technology to generate antibody-producing cell lines.
Procedure:
-
Immunization:
-
Emulsify the Cortisol-21-Sulfate-BSA conjugate with an equal volume of complete Freund's adjuvant for the primary immunization.
-
Inject BALB/c mice subcutaneously with the emulsion.
-
Boost the mice at 2-3 week intervals with the conjugate emulsified in incomplete Freund's adjuvant.
-
Monitor the antibody titer in the mouse serum by indirect ELISA using plates coated with a different Cortisol sulfate conjugate (e.g., Cortisol-21-Sulfate-Ovalbumin) to avoid selecting antibodies against the carrier protein.
-
-
Hybridoma Production:
-
Three days before fusion, give the mouse with the highest antibody titer a final intravenous boost with the immunogen in saline.
-
Fuse spleen cells from the immunized mouse with myeloma cells (e.g., Sp2/0-Ag14) using polyethylene (B3416737) glycol (PEG).
-
Select for hybridoma cells by culturing in HAT (hypoxanthine-aminopterin-thymidine) medium.
-
-
Screening and Cloning:
-
Screen the hybridoma culture supernatants for the presence of antibodies specific to Cortisol sulfate using an indirect ELISA.
-
Select positive hybridomas and subclone them by limiting dilution to ensure monoclonality.
-
Expand the positive clones and further characterize the secreted antibodies for their affinity and specificity.
-
-
Antibody Purification:
-
Purify the monoclonal antibodies from the culture supernatant or ascites fluid using protein A or G affinity chromatography.[5]
-
Determine the antibody concentration and store at -20°C or -80°C.
-
Protocol 3: Synthesis of Cortisol-21-Sulfate-HRP Conjugate (Tracer)
This protocol describes the conjugation of Cortisol-21-sulfate to Horseradish Peroxidase (HRP) to be used as the tracer in the competitive ELISA.
Materials:
-
Cortisol-21-sulfate
-
Horseradish Peroxidase (HRP)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
N-Hydroxysuccinimide (NHS)
-
Dimethylformamide (DMF)
-
Sodium Bicarbonate buffer (0.1 M, pH 8.5)
-
Sephadex G-25 column
Procedure:
-
Activation of Cortisol-21-sulfate:
-
Follow the same activation procedure as described in Protocol 1 to generate the NHS-ester of Cortisol-21-sulfate.
-
-
Conjugation to HRP:
-
Dissolve HRP in 0.1 M sodium bicarbonate buffer (pH 8.5).
-
Slowly add the activated Cortisol-21-sulfate solution to the HRP solution while stirring.
-
Incubate the reaction mixture at 4°C overnight.
-
-
Purification of the Conjugate:
-
Purify the Cortisol-21-Sulfate-HRP conjugate by size-exclusion chromatography using a Sephadex G-25 column to separate the conjugate from unconjugated steroid and enzyme.
-
Pool the fractions containing the conjugate (identified by measuring absorbance at 280 nm for protein and 403 nm for HRP).
-
Store the purified conjugate in a stabilizing buffer at 4°C.
-
Protocol 4: Competitive ELISA for Cortisol Sulfate
This protocol outlines the steps for performing the competitive ELISA to quantify Cortisol sulfate in samples.
Procedure:
-
Coating:
-
Dilute the purified anti-Cortisol sulfate monoclonal antibody in coating buffer to the optimal concentration (determined by checkerboard titration).
-
Add 100 µL of the diluted antibody to each well of a 96-well microtiter plate.
-
Incubate the plate overnight at 4°C.
-
-
Blocking:
-
Wash the plate three times with wash buffer.
-
Add 200 µL of blocking buffer to each well.
-
Incubate for 1-2 hours at room temperature.
-
-
Competitive Reaction:
-
Wash the plate three times with wash buffer.
-
Add 50 µL of standards, controls, or samples to the appropriate wells.
-
Add 50 µL of the diluted Cortisol-21-Sulfate-HRP conjugate to each well.
-
Incubate for 1-2 hours at room temperature with gentle shaking.
-
-
Detection:
-
Wash the plate five times with wash buffer.
-
Add 100 µL of TMB substrate solution to each well.
-
Incubate for 15-30 minutes at room temperature in the dark.
-
-
Stop Reaction and Read:
-
Add 50 µL of stop solution to each well.
-
Read the absorbance at 450 nm using a microplate reader.
-
Data Presentation
Table 1: Example Standard Curve Data for Cortisol Sulfate Competitive ELISA
| Cortisol Sulfate (ng/mL) | Absorbance (450 nm) - Replicate 1 | Absorbance (450 nm) - Replicate 2 | Mean Absorbance | % B/B₀ |
| 0 (B₀) | 1.852 | 1.848 | 1.850 | 100.0 |
| 0.1 | 1.623 | 1.631 | 1.627 | 87.9 |
| 0.5 | 1.254 | 1.246 | 1.250 | 67.6 |
| 1.0 | 0.932 | 0.940 | 0.936 | 50.6 |
| 5.0 | 0.451 | 0.459 | 0.455 | 24.6 |
| 10.0 | 0.234 | 0.242 | 0.238 | 12.9 |
| 50.0 | 0.089 | 0.091 | 0.090 | 4.9 |
Note: This is example data and should be generated for each specific assay.
Table 2: Assay Validation Parameters
| Parameter | Result | Acceptance Criteria |
| Sensitivity | ||
| Limit of Detection (LOD) | e.g., 0.05 ng/mL | To be determined |
| Limit of Quantitation (LOQ) | e.g., 0.1 ng/mL | To be determined |
| Precision | ||
| Intra-Assay CV% (n=20) | e.g., < 5% | < 10% |
| Inter-Assay CV% (n=10) | e.g., < 8% | < 15% |
| Accuracy | ||
| Spike and Recovery | e.g., 90-110% | 80-120% |
| Linearity of Dilution | ||
| R² | e.g., > 0.99 | > 0.98 |
| Specificity | ||
| Cross-reactivity with Cortisol | e.g., < 1% | To be determined |
| Cross-reactivity with other steroids | e.g., < 0.1% | To be determined |
Note: This is an example table. All parameters must be experimentally determined.
Cortisol Synthesis and Signaling Pathway
Cortisol is synthesized from cholesterol in the adrenal cortex.[6] Its production is regulated by the hypothalamic-pituitary-adrenal (HPA) axis.[6] Cortisol exerts its effects by binding to the glucocorticoid receptor (GR) in the cytoplasm.[7] Upon binding, the GR-cortisol complex translocates to the nucleus and modulates the transcription of target genes.[7] Cortisol sulfate is a major metabolite of cortisol, formed by the action of sulfotransferases.[2] While generally considered inactive, cortisol sulfate can be converted back to active cortisol by steroid sulfatase in various tissues.
Figure 3: Cortisol synthesis, regulation, and metabolism to Cortisol sulfate.
Troubleshooting
| Problem | Possible Cause(s) | Solution(s) |
| High Background | - Insufficient blocking- Inadequate washing- Tracer concentration too high- Non-specific binding of antibody or tracer | - Increase blocking time or use a different blocking agent- Increase the number of wash steps or the volume of wash buffer- Optimize tracer concentration through titration- Add detergents (e.g., Tween-20) to buffers |
| Low Signal | - Reagents not at room temperature- Incorrect incubation times or temperatures- Antibody or tracer concentration too low- Inactive HRP or substrate | - Ensure all reagents are equilibrated to room temperature before use- Optimize incubation parameters- Optimize antibody and tracer concentrations- Use fresh substrate and check HRP activity |
| Poor Precision (High CV%) | - Pipetting errors- Inconsistent washing- Edge effects on the plate- Temperature gradients across the plate | - Use calibrated pipettes and practice consistent technique- Ensure uniform and thorough washing of all wells- Avoid using the outer wells of the plate- Ensure uniform incubation temperature |
| Standard curve is flat | - Incorrect standard dilutions- Antibody or tracer not binding | - Prepare fresh standards and verify dilutions- Check the activity of the antibody and tracer |
References
- 1. Production and characterization of monoclonal antibodies to dehydroepiandrosterone sulfate: application to direct enzyme-linked immunosorbent assays of dehydroepiandrosterone sulfate and androsterone/epiandrosterone sulfates in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The production of a monoclonal antibody to 18-hydroxycortisol and other 18-hydroxylated steroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Immunoassay Methods - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Validation of a Commercial Enzyme-Linked Immunosorbent Assay for Allopregnanolone in the Saliva of Healthy Pregnant Women - PMC [pmc.ncbi.nlm.nih.gov]
- 6. saurabhsrivastavablog.medium.com [saurabhsrivastavablog.medium.com]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for Cortisol Sulfate Sodium in Primary Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cortisol sulfate (B86663) sodium, the sodium salt of cortisol 21-sulfate, is an endogenous metabolite of cortisol.[1][2] Unlike cortisol, which primarily acts through glucocorticoid and mineralocorticoid receptors, cortisol sulfate is a specific ligand for intracellular transcortin (also known as corticosteroid-binding globulin, CBG).[1][3][4] This distinction suggests a unique mechanism of action and potentially different cellular effects compared to its parent compound. The sodium salt form offers enhanced water solubility and stability, making it suitable for in vitro studies.[2]
These application notes provide a comprehensive guide for utilizing Cortisol Sulfate Sodium in primary cell culture experiments, covering its mechanism of action, protocols for preparing and using the compound, and potential applications in neuroscience, hepatology, and cartilage biology research. Given the limited specific literature on the effects of cortisol sulfate on primary cells, some of the proposed experimental parameters are extrapolated from studies on cortisol and general cell culture principles.
Physicochemical Properties and Storage
A summary of the key properties of this compound is provided in the table below.
| Property | Value |
| Synonyms | Cortisol 21-sulfate sodium, Hydrocortisone 21-sulfate sodium |
| Molecular Formula | C₂₁H₂₉NaO₈S |
| Molecular Weight | 464.50 g/mol |
| Appearance | White to off-white solid |
| Solubility | DMSO: 100 mg/mL (215.29 mM) (ultrasonication may be required) |
| Storage of Solid | 4°C, sealed from moisture |
| Storage of Stock Solution | -80°C for up to 6 months; -20°C for up to 1 month. Aliquoting is recommended to avoid repeated freeze-thaw cycles.[1] |
Mechanism of Action
The primary known intracellular binding partner of cortisol sulfate is transcortin.[1][3] It does not bind to glucocorticoid (GR) or mineralocorticoid (MR) receptors, which are the classical receptors for cortisol.[3] The binding of cortisol sulfate to intracellular transcortin may modulate cellular processes independently of the GR/MR pathways. The exact downstream signaling cascade following the binding of cortisol sulfate to intracellular transcortin is not well-elucidated and represents an active area of research.
Experimental Protocols
Preparation of this compound Stock Solution
-
Reconstitution: Aseptically, dissolve this compound powder in sterile DMSO to create a high-concentration stock solution (e.g., 100 mM). Gentle warming or ultrasonication may be necessary to ensure complete dissolution.[1]
-
Aliquoting: Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes.
-
Storage: Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[1] Avoid repeated freeze-thaw cycles.
General Protocol for Treating Primary Cells
-
Cell Seeding: Plate primary cells (e.g., neurons, hepatocytes, chondrocytes) at the desired density in the appropriate culture medium and allow them to adhere and stabilize for at least 24 hours.
-
Preparation of Working Solution: On the day of the experiment, thaw an aliquot of the this compound stock solution at room temperature. Prepare the desired final concentrations by diluting the stock solution in fresh, pre-warmed cell culture medium. It is recommended to perform a serial dilution.
-
Treatment: Remove the old medium from the cultured cells and replace it with the medium containing the various concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO as the highest treatment concentration).
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) under standard culture conditions (e.g., 37°C, 5% CO₂).
-
Endpoint Analysis: Following incubation, perform the desired assays to assess cellular responses.
Application-Specific Protocols and Considerations
Primary Neuron Cultures
-
Potential Applications: Investigating the role of cortisol sulfate in neuronal viability, differentiation, synaptic plasticity, and neuroinflammation.
-
Suggested Concentrations: Based on studies with cortisol on neuronal cells, a starting concentration range of 10 nM to 10 µM could be explored.
-
Endpoint Assays:
-
Viability: MTT, LDH, or live/dead cell staining.
-
Neurite Outgrowth: Immunofluorescence staining for neuronal markers (e.g., β-III tubulin, MAP2) followed by morphological analysis.
-
Gene Expression: RT-qPCR for genes related to synaptic function (e.g., synaptophysin, PSD-95) or stress response.
-
Protein Analysis: Western blotting for key signaling proteins.
-
Primary Hepatocyte Cultures
-
Potential Applications: Studying the influence of cortisol sulfate on hepatocyte metabolism, detoxification pathways, and inflammatory responses.
-
Suggested Concentrations: A broad range from 100 nM to 50 µM could be tested, considering the metabolic capacity of hepatocytes.
-
Endpoint Assays:
-
Metabolic Activity: Glucose production assays, lipid accumulation staining (Oil Red O).
-
Gene Expression: RT-qPCR for key metabolic enzymes (e.g., PEPCK, G6Pase) or cytochrome P450 family members.
-
Cytotoxicity: Measurement of ALT and AST leakage into the culture medium.
-
Primary Chondrocyte Cultures
-
Potential Applications: Elucidating the effects of cortisol sulfate on chondrocyte proliferation, differentiation, and extracellular matrix synthesis.
-
Suggested Concentrations: Based on cortisol studies on cartilage, concentrations in the range of 10 nM to 1 µM may be a suitable starting point.
-
Endpoint Assays:
-
Matrix Synthesis: Alcian blue staining for proteoglycans, Sirius red staining for collagen.
-
Gene Expression: RT-qPCR for chondrogenic markers (e.g., SOX9, Collagen type II, Aggrecan).
-
Proliferation: BrdU incorporation assay or cell counting.
-
Data Presentation: Example Tables
Table 1: Suggested Concentration Ranges for Initial Screening
| Primary Cell Type | Suggested Concentration Range | Rationale |
| Neurons | 10 nM - 10 µM | Based on effective concentrations of cortisol in neuronal cell line studies. |
| Hepatocytes | 100 nM - 50 µM | Reflects the high metabolic activity and potential for detoxification in liver cells. |
| Chondrocytes | 10 nM - 1 µM | Derived from studies showing cortisol's effects on cartilage at these concentrations. |
Table 2: Example of Quantitative Data Summary (Hypothetical)
| Concentration | Neuronal Viability (% of Control) | Hepatocyte Glucose Production (µg/mL) | Chondrocyte Collagen II Expression (Fold Change) |
| Vehicle | 100 ± 5.2 | 50.1 ± 3.5 | 1.0 ± 0.1 |
| 10 nM | 102 ± 4.8 | 52.3 ± 4.1 | 1.1 ± 0.2 |
| 100 nM | 98 ± 6.1 | 58.7 ± 5.0 | 1.5 ± 0.3 |
| 1 µM | 95 ± 5.5 | 65.2 ± 4.7 | 1.9 ± 0.4 |
| 10 µM | 80 ± 7.3* | 72.1 ± 6.2** | 1.2 ± 0.2 |
*p < 0.05, **p < 0.01 compared to vehicle control.
Conclusion
This compound presents a valuable tool for investigating the non-classical, transcortin-mediated signaling of corticosteroids in primary cells. The provided protocols and application notes serve as a starting point for designing and conducting experiments to explore its biological functions. Researchers are encouraged to perform dose-response and time-course studies to determine the optimal experimental conditions for their specific primary cell type and research question. The distinct mechanism of action of cortisol sulfate warrants further investigation to understand its physiological and pathological roles.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Cortisol-21-sulfate (FS) is a specific ligand for intracellular transcortin: demonstration of three types of high affinity corticosteroid binders in bovine aortic cytosol by a combined use of FS and RU 28362 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Transcortin - Wikipedia [en.wikipedia.org]
Optimizing Mass Spectrometry Parameters for Enhanced Analysis of Sulfated Steroids
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Sulfated steroids are crucial signaling molecules involved in a multitude of physiological and pathological processes. Their accurate quantification is paramount for understanding endocrine functions, diagnosing diseases, and in the development of new therapeutics. However, the inherent chemical properties of sulfated steroids present unique challenges for their analysis by mass spectrometry. This document provides a comprehensive guide to optimizing mass spectrometry parameters for the robust and sensitive analysis of these important biomolecules. We will delve into sample preparation, liquid chromatography, and mass spectrometry settings, supported by detailed protocols and quantitative data.
Experimental Workflow for Sulfated Steroid Analysis
The overall workflow for the analysis of sulfated steroids by LC-MS/MS involves several key stages, from sample preparation to data acquisition and analysis.
Caption: A generalized workflow for the analysis of sulfated steroids.
Sample Preparation Protocols
Effective sample preparation is critical for removing interfering substances and concentrating the analytes of interest. The choice of method depends on the biological matrix.
Solid-Phase Extraction (SPE) for Urine, Plasma, and Blood
This protocol is adapted for the simultaneous analysis of free and sulfated steroids.[1][2][3]
Materials:
-
Deionized water
-
60 mM HCl in deionized water
-
30% methanol in deionized water
-
50:50 methanol:acetonitrile
-
80:20 water:acetonitrile
Procedure:
-
Condition Column:
-
Add 3 mL of methanol to the SPE cartridge.
-
Add 3 mL of deionized water.
-
-
Load Sample:
-
Load the pre-treated sample (e.g., urine, plasma) at a flow rate of 1-2 mL/min.
-
-
Wash Column:
-
Wash with 3 mL of 60 mM HCl in deionized water.
-
Wash with 3 mL of 30% methanol in deionized water.
-
-
Dry Column:
-
Dry the cartridge for 10 minutes under full vacuum.
-
-
Elute Analytes:
-
Elute with 3 mL of 50:50 methanol:acetonitrile.
-
-
Evaporate and Reconstitute:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of 80:20 water:acetonitrile for LC-MS/MS analysis.
-
Protein Precipitation for Serum Samples
For serum samples, a simple protein precipitation step can be effective prior to LC-MS/MS analysis.[4][5]
Materials:
-
Acetonitrile or Methanol containing zinc sulfate (B86663)
-
Centrifuge
Procedure:
-
Add three volumes of cold acetonitrile or methanol to one volume of serum.
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness.
-
Reconstitute the residue in an appropriate solvent for LC-MS/MS analysis.
Liquid Chromatography (LC) Method Optimization
Reversed-phase chromatography is the most common approach for separating sulfated steroids.
Recommended LC Parameters
| Parameter | Recommended Setting | Notes |
| Column | C18 or Phenyl-Hexyl (e.g., 50 mm x 2.1 mm, 2.7 µm) | Phenyl-hexyl columns can provide enhanced separation for isobaric steroid metabolites.[6] |
| Mobile Phase A | Water with 0.1% formic acid or 5-20 mM ammonium (B1175870) formate (B1220265) | Ammonium formate can improve peak shape.[6][7] |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% formic acid or 5-20 mM ammonium formate | |
| Flow Rate | 0.4 - 0.5 mL/min | [1][7][8] |
| Column Temperature | 30 - 40°C | Temperature can be optimized to improve peak resolution.[1][6] |
| Injection Volume | 5 - 20 µL | [5][7][9] |
Example Gradient Elution Profile
This is a general gradient and should be optimized for the specific analytes and column used.
| Time (min) | % Mobile Phase B |
| 0.0 | 20 |
| 15.0 | 58 |
| 20.5 | 100 |
| 21.5 | 20 |
| 30.0 | 20 |
Mass Spectrometry (MS) Parameter Optimization
The selection of appropriate MS parameters is crucial for achieving high sensitivity and specificity.
Ionization and Polarity
-
Ionization Mode: Electrospray ionization (ESI) is the preferred method for the analysis of polar and ionizable compounds like sulfated steroids.[10][11][12]
-
Polarity: Due to the negatively charged sulfate group, sulfated steroids are best analyzed in negative ion mode .[10][13] This results in the formation of a prominent deprotonated molecule [M-H]⁻.
Key MS Parameters for Optimization
| Parameter | Recommended Setting | Rationale |
| Spray Voltage | 2.5 - 5.0 kV (negative mode) | Optimize for maximum signal intensity and stability.[10][14] |
| Capillary Temperature | 250 - 350°C | Affects desolvation efficiency.[7][10] |
| Sheath and Aux Gas Flow | Instrument dependent | Optimize to aid in desolvation and ion formation. |
| Collision Energy (CE) | 15 - 60 eV | Optimize for each specific precursor-to-product ion transition to achieve the desired fragmentation pattern.[6][7][10] |
Fragmentation of Sulfated Steroids
In tandem MS (MS/MS), sulfated steroids exhibit characteristic fragmentation patterns. The most common fragmentation involves the loss of the sulfate group, resulting in product ions at m/z 97 (HSO₄⁻) and m/z 80 (SO₃⁻).[15] Monitoring these transitions in Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) mode provides high selectivity and sensitivity.
Caption: Common fragmentation pathways of sulfated steroids in negative ion mode.
Quantitative Performance Data
The following tables summarize typical quantitative performance metrics that can be achieved with optimized LC-MS/MS methods for sulfated steroid analysis.
Limits of Detection (LODs) and Quantification (LOQs)
| Analyte | Matrix | LOD (pg/mL) | LOQ (ng/mL) | Reference |
| Pregnenolone sulfate (PREGS) | Saliva | 0.59 | 0.01 | [11] |
| Dehydroepiandrosterone sulfate (DHEAS) | Saliva | 0.30 | 0.01 | [11] |
| Cortisol sulfate (CRTS) | Saliva | 0.80 | 0.01 | [11] |
| 17β-estradiol-3-sulfate (E2S) | Saliva | 3.20 | 0.05 | [11] |
| Various Steroids | Amniotic Fluid | - | 0.2 - 1.7 | [4] |
Recovery and Precision
| Analyte | Matrix | Recovery (%) | Intraday Precision (%RSD) | Interday Precision (%RSD) | Reference |
| PREGS, DHEAS, CRTS, E2S | Saliva | 86.6 - 112.9 | < 11.1 | < 11.1 | [11] |
| Free and Sulfated Steroids | Urine, Plasma, Blood | > 77 | - | - | [13] |
| Free and Sulfated Steroids | Serum | 94.1 - 105.5 | 2.5 - 9.3 | - | [8] |
Conclusion
The successful analysis of sulfated steroids by mass spectrometry hinges on a carefully optimized workflow, from sample preparation to data acquisition. By implementing robust sample clean-up procedures, such as solid-phase extraction, and fine-tuning liquid chromatography and mass spectrometry parameters, researchers can achieve the sensitivity, specificity, and accuracy required for meaningful biological insights. The protocols and data presented in this application note provide a solid foundation for developing and validating high-performance methods for the quantification of sulfated steroids in various biological matrices.
References
- 1. unitedchem.com [unitedchem.com]
- 2. unitedchem.com [unitedchem.com]
- 3. unitedchem.com [unitedchem.com]
- 4. jlupub.ub.uni-giessen.de [jlupub.ub.uni-giessen.de]
- 5. researchgate.net [researchgate.net]
- 6. jme.bioscientifica.com [jme.bioscientifica.com]
- 7. Frontiers | Profiling Urinary Sulfate Metabolites With Mass Spectrometry [frontiersin.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. jme.bioscientifica.com [jme.bioscientifica.com]
- 10. Mass spectrometry combinations for structural characterization of sulfated-steroid metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. The Regulation of Steroid Action by Sulfation and Desulfation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. waters.com [waters.com]
- 14. Optimization of mass spectrometry settings for steroidomic analysis in young and old killifish - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Application Note and Protocol: Solid-Phase Extraction of Cortisol Sulfate Sodium from Human Plasma
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cortisol Sulfate (B86663) Sodium is a sulfated metabolite of cortisol, an essential glucocorticoid hormone. Accurate quantification of cortisol sulfate in biological matrices is crucial for various research areas, including endocrinology, pharmacology, and clinical diagnostics. Solid-Phase Extraction (SPE) is a widely adopted sample preparation technique that offers significant advantages over traditional liquid-liquid extraction by providing cleaner extracts, higher analyte recovery, and reduced solvent consumption. This application note provides a detailed protocol for the extraction of Cortisol Sulfate Sodium from human plasma using strong anion exchange (SAX) solid-phase extraction, which selectively retains the negatively charged sulfate moiety of the analyte.
Experimental Protocol
This protocol is designed for the extraction of this compound from human plasma prior to analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Materials:
-
SPE Device: Strong Anion Exchange (SAX) SPE Cartridges (e.g., 100 mg, 3 mL)
-
Reagents:
-
Methanol (B129727) (HPLC grade)
-
Deionized Water (18 MΩ·cm)
-
Formic Acid (HCOOH)
-
Human Plasma (collected in EDTA tubes)
-
Internal Standard (e.g., Cortisol-d4-sulfate)
-
-
Equipment:
-
SPE Vacuum Manifold
-
Centrifuge
-
Vortex Mixer
-
Nitrogen Evaporation System
-
Analytical Balance
-
pH Meter
-
Volumetric flasks and pipettes
-
Sample Pre-treatment:
-
Thaw frozen human plasma samples at room temperature.
-
Vortex the plasma sample to ensure homogeneity.
-
To a 1.5 mL microcentrifuge tube, add 500 µL of the plasma sample.
-
Spike with an appropriate amount of internal standard solution.
-
Add 1 mL of methanol to precipitate proteins.
-
Vortex for 30 seconds.
-
Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Carefully collect the supernatant for SPE.
Solid-Phase Extraction (SPE) Procedure:
-
Column Conditioning:
-
Pass 3 mL of methanol through the SAX cartridge.
-
Pass 3 mL of deionized water through the cartridge. Do not allow the sorbent bed to go dry.
-
-
Sample Loading:
-
Load the pre-treated plasma supernatant onto the conditioned SAX cartridge at a slow, consistent flow rate (approximately 1-2 mL/min).
-
-
Washing:
-
Wash the cartridge with 3 mL of deionized water to remove unretained matrix components.
-
Wash the cartridge with 3 mL of 5% methanol in deionized water to remove weakly bound impurities.
-
Dry the cartridge under full vacuum for 5-10 minutes to remove any residual wash solvents.
-
-
Elution:
-
Elute the this compound with 2 mL of a solution containing 5% ammonium hydroxide in methanol. The basic nature of this elution solvent disrupts the ionic interaction between the negatively charged sulfate group of the analyte and the positively charged SAX sorbent.
-
Post-Elution Processing:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase used for the LC-MS/MS analysis (e.g., 80:20 water:acetonitrile).
-
Vortex for 20 seconds to ensure complete dissolution.
-
Transfer the reconstituted sample to an autosampler vial for analysis.
Experimental Workflow
Preparation of Cortisol Sulfate Sodium Standard Solutions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the preparation of Cortisol sulfate (B86663) sodium standard solutions. These standards are crucial for the accurate quantification of cortisol sulfate in various biological matrices and are essential for research in endocrinology, metabolomics, and drug development.
Introduction
Cortisol sulfate is a significant metabolite of cortisol, and its measurement can provide valuable insights into adrenal function, stress responses, and metabolic disorders.[1] The sodium salt of cortisol sulfate is often used to prepare standard solutions due to its increased water solubility and stability compared to the free form.[2] Accurate and reproducible preparation of these standard solutions is paramount for reliable experimental results in applications such as high-performance liquid chromatography (HPLC), liquid chromatography-mass spectrometry (LC-MS/MS), and immunoassays.
Properties of Cortisol Sulfate Sodium
A summary of the key physical and chemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₂₁H₂₉NaO₈S | [1] |
| Molecular Weight | 464.50 g/mol | [1] |
| Appearance | White to off-white solid | [1] |
| Solubility | DMSO: 100 mg/mL (215.29 mM) | [1] |
| Purity (HPLC) | ≥95% |
Storage and Stability
Proper storage of both the solid compound and prepared solutions is critical to maintain their integrity.
| Form | Storage Temperature | Duration | Special Conditions | Reference |
| Solid | 4°C | Not specified | Sealed, away from moisture | [1] |
| Stock Solution in Solvent | -80°C | 6 months | Sealed, away from moisture | [1] |
| Stock Solution in Solvent | -20°C | 1 month | Sealed, away from moisture | [1] |
Experimental Protocols
Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a concentrated stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Calibrated analytical balance
-
Microcentrifuge tubes or amber glass vials
-
Vortex mixer
-
Pipettors and sterile tips
Procedure:
-
Equilibrate the this compound vial to room temperature before opening to prevent condensation.
-
Weigh out a precise amount of this compound using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh 4.645 mg.
-
Transfer the weighed solid to a sterile microcentrifuge tube or amber glass vial.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired concentration. For a 10 mM solution with 4.645 mg of solid, add 1 mL of DMSO.
-
Vortex the solution thoroughly until all the solid is completely dissolved. Gentle warming or sonication may be required.[1]
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1]
Preparation of Aqueous Working Standard Solutions for Calibration Curve
This protocol outlines the serial dilution of the DMSO stock solution to prepare a set of aqueous working standards for generating a calibration curve in an assay (e.g., ELISA or LC-MS/MS).
Materials:
-
10 mM this compound stock solution in DMSO
-
Assay buffer (e.g., Phosphate Buffered Saline, PBS)
-
Sterile microcentrifuge tubes
-
Pipettors and sterile tips
Procedure:
-
Thaw a single aliquot of the 10 mM this compound stock solution.
-
Prepare an intermediate stock solution by diluting the 10 mM stock solution in the assay buffer. For example, to prepare a 100 µM intermediate stock, add 10 µL of the 10 mM stock to 990 µL of assay buffer.
-
Perform a serial dilution to create a range of standard concentrations. An example of a serial dilution is provided in Table 3.
-
Use these working standards to generate a calibration curve for your specific assay.
Table 3: Example Serial Dilution for a Calibration Curve
| Standard | Concentration (µM) | Volume of Previous Standard | Volume of Assay Buffer |
| 1 | 10 | 100 µL of 100 µM intermediate | 900 µL |
| 2 | 5 | 500 µL of Standard 1 | 500 µL |
| 3 | 2.5 | 500 µL of Standard 2 | 500 µL |
| 4 | 1.25 | 500 µL of Standard 3 | 500 µL |
| 5 | 0.625 | 500 µL of Standard 4 | 500 µL |
| 6 | 0.3125 | 500 µL of Standard 5 | 500 µL |
| 7 | 0.156 | 500 µL of Standard 6 | 500 µL |
| Blank | 0 | 0 µL | 1000 µL |
Visualizations
Experimental Workflow
Caption: Workflow for the preparation of this compound standard solutions.
Cortisol Signaling Pathway
References
Application Note: Quantitative Analysis of Cortisol Sulfate in Human Plasma by LC-MS/MS Using Deuterated Cortisol Sulfate as an Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cortisol sulfate (B86663) is a significant metabolite of cortisol, and its measurement in biological fluids is crucial for understanding the pathophysiology of various endocrine disorders. Accurate quantification of cortisol sulfate is essential for clinical research and drug development. Stable isotope-labeled internal standards are the gold standard for quantitative mass spectrometry, as they closely mimic the analyte's behavior during sample preparation and analysis, correcting for matrix effects and variations in instrument response.[1][2][3] This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of cortisol sulfate in human plasma, utilizing deuterated cortisol sulfate (Cortisol Sulfate-d3) as an internal standard.
Key Advantages of Using a Deuterated Internal Standard:
-
Improved Accuracy and Precision: Co-elution of the analyte and the internal standard allows for effective compensation of matrix effects, leading to more accurate and precise results.[1][2]
-
Correction for Sample Loss: The internal standard accounts for any loss of the analyte during the extraction and sample preparation process.[1]
-
Enhanced Specificity: The use of a mass spectrometer allows for the specific detection of both the analyte and the internal standard, even in complex biological matrices.
Experimental Protocols
1. Materials and Reagents
-
Cortisol Sulfate sodium salt
-
Cortisol Sulfate-d3 sodium salt (or other appropriate deuterated version)
-
LC-MS/MS grade acetonitrile, methanol (B129727), and water
-
Formic acid
-
Human plasma (drug-free)
-
Solid Phase Extraction (SPE) cartridges (e.g., mixed-mode anion exchange)
2. Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
3. Sample Preparation
A solid-phase extraction (SPE) method is employed to extract cortisol sulfate from human plasma.
-
Spiking: To 200 µL of human plasma, add 20 µL of the deuterated cortisol sulfate internal standard solution (concentration to be optimized based on expected analyte levels).
-
Dilution: Add 800 µL of 4% phosphoric acid in water and vortex.
-
SPE Column Conditioning: Condition a mixed-mode anion exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load the diluted plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 2% formic acid in water, followed by 1 mL of methanol.
-
Elution: Elute the cortisol sulfate and the internal standard with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase starting conditions (e.g., 80:20 water:methanol).
4. LC-MS/MS Analysis
-
LC Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is suitable for the separation.
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in methanol
-
Gradient Elution: A gradient from 20% to 95% mobile phase B over 5 minutes is a good starting point.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 10 µL
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode is typically used for sulfated steroids.[4]
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The specific precursor-to-product ion transitions for cortisol sulfate and its deuterated internal standard need to be optimized.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Cortisol Sulfate | To be determined | To be determined |
| Cortisol Sulfate-d3 | To be determined | To be determined |
Data Presentation
Table 1: Calibration Curve and Quality Control Data
| Parameter | Value |
| Linear Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% Bias) | Within ±15% |
Visualizations
Caption: Experimental workflow for the quantification of cortisol sulfate.
Caption: Simplified diagram of cortisol synthesis and metabolism.
References
Cortisol Sulfate Sodium: Application Notes for Adrenal Function Assessment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cortisol, a glucocorticoid hormone produced by the adrenal cortex, is a critical regulator of numerous physiological processes, including metabolism, immune response, and stress adaptation. The assessment of adrenal function is paramount in the diagnosis and management of various endocrine disorders. While cortisol is the primary biomarker utilized, its metabolite, cortisol sulfate (B86663), is emerging as a potentially valuable tool in this assessment. Cortisol sulfate is formed by the sulfation of cortisol, a reaction catalyzed by sulfotransferase enzymes, primarily in the adrenal gland and liver. The sodium salt of cortisol sulfate offers enhanced water solubility and stability, making it a suitable analyte for various bioanalytical platforms.
These application notes provide a comprehensive overview of cortisol sulfate sodium as a biomarker for adrenal function, including its synthesis, metabolism, and clinical significance. Detailed experimental protocols for its quantification and comparative data with other adrenal biomarkers are also presented to guide researchers in their study design and execution.
Biomarker Details: Cortisol Sulfate
Cortisol is synthesized from cholesterol in the zona fasciculata of the adrenal cortex under the stimulation of adrenocorticotropic hormone (ACTH) from the pituitary gland. This process is part of the hypothalamic-pituitary-adrenal (HPA) axis, a major neuroendocrine system that controls reactions to stress and regulates many body processes. Once synthesized, cortisol can be metabolized through various pathways, including conversion to cortisone (B1669442) and sulfation to form cortisol sulfate. The sulfation process is mediated by sulfotransferase enzymes, such as SULT2A1, which are highly expressed in the adrenal glands.[1][2] This suggests that cortisol sulfate levels may directly reflect adrenal steroidogenic activity.
Quantitative Data Summary
The following tables summarize the reference ranges for key adrenal biomarkers. It is important to note that reference intervals can vary depending on the analytical method, population, and sample type.
Table 1: Reference Intervals for Adrenal Biomarkers in Serum/Plasma of Healthy Adults
| Biomarker | Method | Morning (approx. 8-10 a.m.) | Afternoon (approx. 4 p.m.) | Unit |
| Cortisol | LC-MS/MS | 172 - 497 | 74 - 286 | nmol/L |
| Cortisol | ECLIA | 138 - 635 | 83 - 359 | nmol/L |
| Cortisol (after 1mg Dexamethasone) | LC-MS/MS | < 50 | - | nmol/L |
| DHEA-S | LC-MS/MS | Age and sex dependent | - | µg/dL |
ECLIA: Electrochemiluminescence Immunoassay
Table 2: Urinary Excretion of Cortisol in Healthy Adults
| Biomarker | Method | 24-hour Excretion | Unit |
| Urinary Free Cortisol | LC-MS/MS | 30 - 145 | nmol/24h |
Clinical Significance in Adrenal Disorders
The measurement of cortisol and its metabolites is crucial for diagnosing and managing adrenal disorders such as Cushing's syndrome (cortisol excess) and Addison's disease (cortisol deficiency).
-
Cushing's Syndrome: Characterized by excessive cortisol production, leading to symptoms like weight gain, hypertension, and metabolic abnormalities.[3][4] Diagnosis often involves measuring 24-hour urinary free cortisol, late-night salivary cortisol, and performing a low-dose dexamethasone (B1670325) suppression test.[3][5]
-
Addison's Disease (Primary Adrenal Insufficiency): Results from the adrenal glands' inability to produce sufficient cortisol and often aldosterone.[6] Diagnosis is confirmed by a low baseline cortisol level and an inadequate response to an ACTH stimulation test.[6][7]
While data directly comparing serum cortisol sulfate levels with cortisol in these conditions is limited, urinary excretion of corticosteroid sulfates has been shown to be elevated in conditions with increased cortisol production, such as in response to ACTH stimulation.[6] This suggests that cortisol sulfate could serve as an integrated measure of cortisol production over time.
Experimental Protocols
Measurement of Cortisol Sulfate by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol provides a general framework for the quantification of cortisol sulfate in human serum or plasma. Method validation and optimization are essential for each laboratory.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of serum or plasma, add 300 µL of ice-cold acetonitrile (B52724) containing a suitable internal standard (e.g., d4-cortisol sulfate).
-
Vortex for 30 seconds to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase.
2. Chromatographic Conditions
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is suitable.
-
Mobile Phase: A gradient elution using water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
3. Mass Spectrometric Conditions
-
Ionization Mode: Electrospray Ionization (ESI), negative ion mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Cortisol Sulfate: Precursor ion (m/z) 441.2 → Product ion (m/z) 97.0 (sulfate fragment)
-
Internal Standard (d4-Cortisol Sulfate): Precursor ion (m/z) 445.2 → Product ion (m/z) 97.0
-
4. Quantification
-
Construct a calibration curve using known concentrations of this compound salt prepared in a surrogate matrix (e.g., charcoal-stripped serum).
-
Calculate the concentration of cortisol sulfate in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Measurement of Cortisol by Enzyme-Linked Immunosorbent Assay (ELISA)
Commercial ELISA kits are widely available for the quantification of cortisol in serum, plasma, and saliva. The following is a general protocol for a competitive ELISA.
1. Reagent Preparation
-
Prepare all reagents, including standards, controls, and wash buffers, according to the kit manufacturer's instructions.
-
Allow all reagents to reach room temperature before use.
2. Assay Procedure
-
Add a specified volume of standards, controls, and samples to the appropriate wells of the antibody-coated microplate.
-
Add the enzyme-conjugated cortisol to each well.
-
Incubate for the time and temperature specified in the kit protocol (e.g., 1-2 hours at room temperature). During this incubation, endogenous cortisol in the sample competes with the enzyme-conjugated cortisol for binding to the antibody.
-
Wash the plate several times with the provided wash buffer to remove unbound reagents.
-
Add the substrate solution to each well and incubate for a specified time to allow for color development. The intensity of the color is inversely proportional to the concentration of cortisol in the sample.
-
Stop the reaction by adding the stop solution.
-
Read the absorbance of each well at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
3. Calculation of Results
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the concentration of cortisol in the samples by interpolating their absorbance values on the standard curve.
Visualizations
Caption: Simplified cortisol synthesis and metabolism pathway.
Caption: The Hypothalamic-Pituitary-Adrenal (HPA) axis regulation.
References
- 1. Addison Disease - Endocrine and Metabolic Disorders - MSD Manual Professional Edition [msdmanuals.com]
- 2. Development of a competitive immunoassay for the determination of cortisol in human saliva - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cushing Syndrome - Endocrine and Metabolic Disorders - MSD Manual Professional Edition [msdmanuals.com]
- 4. endocrine.org [endocrine.org]
- 5. Cortisol urine test: Uses, procedure, and results [medicalnewstoday.com]
- 6. The urinary excretion of corticosteroid sulfates by cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Cortisol excess in chronic kidney disease – A review of changes and impact on mortality [frontiersin.org]
Application of Cortisol Sulfate Sodium in Metabolomics Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cortisol sulfate (B86663), the sulfated conjugate of cortisol, is an endogenous steroid metabolite that plays a significant role in the broader context of steroid metabolomics. While historically considered an inactive excretion product, emerging research highlights the importance of sulfated steroids as potential biomarkers and bioactive molecules in their own right. The sodium salt of cortisol sulfate is a stable form used as a reference standard in analytical studies. This document provides detailed application notes and experimental protocols for the study of cortisol sulfate sodium in metabolomics research, focusing on its quantification in biological matrices and its relevance in understanding steroidogenic pathways.
Cortisol is primarily metabolized in the liver and other tissues through a series of enzymatic reactions, including reduction and conjugation. Sulfation, a phase II biotransformation reaction, is catalyzed by sulfotransferases (SULTs), with SULT2A1 being the primary enzyme responsible for the sulfation of dehydroepiandrosterone (B1670201) (DHEA) and other hydroxysteroids[1][2]. The addition of a sulfate group increases the water solubility of cortisol, facilitating its renal excretion[1]. The universal sulfonate donor for this reaction is 3'-phosphoadenosine-5'-phosphosulfate (PAPS)[1][3]. The resulting cortisol sulfate can be found in circulation and is excreted in urine. Dysregulation in the sulfation pathway has been implicated in various pathological conditions, making the study of cortisol sulfate a valuable area of investigation in metabolomics.
Applications in Metabolomics
The quantification of cortisol sulfate in metabolomics studies offers several key applications:
-
Biomarker Discovery: Altered levels of cortisol sulfate may serve as a biomarker for various conditions, including adrenal tumors and disorders of steroid metabolism[1]. Urine steroid metabolomics, including the analysis of sulfated steroids, is a promising tool for discriminating between benign and malignant adrenal tumors[4].
-
Assessing Steroid Metabolism: The ratio of cortisol to cortisol sulfate can provide insights into the activity of sulfotransferase enzymes and the overall dynamics of cortisol clearance.
-
Understanding Disease Pathophysiology: Studying the flux through the steroid sulfation pathway can elucidate its role in diseases such as polycystic ovary syndrome (PCOS) and steroid-hormone-dependent cancers[5].
-
Pharmacometabolomics: The metabolism of synthetic glucocorticoids and their effect on endogenous cortisol and cortisol sulfate levels can be monitored to understand drug efficacy and side effects.
Quantitative Data
The following table summarizes representative quantitative data for cortisol and its metabolites, including sulfated forms, from metabolomics studies. It is important to note that concentrations can vary significantly based on the population, sample type, and analytical method used.
| Analyte | Biological Matrix | Concentration Range | Reference |
| Cortisol | Human Plasma | 2.5–400 ng/mL | [6][7] |
| Cortisol | Human Urine | 1.0–200 ng/mL | [6][7] |
| Cortisol Sulfate | Human Urine | Secretion rate: 0.04–0.1 mg/day | [8] |
| Cortisol Metabolites (Total) | Human Urine | Varies significantly between individuals | [6] |
Note: The secretion rate of cortisol sulfate is a fraction of that of cortisol, which is secreted at a rate of 8–21 mg/day[8].
Experimental Protocols
Sample Preparation for Cortisol Sulfate Analysis from Human Urine
This protocol is adapted from a method for the quantification of cortisol and cortisone (B1669442) sulfate in human urine[6].
Materials:
-
Human urine sample
-
Methanol (B129727) (CH3OH), pre-chilled to -20°C
-
[²H₄]-Cortisol-21-sulfate (internal standard)
-
Formic acid (HCOOH)
-
Weak Anion Exchange (WAX) Solid-Phase Extraction (SPE) cartridges
-
Ammonium hydroxide (B78521) (NH₄OH)
-
Deionized water
-
Microcentrifuge tubes
-
Centrifuge
Procedure:
-
Spike 100 µL of human urine with the internal standard, [²H₄]-cortisol-21-sulfate, to a final concentration of 5 pg/µL.
-
Add 900 µL of pre-chilled methanol (-20°C) to precipitate proteins.
-
Vortex the mixture and then centrifuge at 13,000 × g for 20 minutes.
-
Transfer the supernatant to a new microcentrifuge tube.
-
Acidify the supernatant with formic acid to a final concentration of 0.5%.
-
Condition a WAX SPE cartridge by washing with 1 mL of 2.5% NH₄OH in methanol, followed by 2 mL of 0.5% formic acid in water.
-
Load the acidified supernatant onto the conditioned WAX cartridge.
-
Wash the cartridge with 2 mL of 0.5% formic acid in water, followed by 1 mL of methanol.
-
Elute the cortisol sulfate and internal standard with a suitable solvent (e.g., 1 mL of 2.5% NH₄OH in methanol).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis of Cortisol Sulfate
This protocol provides a general framework for the analysis of cortisol sulfate using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Instrument parameters should be optimized for the specific system being used.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Tandem mass spectrometer equipped with an electrospray ionization (ESI) source
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size) is suitable for the separation.
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A gradient elution should be optimized to separate cortisol sulfate from other endogenous compounds. A typical gradient might start at 10-20% B, ramp up to 95% B, hold, and then return to the initial conditions for equilibration.
-
Flow Rate: 0.2–0.5 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5–10 µL
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode is optimal for the detection of sulfated steroids.
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Cortisol Sulfate: The precursor ion will be [M-H]⁻. The exact m/z will be ~441.2. The product ions will need to be determined by infusion of a cortisol sulfate standard.
-
[²H₄]-Cortisol-21-Sulfate (Internal Standard): The precursor ion will be [M-H]⁻. The exact m/z will be ~445.2. The product ions will also need to be determined.
-
-
Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum sensitivity.
Signaling Pathways and Experimental Workflows
Cortisol Sulfation Pathway
The following diagram illustrates the enzymatic pathway for the sulfation of cortisol.
Caption: Enzymatic conversion of cortisol to cortisol sulfate by SULT2A1.
Experimental Workflow for Cortisol Sulfate Metabolomics
The following diagram outlines a typical workflow for a metabolomics study focused on cortisol sulfate.
Caption: A typical workflow for a cortisol sulfate metabolomics study.
References
- 1. academic.oup.com [academic.oup.com]
- 2. SULT2A1 sulfotransferase family 2A member 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 3. The Regulation of Steroid Action by Sulfation and Desulfation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. shop.dutchtest.com [shop.dutchtest.com]
- 5. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]
- 6. Quantitative profiling of cortisol metabolites in human urine by high-resolution accurate-mass MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. academic.oup.com [academic.oup.com]
Troubleshooting & Optimization
stability of Cortisol sulfate sodium in aqueous solutions
Welcome to the technical support center for Cortisol Sulfate (B86663) Sodium. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of cortisol sulfate sodium in aqueous solutions. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist with your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound stock solutions?
For optimal stability, it is recommended to store stock solutions of this compound, prepared in a suitable organic solvent like DMSO, at -80°C for long-term storage (up to 6 months) or at -20°C for shorter-term storage (up to 1 month). It is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Aqueous solutions of this compound are less stable and should ideally be prepared fresh before use. If short-term storage of an aqueous solution is necessary, it should be kept at 2-8°C and used within 24 hours.
Q2: What is the primary degradation pathway for this compound in aqueous solutions?
The primary degradation pathway for this compound in aqueous solutions is hydrolysis of the sulfate ester bond. This reaction yields free cortisol and a sulfate salt. The rate of hydrolysis is significantly influenced by pH and temperature.
Q3: How does pH affect the stability of this compound in aqueous solutions?
This compound is most stable in neutral to slightly acidic aqueous solutions (pH 5-7). Under strongly acidic or alkaline conditions, the rate of hydrolysis increases. Acid-catalyzed hydrolysis is a common degradation pathway for sulfate esters.
Q4: Is this compound sensitive to light?
Yes, like many corticosteroids, this compound may be susceptible to photodegradation. It is recommended to protect solutions from light, especially during storage and handling, by using amber vials or by wrapping containers in aluminum foil.
Q5: What analytical methods are suitable for assessing the stability of this compound?
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with a UV detector or a mass spectrometer (LC-MS/MS) are the most suitable methods for stability studies. These techniques allow for the separation and quantification of the parent compound (this compound) from its degradation products, primarily cortisol.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent results in bioassays using aqueous solutions of this compound. | Degradation of the compound due to improper storage or handling of the aqueous solution. | Prepare fresh aqueous solutions for each experiment from a frozen stock in an organic solvent. If using a previously prepared aqueous solution, ensure it has been stored at 2-8°C and for no longer than 24 hours. Protect the solution from light. |
| Loss of compound potency over time in prepared aqueous standards. | Hydrolysis of the sulfate ester bond. | Calibrate your assay with freshly prepared standards. If storing standards, use a neutral pH buffer (pH 6-7) and store at 2-8°C for a limited time. For longer-term storage, prepare standards in an organic solvent and store at -20°C or -80°C. |
| Appearance of an extra peak in HPLC/UPLC chromatogram corresponding to cortisol. | Degradation of this compound. | This confirms the hydrolysis of the compound. Quantify the peak to determine the extent of degradation. Review your solution preparation and storage procedures to minimize hydrolysis. |
| Precipitation observed in the aqueous solution. | The concentration of this compound exceeds its aqueous solubility. | The sodium salt form generally has good water solubility. However, if precipitation occurs, especially at low temperatures, consider preparing a more dilute solution or using a co-solvent if permissible for your application. Ensure the pH of the solution is within the optimal range for stability and solubility. |
Data Presentation: Stability of this compound in Aqueous Buffers
The following tables present illustrative data on the stability of this compound in aqueous solutions under various conditions. This data is based on the general behavior of steroid sulfates and is intended for guidance. Actual stability will depend on the specific experimental conditions.
Table 1: Effect of Temperature on the Stability of this compound (1 mg/mL in pH 7.0 Phosphate Buffer)
| Storage Temperature | % Recovery after 24 hours | % Recovery after 7 days |
| 2-8°C | >98% | ~95% |
| Room Temperature (25°C) | ~95% | ~85% |
| 40°C | ~80% | ~60% |
Table 2: Effect of pH on the Stability of this compound (1 mg/mL at 25°C)
| pH of Aqueous Buffer | % Recovery after 24 hours | % Recovery after 7 days |
| 3.0 | ~90% | ~75% |
| 5.0 | >98% | ~96% |
| 7.0 | >98% | ~95% |
| 9.0 | ~92% | ~80% |
Experimental Protocols
Protocol 1: Forced Degradation Study - Hydrolysis
Objective: To evaluate the stability of this compound in acidic, neutral, and alkaline aqueous solutions.
Methodology:
-
Preparation of Solutions:
-
Prepare a stock solution of this compound in methanol (B129727) or DMSO at a concentration of 10 mg/mL.
-
Prepare the following aqueous solutions: 0.1 N HCl (acidic), deionized water (neutral), and 0.1 N NaOH (alkaline).
-
-
Incubation:
-
Add an aliquot of the stock solution to each of the three aqueous solutions to achieve a final concentration of 100 µg/mL.
-
Incubate the solutions at 40°C.
-
-
Time Points for Sampling:
-
Withdraw aliquots at 0, 2, 4, 8, 12, and 24 hours.
-
-
Sample Analysis:
-
Immediately neutralize the acidic and alkaline samples with an appropriate base or acid.
-
Dilute the samples with the mobile phase to a suitable concentration for analysis.
-
Analyze the samples by a validated stability-indicating HPLC-UV or LC-MS/MS method to quantify the remaining this compound and the formation of cortisol.
-
Protocol 2: Stability-Indicating HPLC-UV Method
Objective: To develop an HPLC-UV method for the quantification of this compound and its primary degradant, cortisol.
Methodology:
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 242 nm.
-
-
Method Validation:
-
Validate the method for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines. The specificity should be demonstrated by showing that the peaks for this compound and cortisol are well-resolved from each other and from any other potential degradation products generated during forced degradation studies.
-
Visualizations
Caption: Workflow for conducting a forced degradation study of this compound.
Caption: Primary degradation pathway of this compound in aqueous solution.
effects of pH and temperature on Cortisol sulfate sodium stability
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of Cortisol sulfate (B86663) sodium under various pH and temperature conditions. The following information is curated to assist in experimental design, troubleshooting, and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the stability of Cortisol sulfate sodium in aqueous solutions?
A1: The stability of this compound is primarily affected by pH and temperature. Like other corticosteroid esters, it is susceptible to hydrolysis, particularly under alkaline and strongly acidic conditions.[1][2][3] Elevated temperatures accelerate the degradation rate.[3] The presence of oxidative agents and exposure to light can also contribute to degradation.[3]
Q2: What are the expected degradation products of this compound?
A2: Under forced degradation conditions (acidic, basic, and oxidative stress), this compound is expected to degrade into several products. The primary degradation pathway is likely the hydrolysis of the sulfate ester at the C21 position, yielding cortisol. Further degradation of the cortisol molecule can occur, leading to the formation of 21-dehydrohydrocortisone, 17-ketosteroid derivatives, and other related substances.[1]
Q3: At what pH is this compound most stable?
A3: While specific data for this compound is limited, studies on similar corticosteroid esters suggest that maximum stability is generally achieved in the slightly acidic pH range of 3 to 6.[3] Both strongly acidic and alkaline conditions can catalyze hydrolysis and other degradation reactions.
Q4: How should I prepare buffer solutions for my stability study?
A4: The choice of buffer is critical as it can influence the degradation rate.[3] It is advisable to use buffers with components that are themselves stable and do not interfere with the analytical method. Common choices include phosphate (B84403), citrate, and acetate (B1210297) buffers. Ensure the buffer strength is sufficient to maintain the desired pH throughout the experiment.
Q5: What is a suitable analytical method for monitoring the stability of this compound?
A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the most common and reliable technique.[4][5][6][7] The method should be capable of separating the intact this compound from its potential degradation products.[6][7]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Rapid degradation of this compound observed at neutral pH. | 1. Presence of catalytic metal ions in the buffer. 2. Microbial contamination. 3. Inaccurate pH measurement. | 1. Use high-purity water and reagents for buffer preparation. Consider adding a chelating agent like EDTA.[3] 2. Filter-sterilize buffer solutions and handle samples under aseptic conditions. 3. Calibrate the pH meter before use with fresh, certified standards. |
| Inconsistent or non-reproducible stability data. | 1. Inadequate temperature control. 2. Evaporation of the solvent from sample vials. 3. Inconsistent sample preparation or handling. | 1. Use a calibrated, temperature-controlled incubator or water bath. 2. Use tightly sealed vials. For long-term studies, consider parafilm wrapping. 3. Follow a standardized and documented sample preparation protocol. |
| Appearance of unexpected peaks in the chromatogram. | 1. Interaction with excipients (if in a formulation). 2. Contamination from glassware or solvents. 3. Secondary degradation of primary impurities. | 1. Perform forced degradation studies on the placebo to identify any excipient-related peaks. 2. Use clean glassware and high-purity HPLC-grade solvents. 3. Analyze samples at earlier time points to track the formation of degradation products over time. |
| Poor peak shape or resolution in HPLC analysis. | 1. Inappropriate mobile phase composition or pH. 2. Column degradation. 3. Sample overload. | 1. Optimize the mobile phase, including the organic modifier, buffer concentration, and pH. 2. Use a guard column and ensure the mobile phase is compatible with the column chemistry. 3. Reduce the injection volume or sample concentration. |
Quantitative Data Summary
Due to the limited availability of specific kinetic data for this compound, the following table provides an estimated degradation profile based on the behavior of other structurally similar corticosteroids under forced degradation conditions. These values should be used as a general guide for experimental design.
| Condition | Parameter | Estimated Value | Notes |
| Acidic Hydrolysis | 0.1 M HCl, 60°C | Moderate Degradation | The primary degradation product is expected to be cortisol via hydrolysis of the sulfate ester. |
| Alkaline Hydrolysis | 0.1 M NaOH, 25°C | Rapid Degradation | Significant degradation is expected, leading to cortisol and further rearrangement products.[2] |
| Oxidative Stress | 3% H₂O₂, 25°C | Moderate to Rapid Degradation | Formation of various oxidized derivatives is likely. |
| Thermal Stress | 60°C, Neutral pH | Slow to Moderate Degradation | Degradation rate is temperature-dependent.[3] |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To investigate the degradation profile of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 1 M
-
Sodium hydroxide (B78521) (NaOH), 1 M
-
Hydrogen peroxide (H₂O₂), 30%
-
High-purity water
-
Methanol or Acetonitrile (HPLC grade)
-
Phosphate buffer (pH 7.0)
-
Volumetric flasks, pipettes, and vials
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., 50:50 methanol:water).
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 1 M HCl.
-
Incubate the mixture at 60°C for 24 hours.
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 1 M NaOH, and dilute to a suitable concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 1 M NaOH.
-
Incubate the mixture at room temperature (25°C).
-
At specified time points (e.g., 0, 1, 2, 4, 8 hours), withdraw an aliquot, neutralize with an equivalent amount of 1 M HCl, and dilute for HPLC analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 30% H₂O₂.
-
Keep the mixture at room temperature, protected from light.
-
At specified time points, withdraw an aliquot and dilute for HPLC analysis.
-
-
Thermal Degradation:
-
Incubate the stock solution at 60°C.
-
At specified time points, withdraw an aliquot and dilute for HPLC analysis.
-
-
HPLC Analysis: Analyze all samples using a validated stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method
Objective: To quantify this compound and separate it from its degradation products.
Instrumentation:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 4.6 x 250 mm, 5 µm)
Chromatographic Conditions:
-
Mobile Phase: A gradient of Mobile Phase A (e.g., 0.05 M potassium phosphate monobasic buffer, pH 4.5) and Mobile Phase B (e.g., acetonitrile).[1]
-
Gradient Program: A typical gradient might be:
-
0-5 min: 95% A, 5% B
-
5-30 min: Linear gradient to 60% A, 40% B
-
30-35 min: Hold at 60% A, 40% B
-
35-40 min: Return to initial conditions
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 40°C
-
Detection Wavelength: 245 nm
-
Injection Volume: 20 µL
Visualizations
Caption: this compound Degradation Pathway.
Caption: Stability Study Experimental Workflow.
References
- 1. scirp.org [scirp.org]
- 2. researchgate.net [researchgate.net]
- 3. This compound | 1852-36-4 | Benchchem [benchchem.com]
- 4. An HPLC method for the determination of the free cortisol/cortisone ratio in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quality control in the determination of cortisol in plasma/serum by using, on every sample, two different three-step separation methods including ultrafiltration, restricted-access high-performance liquid chromatography and reversed-phase high-performance liquid chromatography, and contrasting results to immunoassays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. stability-indicating hplc method: Topics by Science.gov [science.gov]
- 7. Stability-indicating HPLC-DAD method for the simultaneous determination of fluoroquinolones and corticosteroids in ophthalmic formulations - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Analysis of Cortisol Sulfate Sodium in Biological Samples
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Cortisol sulfate (B86663) sodium. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the experimental analysis of Cortisol sulfate sodium and its degradation pathways in biological samples.
I. Degradation Pathways of Cortisol Sulfate
Cortisol sulfate is primarily metabolized in the body through enzymatic hydrolysis, converting it back to its active form, cortisol. This process is catalyzed by the enzyme steroid sulfatase.
Enzymatic Degradation
The main degradation pathway for cortisol sulfate in biological samples is the enzymatic removal of the sulfate group, a reaction facilitated by steroid sulfatases. These enzymes are widely distributed throughout the human body, with significant activity observed in the liver and placenta. This enzymatic action regenerates cortisol, which can then undergo further metabolism.
dot
Caption: Enzymatic degradation of Cortisol Sulfate.
Non-Enzymatic Degradation
The stability of Cortisol sulfate is also influenced by non-enzymatic factors such as pH and temperature. While the sodium salt form of cortisol sulfate generally exhibits good water solubility and stability, deviations from optimal conditions can lead to its degradation[1]. It is important to note that at elevated temperatures and non-neutral pH, the free, unbound fraction of cortisol has been shown to increase, which could indirectly suggest instability of its conjugated forms under such conditions[2].
II. Frequently Asked Questions (FAQs)
This section addresses common questions related to the handling, storage, and analysis of Cortisol sulfate in biological samples.
Sample Handling and Storage
Q1: What is the recommended procedure for collecting and storing biological samples for Cortisol sulfate analysis?
A1: Proper sample collection and storage are critical to prevent the degradation of Cortisol sulfate. Here are some general guidelines:
-
Blood (Serum/Plasma):
-
Collect blood using standard venipuncture techniques.
-
For plasma, use tubes containing EDTA or heparin as an anticoagulant.
-
Separate serum or plasma from whole blood by centrifugation as soon as possible, ideally within 2 hours of collection[3].
-
Immediately after separation, samples should be frozen. For short-term storage (up to 24 hours), refrigeration at 2-8°C is acceptable, but freezing is recommended for longer durations[4].
-
-
Urine:
Q2: How stable is Cortisol sulfate during freeze-thaw cycles?
A2: Repeated freeze-thaw cycles should be avoided as they can lead to the degradation of analytes. Studies on cortisol have shown it to be stable for up to four freeze-thaw cycles when stored at -80°C[3]. While specific data for cortisol sulfate is limited, it is best practice to aliquot samples into smaller volumes before freezing to avoid the need for repeated thawing of the entire sample.
Q3: What are the optimal long-term storage conditions for Cortisol sulfate in plasma and urine?
A3: For long-term storage, both plasma and urine samples should be kept at -20°C or, ideally, at -80°C. Studies have shown that cortisol and cortisone (B1669442) are stable in saliva for up to six years when stored at -80°C[7]. While direct long-term stability data for cortisol sulfate in plasma and urine is not as readily available, freezing at ultra-low temperatures is the standard practice to ensure the integrity of steroid hormones over extended periods[4].
Sample Preparation and Analysis
Q4: What are the common methods for extracting Cortisol sulfate from biological samples?
A4: The choice of extraction method depends on the analytical technique being used (e.g., LC-MS/MS). Common methods include:
-
Protein Precipitation: This is a simple and rapid method often used for plasma and serum samples. It involves adding a solvent like acetonitrile (B52724) to the sample to precipitate proteins, which are then removed by centrifugation[8].
-
Liquid-Liquid Extraction (LLE): LLE is used to separate the analyte of interest from the sample matrix based on its solubility in two immiscible liquids. A common solvent combination for cortisol and its metabolites is hexane (B92381) and ethyl acetate.
-
Solid-Phase Extraction (SPE): SPE is a more selective method that uses a solid sorbent to isolate the analyte from the sample matrix. C18 cartridges are frequently used for the extraction of steroids from urine and plasma[9][10][11].
Q5: What are the key considerations for developing an LC-MS/MS method for Cortisol sulfate analysis?
A5: When developing an LC-MS/MS method for Cortisol sulfate, consider the following:
-
Chromatographic Separation: Use a column that provides good separation of Cortisol sulfate from its isomers and other endogenous steroids. Phenyl-hexyl columns have been shown to be effective for separating steroid metabolites[12].
-
Ionization Mode: Electrospray ionization (ESI) in negative ion mode is often suitable for detecting sulfated steroids.
-
Internal Standard: Use a stable isotope-labeled internal standard (e.g., d4-cortisol) to ensure accurate quantification[13].
-
Matrix Effects: Biological matrices can cause ion suppression or enhancement. It is crucial to evaluate and minimize matrix effects during method development[14].
III. Troubleshooting Guide
This guide provides solutions to common problems encountered during the analysis of Cortisol sulfate.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or no recovery of Cortisol sulfate | Degradation during sample storage/handling: Improper storage temperature, repeated freeze-thaw cycles. | Ensure samples are immediately frozen after collection and processing. Aliquot samples to avoid multiple freeze-thaw cycles. Review storage temperature records. |
| Inefficient extraction: Incorrect extraction solvent, pH, or SPE sorbent. | Optimize the extraction method. For LLE, test different solvent systems. For SPE, ensure the sorbent is appropriate for sulfated steroids and optimize wash and elution steps. | |
| Enzymatic degradation: Presence of active sulfatases in the sample. | Keep samples on ice during processing. Consider adding a sulfatase inhibitor if enzymatic degradation is suspected, although this is not standard practice and would require validation. | |
| Poor peak shape (tailing, fronting, or splitting) in LC-MS/MS | Column overload or contamination: Injecting too much sample or buildup of matrix components on the column. | Dilute the sample extract before injection. Implement a column washing step between injections. Use a guard column to protect the analytical column[1]. |
| Inappropriate mobile phase: pH of the mobile phase is not optimal for the analyte. | Adjust the pH of the mobile phase. For sulfated steroids, a slightly acidic mobile phase is often used. | |
| Injection solvent issues: The injection solvent is much stronger than the initial mobile phase. | Reconstitute the dried extract in a solvent that is similar in composition to the initial mobile phase. | |
| High background noise or interfering peaks | Matrix effects: Co-eluting compounds from the biological matrix are interfering with the analyte signal. | Improve sample cleanup by using a more selective extraction method like SPE. Optimize the chromatographic method to better separate the analyte from interfering compounds[14]. |
| Contamination: Contamination from collection tubes, solvents, or the LC-MS system itself. | Use high-purity solvents and reagents. Thoroughly clean the LC-MS system, including the injector and ion source. Run blank injections to identify the source of contamination. | |
| Inconsistent or non-reproducible results | Pre-analytical variability: Inconsistent sample collection, handling, or storage procedures. | Standardize all pre-analytical procedures. Ensure all personnel are trained on the correct protocols. |
| Instrument instability: Fluctuations in LC pressure, MS source temperature, or gas flows. | Perform regular instrument maintenance and calibration. Monitor system suitability parameters throughout the analytical run. | |
| Degradation of standards: Improper storage of stock and working standard solutions. | Store standard solutions at the recommended temperature (typically -20°C or -80°C) and protect from light. Prepare fresh working solutions regularly[15]. |
IV. Experimental Protocols
This section provides an example of a detailed methodology for the extraction and analysis of Cortisol sulfate from human urine using LC-MS/MS.
Protocol: Quantification of Cortisol and Cortisone in Human Urine by LC-MS/MS
This protocol is adapted from a method for quantifying cortisol and cortisone and can be optimized for cortisol sulfate analysis[16].
1. Sample Preparation (Protein Precipitation-like approach)
-
To 100 µL of urine sample, calibrator, or quality control sample, add 300 µL of acetonitrile containing the internal standard (e.g., d4-cortisol sulfate).
-
Vortex-mix the samples for 10 seconds.
-
Centrifuge at 10,000 x g for 5 minutes to precipitate proteins and other macromolecules.
-
Transfer 200 µL of the supernatant to a clean HPLC vial.
-
Dilute the supernatant with 600 µL of water.
2. LC-MS/MS Analysis
-
LC System: A high-performance liquid chromatography system.
-
Column: A C18 or similar reversed-phase column suitable for steroid analysis (e.g., Accucore™ C18, 3.0 × 50 mm, 2.6 µm)[16].
-
Mobile Phase:
-
A: Water with 0.1% formic acid
-
B: Methanol with 0.1% formic acid
-
-
Gradient: Develop a gradient elution program to achieve optimal separation of Cortisol sulfate from other compounds.
-
Flow Rate: A typical flow rate is around 0.5 - 1.0 mL/min[16].
-
Injection Volume: 10 - 100 µL, depending on the sensitivity of the instrument[16].
-
MS System: A tandem mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Negative ESI is generally preferred for sulfated steroids.
-
MRM Transitions: Determine the specific precursor and product ion transitions for Cortisol sulfate and the internal standard.
3. Data Analysis
-
Quantify the concentration of Cortisol sulfate in the samples by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in a surrogate matrix (e.g., phosphate-buffered saline)[16].
V. Quantitative Data Summary
The stability of steroid hormones is highly dependent on storage conditions. The following tables summarize available data on the stability of cortisol, which can serve as a general guide for cortisol sulfate. It is important to note that specific stability studies for cortisol sulfate are recommended for critical applications.
Table 1: Stability of Cortisol in Serum/Plasma under Different Storage Conditions
| Storage Temperature | Duration | Stability | Reference |
| Room Temperature (~22°C) | Up to 24 hours | Generally stable, but degradation can be concentration-dependent. | [17] |
| 4°C | Up to 72 hours | Stable | [18] |
| -20°C | Up to 24 weeks | Stable | [17] |
| -80°C | At least 1 year | Stable | [3][8] |
Table 2: Stability of Cortisol in Urine under Different Storage Conditions
| Storage Temperature | Duration | Stability | Reference |
| Room Temperature (~22°C) | Up to 24 hours | Stable | [17] |
| 4°C | Up to 72 hours | Stable | [18] |
| -20°C | Up to 16 weeks | Stable | [17] |
| -22°C | > 10 years | High long-term stability for many analytes. | [5] |
Note: The provided stability data is primarily for cortisol. While cortisol sulfate is expected to have comparable or potentially better stability due to the sulfate group, it is crucial to validate stability under your specific experimental conditions. Certified reference materials for cortisol are available and should be used for method validation and to ensure traceability of measurements[4][15][17].
References
- 1. zefsci.com [zefsci.com]
- 2. researchgate.net [researchgate.net]
- 3. Stability of 17 endocrine analytes in serum or plasma after four cycles of repeated freezing and thawing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 皮质醇标准液 溶液 1.0 mg/mL in methanol, ampule of 1 mL, certified reference material, Cerilliant® | Sigma-Aldrich [sigmaaldrich.com]
- 5. Steroid Sulfatase Deficiency and Androgen Activation Before and After Puberty - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Five-day stability of thawed plasma: solvent/detergent-treated plasma comparable with fresh-frozen plasma and plasma frozen within 24 hours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Salivary cortisol and cortisone are stable after long-term storage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Long-term stability of salivary cortisol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Steroid sulfatase: molecular biology, regulation, and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Role of steroid sulfatase in steroid homeostasis and characterization of the sulfated steroid pathway: Evidence from steroid sulfatase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. jme.bioscientifica.com [jme.bioscientifica.com]
- 13. Validation of an LC–MS/MS Method for Urinary Cortisol in Dogs and Reference Interval, with an Exploratory Comparison to Immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ssi.shimadzu.com [ssi.shimadzu.com]
- 15. tsapps.nist.gov [tsapps.nist.gov]
- 16. agilent.com [agilent.com]
- 17. Candidate Reference Measurement Procedure for the Quantification of Total Serum Cortisol with LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Cortisol | Certified Solutions Standards | Certified Reference Materials - Cerilliant [cerilliant.com]
Technical Support Center: Preventing Hydrolysis of Cortisol Sulfate During Sample Preparation
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges in preventing the hydrolysis of Cortisol sulfate (B86663) during experimental sample preparation.
Frequently Asked Questions (FAQs)
Q1: What is Cortisol sulfate and why is its hydrolysis a concern during sample preparation?
Cortisol sulfate is a sulfated metabolite of cortisol, an essential steroid hormone. In biological samples, its accurate measurement is crucial for various research applications. Hydrolysis, the chemical breakdown of Cortisol sulfate back into cortisol, can occur during sample collection, storage, and processing. This leads to an underestimation of Cortisol sulfate levels and an overestimation of cortisol, compromising the accuracy and reliability of experimental results.
Q2: What are the primary causes of Cortisol sulfate hydrolysis in biological samples?
The main culprit behind the hydrolysis of Cortisol sulfate is the enzyme steroid sulfatase (STS) , also known as arylsulfatase C.[1][2] This enzyme is widely present in various tissues and biological fluids.[1][2] Several factors can influence the rate of enzymatic hydrolysis:
-
Temperature: Elevated temperatures can increase the rate of enzymatic activity, leading to accelerated hydrolysis.
-
pH: Steroid sulfatase has an optimal pH range for its activity.[1] Deviations from this optimal pH can help in reducing the rate of hydrolysis.
-
Improper Sample Storage: Prolonged storage at inappropriate temperatures or pH levels can promote enzymatic degradation of Cortisol sulfate.
Troubleshooting Guide: Preventing Cortisol Sulfate Hydrolysis
This guide provides solutions to common issues encountered during sample preparation that may lead to the hydrolysis of Cortisol sulfate.
| Problem | Potential Cause | Recommended Solution |
| Inconsistent or lower-than-expected Cortisol sulfate levels. | Enzymatic hydrolysis by steroid sulfatase (STS) during sample handling and storage. | Implement immediate cooling of samples after collection and consider the addition of a specific STS inhibitor. |
| High variability in results between sample aliquots. | Differential exposure to temperatures and pH variations during processing. | Standardize sample handling procedures, ensuring all aliquots are processed under identical conditions. Maintain a consistent, cool temperature throughout. |
| Artificially elevated free cortisol levels. | Hydrolysis of Cortisol sulfate to cortisol. | Use appropriate storage conditions (low temperature and optimized pH) and consider using STS inhibitors to preserve the integrity of Cortisol sulfate. |
Experimental Protocols
Protocol 1: Sample Handling and Storage to Minimize Hydrolysis
To ensure the stability of Cortisol sulfate, proper sample handling and storage are paramount.
Materials:
-
Collection tubes pre-chilled on ice.
-
Centrifuge capable of refrigeration.
-
Freezer (-80°C).
-
pH meter and appropriate buffers for pH adjustment (e.g., phosphate (B84403) buffer).
Procedure:
-
Collection: Collect biological samples (e.g., blood, urine) in pre-chilled tubes.
-
Immediate Cooling: Place the collected samples immediately on ice to reduce enzymatic activity.
-
Centrifugation: If serum or plasma is required, centrifuge the samples at a low temperature (e.g., 4°C).
-
pH Adjustment (Optional): For long-term storage, consider adjusting the sample pH to be outside the optimal range for steroid sulfatase activity. Studies have shown that STS activity is optimal around pH 7.0 to 8.6.[1][3] Therefore, adjusting the pH to a more acidic or alkaline range may help in reducing hydrolysis. However, the stability of Cortisol sulfate itself at extreme pH values should be considered.
-
Aliquoting and Storage: Aliquot the samples into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C for long-term stability.
Protocol 2: Inhibition of Steroid Sulfatase (STS) Activity in Samples
The use of specific inhibitors is a highly effective method to prevent the enzymatic hydrolysis of Cortisol sulfate. Potent, irreversible inhibitors such as Estrone-3-O-sulfamate (EMATE) and Irosustat are effective at nanomolar concentrations.
Materials:
-
Steroid sulfatase inhibitor stock solution (e.g., Estrone-3-O-sulfamate or Irosustat).
-
Biological sample (e.g., serum, plasma).
-
Incubation equipment (e.g., water bath or incubator).
Procedure:
-
Inhibitor Preparation: Prepare a stock solution of the chosen STS inhibitor in a suitable solvent (e.g., DMSO).
-
Inhibitor Addition: Add the STS inhibitor to the biological sample to achieve a final concentration known to be effective. Based on in vitro studies, concentrations in the low nanomolar range are often sufficient. For example, EMATE has an IC50 of 18 nM in placental microsomes.[4]
-
Incubation (Optional): Depending on the inhibitor and the experimental design, a short pre-incubation period at a controlled temperature may be beneficial to ensure complete inhibition of the enzyme.
-
Sample Processing: Proceed with the intended sample preparation protocol (e.g., extraction, immunoassay).
Note: The optimal concentration of the inhibitor may need to be determined empirically for your specific sample type and experimental conditions.
Quantitative Data Summary
The following tables summarize key quantitative data related to the inhibition of steroid sulfatase and the stability of cortisol.
Table 1: Potency of Selected Steroid Sulfatase Inhibitors
| Inhibitor | IC50 (in Placental Microsomes) | IC50 (in MCF-7 cells) | Reference |
| Estrone-3-O-sulfamate (EMATE) | 18 nM | 0.83 nM | [4] |
| 4-NitroEMATE | 0.8 nM | 0.01 nM | [5] |
Table 2: Influence of pH on Steroid Sulfatase Activity
| Enzyme Source | Optimal pH | Reference |
| Human Benign Prostatic Hyperplasia | 7.0 | [1] |
| Placental Microsomes | 8.6 | [3] |
Table 3: Stability of Unconjugated Cortisol Under Various Storage Conditions
| Sample Type | Storage Temperature | Duration | Stability | Reference |
| Canine Serum | Room Temperature | 5-9 days | Significant degradation at higher initial concentrations | [6] |
| Canine Serum/Plasma | 4°C | Up to 40 hours | Stable | [6] |
| Saliva | Room Temperature | > a few hours | Significant degradation | [7] |
| Saliva | 2-8°C | < 24 hours | Generally stable | [7] |
Note: The stability data presented is for unconjugated cortisol. Specific quantitative stability data for Cortisol sulfate under various conditions is limited in the currently available literature.
Visualizations
References
- 1. academic.oup.com [academic.oup.com]
- 2. US20020068726A1 - Steroid sulfatase inhibitors and methods for making and using the same - Google Patents [patents.google.com]
- 3. Inactivation of steroid sulfatase by an active site-directed inhibitor, estrone-3-O-sulfamate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Synthesis and evaluation of analogues of estrone-3-O-sulfamate as potent steroid sulfatase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of storage on concentration of hydrocortisone (cortisol) in canine serum and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 7+ Tips: Does Cortisol Saliva Test Refrigeration Help? [jitsi.cmu.edu.jm]
Technical Support Center: Troubleshooting Low Signal in Cortisol Sulfate Sodium Immunoassay
Welcome to the technical support center for the Cortisol Sulfate (B86663) Sodium Immunoassay. This resource is designed for researchers, scientists, and drug development professionals to help identify and resolve common issues that may lead to a low or absent signal during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the basic principle of a competitive immunoassay for Cortisol Sulfate Sodium?
A competitive immunoassay, such as an ELISA (Enzyme-Linked Immunosorbent Assay), is often used for small molecules like Cortisol Sulfate. In this format, unlabeled Cortisol Sulfate in your sample competes with a fixed amount of labeled Cortisol Sulfate (e.g., conjugated to an enzyme like HRP) for a limited number of binding sites on a specific antibody coated on a microplate well. The amount of labeled Cortisol Sulfate that binds to the antibody is inversely proportional to the amount of Cortisol Sulfate in the sample. Therefore, a low signal indicates a high concentration of Cortisol Sulfate in the sample, and a high signal indicates a low concentration . A uniformly low signal across all wells, including the standards, points to a problem with the assay itself.
Q2: My entire plate, including the zero standard (B0), shows a very low signal. What are the likely causes?
A uniformly low signal across the plate is a common issue and typically points to a systemic problem with one of the assay components or steps.[1][2] The most common culprits include:
-
Reagent Issues: Inactive or expired enzyme conjugate, substrate, or antibody. Improper storage or preparation of reagents can also lead to loss of activity.[1]
-
Procedural Errors: Incorrect incubation times or temperatures, improper washing technique, or omission of a key reagent.[1]
-
Plate Reader Settings: Incorrect wavelength settings on the microplate reader.
Q3: My standard curve looks flat or has a very poor dynamic range. What should I do?
A poor standard curve is a critical issue that prevents accurate quantification. Several factors can contribute to this problem:
-
Improper Standard Dilution: Errors in the serial dilution of the this compound standard are a frequent cause.
-
Degraded Standard: The standard may have degraded due to improper storage or repeated freeze-thaw cycles.
-
Incorrect Assay Conditions: Suboptimal incubation times or temperatures can affect the binding kinetics and flatten the curve.
Q4: My sample wells have a low signal, but my standard curve looks acceptable. What does this indicate?
If the standard curve is performing as expected, the issue likely lies with the samples themselves or how they are interacting with the assay. Potential causes include:
-
High Analyte Concentration: In a competitive immunoassay, a low signal in the sample wells suggests a high concentration of this compound that is outside the dynamic range of the standard curve.
-
Matrix Effects: Components in the sample matrix (e.g., serum, plasma) may interfere with the antibody-antigen binding.
-
Cross-Reactivity: The presence of structurally similar molecules that also bind to the antibody can lead to an artificially low signal.[3] It is crucial to determine the cross-reactivity of the antibody with cortisol and other related steroids.
Q5: Could the antibody's specificity for Cortisol Sulfate versus Cortisol be a factor in low signal?
Yes, this is a critical consideration. If the primary antibody has a high affinity for unconjugated cortisol and your sample contains significant amounts of it, this will lead to competition and a lower signal that does not accurately reflect the Cortisol Sulfate concentration. Conversely, if the antibody is highly specific for the sulfate conjugate, the presence of unconjugated cortisol should have minimal impact. Always refer to the manufacturer's data sheet for cross-reactivity information.
Troubleshooting Guides
Guide 1: Investigating Reagent-Related Issues
This guide will help you systematically check your reagents to identify the source of a low signal.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Expired or Improperly Stored Reagents | Check the expiration dates on all kit components (antibody, enzyme conjugate, substrate, standards).[1] | If any component is expired, replace it with a new, in-date reagent. |
| Verify that all reagents have been stored at the recommended temperatures. | If reagents have been stored improperly, they may be degraded and should be replaced. | |
| Inactive Enzyme Conjugate | Prepare a fresh dilution of the enzyme conjugate according to the protocol. | A fresh dilution should restore the signal if the previous one was inactive. |
| To test the conjugate's activity directly, add a small amount of diluted conjugate to a well followed by the substrate. | You should observe a strong color change, indicating the enzyme is active. | |
| Inactive Substrate | Use a fresh bottle of substrate or one from a different, known-to-be-working kit. | If the new substrate produces a signal, the original substrate was the issue. |
| Ensure the substrate is colorless before use; a colored substrate indicates degradation. | Discard any colored substrate. | |
| Improperly Prepared Buffers | Check the pH and composition of all buffers (wash buffer, assay buffer). | Incorrect buffer formulation can inhibit enzyme activity or antibody binding. Prepare fresh buffers. |
Guide 2: Optimizing Assay Procedure
Procedural errors are a common source of low signal. This guide provides steps to review and optimize your assay technique.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Incorrect Incubation Times | Review the protocol and ensure all incubation steps were performed for the specified duration. | Adhering to the correct incubation times is crucial for the competitive binding reaction to reach equilibrium. |
| Consider increasing the incubation time for the primary antibody and sample to promote binding.[2] | A longer incubation may increase the signal, but be mindful of potential increases in background. | |
| Incorrect Incubation Temperature | Verify that incubations were carried out at the temperature specified in the protocol.[4][5] | Temperature affects binding kinetics; deviations can lead to a weaker signal. |
| Inadequate Washing | Ensure that the washing steps are performed thoroughly to remove unbound reagents.[1] | Insufficient washing can lead to high background and low signal-to-noise ratio. |
| Increase the number of wash cycles or the soaking time for each wash.[1] | This can help to reduce background and improve signal clarity. | |
| Pipetting Errors | Review your pipetting technique to ensure accuracy and consistency.[1] Use calibrated pipettes. | Inaccurate pipetting of standards, samples, or reagents can lead to unreliable results. |
Experimental Protocols
Protocol 1: Antibody Titration (Checkerboard Assay)
This protocol is used to determine the optimal concentration of the primary antibody to use in the competitive immunoassay.
Objective: To find the antibody dilution that provides a strong signal for the zero standard (B0) while allowing for a good dynamic range when competed with the highest standard concentration.
Materials:
-
96-well microplate coated with a secondary antibody (e.g., anti-mouse IgG)
-
Primary antibody against this compound
-
This compound standards (zero and highest concentration)
-
Enzyme-conjugated Cortisol Sulfate
-
Assay buffer
-
Wash buffer
-
Substrate solution
-
Stop solution
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the primary antibody in assay buffer. A typical range might be 1:1000, 1:2000, 1:4000, 1:8000, 1:16000, and 1:32000.
-
Add 50 µL of each antibody dilution to duplicate wells of the microplate.
-
In separate sets of duplicate wells for each antibody dilution, add 50 µL of either the zero standard (assay buffer) or the highest concentration of the this compound standard.
-
Add 50 µL of the enzyme-conjugated Cortisol Sulfate to all wells.
-
Incubate the plate according to the assay protocol (e.g., 1 hour at room temperature).
-
Wash the plate three times with wash buffer.
-
Add 100 µL of substrate solution to each well and incubate for the recommended time (e.g., 15-30 minutes).
-
Add 50 µL of stop solution to each well.
-
Read the absorbance at the appropriate wavelength (e.g., 450 nm).
Data Analysis:
-
For each antibody dilution, calculate the average absorbance for the zero standard (B0) and the highest standard.
-
The optimal antibody dilution is the one that gives a high absorbance value for B0 (typically 1.0-1.5 OD) and a significant reduction in signal (at least 50-70%) in the presence of the highest standard.
Protocol 2: Standard Curve Optimization
This protocol helps to ensure that your standard curve is reliable and covers the expected range of your samples.
Objective: To generate a reproducible standard curve with a good dynamic range.
Materials:
-
This compound standard of known concentration
-
Assay buffer
-
All other reagents and materials for the immunoassay
Procedure:
-
Prepare a fresh stock solution of the this compound standard.
-
Perform a serial dilution of the standard in assay buffer to create a series of at least 6-8 non-zero standard points. The concentration range should bracket the expected concentration of your samples.
-
Run the standard curve in duplicate or triplicate according to the assay protocol.
-
Include a zero standard (B0) containing only assay buffer.
Data Analysis:
-
Calculate the average absorbance for each standard concentration.
-
Subtract the average absorbance of the blank wells (if any) from all other absorbance values.
-
Calculate the percentage of binding (%B/B0) for each standard: (%B/B0) = (Average Absorbance of Standard / Average Absorbance of B0) x 100.
-
Plot the %B/B0 (y-axis) against the corresponding standard concentration (x-axis) on a semi-log graph.
-
The resulting curve should be sigmoidal. A good standard curve will have a clear inverse relationship between concentration and signal, with distinct points along the curve.
Visualizations
Caption: Workflow for a this compound Competitive Immunoassay.
Caption: Decision tree for troubleshooting low signal in a competitive immunoassay.
References
- 1. ELISA Troubleshooting Guide | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. ELISA Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 3. Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nanocomposix.com [nanocomposix.com]
- 5. researchgate.net [researchgate.net]
Technical Support Center: LC-MS/MS Analysis of Cortisol Sulfate Sodium
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the LC-MS/MS analysis of cortisol sulfate (B86663) sodium.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects, and how do they specifically impact the analysis of cortisol sulfate sodium?
A1: Matrix effects are the alteration of ionization efficiency for a target analyte by co-eluting substances from the sample matrix. In the context of LC-MS/MS analysis of this compound, components like phospholipids (B1166683), salts, and proteins present in biological samples (e.g., plasma, urine) can suppress or enhance the analyte's signal at the detector. This interference can lead to inaccurate and imprecise quantification. Ion suppression is the more common phenomenon, where matrix components compete with cortisol sulfate for ionization, leading to a weaker signal. Due to its sulfated group, cortisol sulfate is more polar than cortisol, which can influence its elution profile and proximity to different types of interfering matrix components.
Q2: I'm observing low signal intensity and poor peak shape for cortisol sulfate. Could this be due to matrix effects?
A2: Yes, low signal intensity, inconsistent peak areas, and poor peak shape (e.g., tailing, fronting, or split peaks) are classic symptoms of matrix effects, particularly ion suppression.[1] Co-eluting matrix components, especially phospholipids in plasma samples, can interfere with the ionization of cortisol sulfate in the electrospray ionization (ESI) source.[1] Additionally, the accumulation of matrix components on the analytical column can degrade its performance over time, leading to distorted peak shapes.[1]
Q3: How can I experimentally confirm that matrix effects are the root cause of my analytical issues?
A3: Two primary methods are used to assess the presence and magnitude of matrix effects:
-
Post-Column Infusion: This is a qualitative technique to identify regions of ion suppression or enhancement in your chromatogram. A constant flow of a cortisol sulfate standard is introduced into the mass spectrometer after the analytical column. A blank matrix extract is then injected. A dip in the constant baseline signal indicates the retention time of matrix components that cause ion suppression.[1]
-
Post-Extraction Spike: This quantitative method compares the peak area of cortisol sulfate in a blank matrix extract that has been spiked with the analyte to the peak area of cortisol sulfate in a neat solution at the same concentration. The ratio of these two peak areas is the matrix factor (MF). An MF significantly different from 1 (or 100%) indicates the presence of matrix effects (MF < 1 suggests ion suppression, MF > 1 suggests ion enhancement).
Q4: What is a suitable internal standard (IS) for the analysis of this compound?
A4: The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte, such as cortisol-d4-sulfate. A SIL-IS has nearly identical physicochemical properties to cortisol sulfate and will be similarly affected by matrix components, thus providing the most accurate compensation for matrix effects and variability in extraction recovery. If a SIL-IS is unavailable, a structural analog with similar chromatographic behavior and ionization properties can be used, but this is a less ideal option.
Troubleshooting Guide
| Symptom | Potential Cause | Troubleshooting Steps & Solutions |
| Low Signal Intensity / Poor Sensitivity | Ion Suppression: Co-eluting matrix components (e.g., phospholipids) are interfering with the ionization of cortisol sulfate. | 1. Optimize Sample Preparation: Implement a more rigorous sample cleanup method. Solid-Phase Extraction (SPE) is highly effective at removing phospholipids.[2] Consider a mixed-mode SPE for complex matrices. Liquid-Liquid Extraction (LLE) can also be effective. 2. Modify Chromatography: Adjust the gradient to better separate cortisol sulfate from the ion-suppressing region identified by post-column infusion. Experiment with a different column chemistry (e.g., phenyl-hexyl instead of C18). 3. Sample Dilution: If the concentration of cortisol sulfate is sufficiently high, diluting the sample can reduce the concentration of interfering matrix components.[1] |
| High Variability in Peak Areas / Poor Precision | Inconsistent Matrix Effects: The extent of ion suppression or enhancement varies between samples due to differences in matrix composition. | 1. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS co-elutes with the analyte and experiences the same matrix effects, allowing for accurate correction. 2. Improve Sample Preparation Consistency: Ensure that the sample preparation protocol is followed precisely for all samples to minimize variability in matrix composition. |
| Poor Peak Shape (Tailing, Fronting, Splitting) | Column Contamination: Accumulation of matrix components, particularly phospholipids, on the analytical column can degrade its performance.[1] | 1. Implement a Diverter Valve: Divert the highly polar, early-eluting matrix components to waste at the beginning of the chromatographic run to prevent them from entering the mass spectrometer. 2. Use a Guard Column: A guard column can help protect the analytical column from strongly retained matrix components. 3. Develop a Column Washing Method: Incorporate a robust column wash step at the end of each run or batch to remove accumulated contaminants. |
| Signal Enhancement Leading to Overestimation | Ion Enhancement: Co-eluting matrix components are enhancing the ionization of cortisol sulfate. | 1. Evaluate with Post-Column Infusion: Identify the retention time regions of ion enhancement. 2. Adjust Chromatography: Alter the chromatographic conditions to shift the retention time of cortisol sulfate away from the region of enhancement. |
Data Summary
Table 1: Comparison of Common Sample Preparation Techniques for Steroid Analysis
| Technique | Principle | Advantages | Disadvantages |
| Protein Precipitation (PPT) | Addition of an organic solvent (e.g., acetonitrile) or acid to precipitate proteins. | Simple, fast, and inexpensive. | Does not effectively remove phospholipids, which are a major source of matrix effects.[3] |
| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between two immiscible liquid phases. | Can provide cleaner extracts than PPT and remove a significant portion of phospholipids. | Can be labor-intensive and may have lower recovery for polar analytes like cortisol sulfate. |
| Solid-Phase Extraction (SPE) | Separation based on the affinity of the analyte and interferences for a solid sorbent. | Provides cleaner extracts than LLE and PPT, highly selective, and can concentrate the analyte.[2] | Can be more expensive and requires method development to optimize sorbent, wash, and elution steps. |
| HybridSPE®-Phospholipid | Combines protein precipitation with a zirconia-coated silica (B1680970) phase that selectively removes phospholipids. | Highly effective at removing phospholipids, leading to a significant reduction in matrix effects. | May be more costly than traditional methods. |
Table 2: Quantitative Data on Matrix Effects and Recovery for Sulfated Steroids
| Parameter | Value | Reference |
| Matrix Effect (for 11 steroid sulfates in urine) | 90% to 110% | |
| Extraction Recovery (for 11 steroid sulfates in urine using mixed-mode SPE) | 90% to 94% | |
| Matrix Effect (for cortisol metabolites in urine) | 82% to 142% (at LLOQ) | [4] |
| Recovery (for cortisol from plasma using ITSP SPE) | ~80% | [2] |
Note: The matrix effect is expressed as a percentage, where 100% indicates no effect, <100% indicates ion suppression, and >100% indicates ion enhancement.
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effects using the Post-Extraction Spike Method
This protocol allows for the quantitative determination of matrix effects.
-
Preparation of Sample Sets:
-
Set A (Neat Solution): Prepare cortisol sulfate standards in a clean solvent (e.g., mobile phase) at a known concentration (e.g., low, medium, and high QC levels).
-
Set B (Post-Extraction Spiked Matrix): Obtain at least six different lots of blank biological matrix (e.g., plasma, urine). Process these blank samples through the entire extraction procedure. After extraction, spike the resulting extracts with the cortisol sulfate standards to the same final concentration as in Set A.
-
-
LC-MS/MS Analysis: Analyze both sets of samples using the developed LC-MS/MS method.
-
Calculation of Matrix Factor (MF):
-
MF (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
A significant deviation from 100% indicates the presence of matrix effects.
-
Protocol 2: Solid-Phase Extraction (SPE) for Cortisol Sulfate from Plasma
This protocol provides a general guideline for SPE cleanup and may require optimization.
-
Sample Pre-treatment: To 100 µL of plasma, add 10 µL of an internal standard solution (e.g., stable isotope-labeled cortisol sulfate).
-
SPE Cartridge Conditioning: Condition a mixed-mode anion exchange SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Loading: Load the pre-treated plasma sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences. A second wash with a non-polar solvent like hexane (B92381) can help remove lipids.
-
Elution: Elute the cortisol sulfate and internal standard with 1 mL of 5% formic acid in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the dried extract in a small volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.
Visualizations
Caption: Experimental workflow for LC-MS/MS analysis of cortisol sulfate.
Caption: Troubleshooting workflow for matrix effects in cortisol sulfate analysis.
Caption: Simplified pathway of cortisol sulfation.
References
addressing cross-reactivity of anti-cortisol antibodies with Cortisol sulfate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the potential cross-reactivity of anti-cortisol antibodies with cortisol sulfate (B86663) in immunoassays.
Frequently Asked Questions (FAQs)
Q1: What is the structural basis for the potential cross-reactivity of anti-cortisol antibodies with cortisol sulfate?
A: Anti-cortisol antibodies are designed to recognize the specific three-dimensional shape of the cortisol molecule. Cortisol sulfate is a major metabolite of cortisol, differing only by the addition of a sulfate group at the 21-position. Due to the high degree of structural similarity between the two molecules, there is a potential for anti-cortisol antibodies to bind to cortisol sulfate, leading to inaccurate measurements in an immunoassay. The specificity of the antibody, particularly its binding epitope, will determine the extent of this cross-reactivity.
Q2: Why is cortisol sulfate not always listed in the cross-reactivity data provided by antibody manufacturers?
A: Manufacturers typically test for cross-reactivity with the most common structurally related steroids that are likely to be present in biological samples in significant concentrations, such as prednisolone, cortisone, and corticosterone.[1][2] Cortisol sulfate may not always be included in standard cross-reactivity panels. Therefore, the absence of data does not necessarily mean there is no cross-reactivity. It is often the responsibility of the researcher to validate an assay for their specific experimental conditions and potential interfering substances.
Q3: My cortisol immunoassay is showing higher than expected cortisol concentrations. Could cross-reactivity with cortisol sulfate be the cause?
A: Higher than expected cortisol concentrations can be due to several factors, including cross-reactivity with other endogenous or exogenous steroids.[2] If your samples are expected to contain high levels of cortisol metabolites, such as cortisol sulfate, cross-reactivity is a plausible cause. To confirm this, you can perform a cross-reactivity experiment by spiking a known concentration of cortisol sulfate into your sample matrix and observing the effect on the measured cortisol concentration. Alternatively, a more specific detection method like liquid chromatography-tandem mass spectrometry (LC-MS/MS) can be used to confirm the cortisol concentrations.[3]
Q4: How can I determine the percent cross-reactivity of my anti-cortisol antibody with cortisol sulfate?
A: You can determine the percent cross-reactivity using a competitive ELISA. This involves generating a standard curve for cortisol and a competition curve for cortisol sulfate. The percent cross-reactivity is calculated using the concentrations of cortisol and cortisol sulfate that cause a 50% reduction in the maximum signal. A detailed protocol for this experiment is provided below.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Falsely elevated cortisol levels | Cross-reactivity of the anti-cortisol antibody with cortisol sulfate or other structurally similar steroids.[4] | 1. Perform a cross-reactivity test by spiking your sample matrix with cortisol sulfate. 2. Use a more specific antibody if available. 3. Confirm your results with a different analytical method, such as LC-MS/MS.[3] |
| High variability between sample replicates | Improper sample handling, pipetting errors, or insufficient washing during the ELISA procedure. | 1. Ensure consistent sample collection and storage. 2. Use calibrated pipettes and proper pipetting techniques. 3. Follow the washing steps in the ELISA protocol meticulously to remove all unbound components. |
| Low signal or poor standard curve | Inactive enzyme conjugate, incorrect buffer composition, or expired reagents. | 1. Verify the activity of the enzyme conjugate. 2. Ensure all buffers are prepared correctly and at the proper pH. 3. Check the expiration dates of all kit components and reagents. |
Experimental Protocols
Protocol: Determining Percent Cross-Reactivity using Competitive ELISA
This protocol outlines the steps to quantify the cross-reactivity of an anti-cortisol antibody with cortisol sulfate.
Materials:
-
96-well microplate
-
Anti-cortisol antibody
-
Cortisol standard
-
Cortisol sulfate
-
Cortisol-HRP conjugate (or other enzyme conjugate)
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2N H₂SO₄)
-
Microplate reader
Procedure:
-
Coating: Coat the wells of a 96-well microplate with the anti-cortisol antibody diluted in coating buffer. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer to remove unbound antibody.
-
Blocking: Add blocking buffer to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.
-
Washing: Wash the plate three times with wash buffer.
-
Standard and Competitor Preparation:
-
Prepare a serial dilution of the cortisol standard in assay buffer.
-
Prepare a separate serial dilution of cortisol sulfate in assay buffer.
-
-
Competition:
-
Add the cortisol standards to a set of wells.
-
Add the cortisol sulfate dilutions to another set of wells.
-
Add a constant amount of cortisol-HRP conjugate to all wells.
-
Incubate for 1-2 hours at room temperature.
-
-
Washing: Wash the plate five times with wash buffer to remove unbound reagents.
-
Detection: Add the substrate solution to each well and incubate in the dark until a color develops.
-
Stopping the Reaction: Add the stop solution to each well.
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.
Data Analysis:
-
Plot the absorbance values against the log of the concentration for both the cortisol standard and cortisol sulfate to generate two separate curves.
-
Determine the concentration of cortisol that produces 50% of the maximum signal (IC50 for cortisol).
-
Determine the concentration of cortisol sulfate that produces 50% of the maximum signal (IC50 for cortisol sulfate).
-
Calculate the percent cross-reactivity using the following formula:
% Cross-Reactivity = (IC50 of Cortisol / IC50 of Cortisol Sulfate) x 100
Data Presentation
The results of a cross-reactivity analysis should be summarized in a clear and concise table. The following table is an example for illustrative purposes only, as specific cross-reactivity data for cortisol sulfate is not widely published.
| Compound | IC50 (ng/mL) | % Cross-Reactivity |
| Cortisol | 10 | 100% |
| Cortisol Sulfate | 500 | 2% |
| Prednisolone | 25 | 40% |
| Cortisone | 80 | 12.5% |
| Dexamethasone | >1000 | <1% |
Visualizations
Caption: Relationship between Cortisol and Cortisol Sulfate.
Caption: Workflow for Competitive ELISA.
References
- 1. raybiotech.com [raybiotech.com]
- 2. Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A Cross-Sectional Study on Comparison of Serum Cortisol Concentration Measured by Chemiluminescent Immunoassay in Four Different Automated Analyzers in a Variety of Adrenal Disorders - PMC [pmc.ncbi.nlm.nih.gov]
improving recovery of Cortisol sulfate sodium from serum samples
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the recovery and analysis of Cortisol sulfate (B86663) sodium from serum samples.
Frequently Asked Questions (FAQs)
Q1: Why is my recovery of Cortisol sulfate low and how can I improve it?
Low recovery of Cortisol sulfate is a common issue stemming from its high polarity, strong protein binding in serum, and susceptibility to matrix effects. Here are the primary causes and solutions:
-
Inadequate Sample Pre-treatment: Cortisol sulfate is highly bound to serum proteins.[1] Failure to disrupt this binding before extraction will result in significant loss of the analyte.
-
Solution: Implement a protein precipitation step. Adding a cold organic solvent like acetonitrile (B52724) or methanol (B129727) (in a 1:4 sample-to-solvent ratio) is a common and effective method to denature proteins and release the analyte.[1][2]
-
-
Suboptimal Extraction Method: The choice of extraction technique and its parameters are critical.
-
Solution: Solid-Phase Extraction (SPE) is generally preferred over traditional Liquid-Liquid Extraction (LLE) for its efficiency and cleaner extracts.[3][4] Hydrophilic-Lipophilic Balance (HLB) cartridges are often recommended as they effectively retain a wide range of compounds, including more water-soluble steroid sulfates.[1][5]
-
-
Matrix Effects: Co-eluting endogenous components from the serum, especially phospholipids (B1166683), can interfere with the ionization of Cortisol sulfate in the mass spectrometer source, leading to ion suppression and artificially low readings.[6]
-
Solution: Optimize the SPE wash steps to remove interferences. A wash with a moderately organic solvent (e.g., 30% methanol in water) can help remove phospholipids and other interferences without eluting the target analyte.[1] Additionally, adjusting the chromatographic gradient can help separate Cortisol sulfate from interfering matrix components.[6]
-
Q2: What is the best extraction method for Cortisol sulfate from serum: Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE)?
Both SPE and LLE can be used, but SPE is often considered the superior method for complex biological matrices like serum.[4]
-
Solid-Phase Extraction (SPE): This technique uses a solid sorbent to selectively adsorb the analyte from the liquid sample, while impurities are washed away. It is highly efficient for sample cleanup and concentration.[7] For steroid sulfates, SPE cartridges with Hydrophilic-Lipophilic Balance (HLB) sorbents are particularly effective, providing high recovery rates.[1][5]
-
Liquid-Liquid Extraction (LLE): This is a traditional method that separates compounds based on their differential solubility in two immiscible liquids (e.g., an aqueous sample and an organic solvent).[8] While simple and inexpensive, LLE can be labor-intensive, consume large volumes of organic solvents, and may result in less clean extracts compared to SPE.[3][8] A variation called Salting-Out Assisted Liquid-Liquid Extraction (SALLE) can improve recovery and reduce matrix effects.[9]
The choice depends on laboratory resources, sample throughput, and the required level of extract cleanliness. For high-sensitivity LC-MS/MS analysis, SPE is generally the recommended approach.
Q3: How can I minimize matrix effects during LC-MS/MS analysis of Cortisol sulfate?
Matrix effects, which are the alteration of ionization efficiency by co-eluting substances, are a major challenge in serum analysis.[6]
-
Improve Sample Cleanup: The most effective strategy is to remove interfering components before they reach the analytical column.
-
Optimized SPE: Use a robust SPE protocol, such as one with an HLB sorbent. Incorporate specific wash steps designed to remove phospholipids, a primary cause of ion suppression in serum.[1][6]
-
Protein Precipitation: This initial step not only improves recovery but also removes a large portion of the matrix.[1]
-
-
Optimize Chromatography: Modify your LC method to separate Cortisol sulfate from the regions where matrix components elute. This can be achieved by adjusting the mobile phase gradient.[6]
-
Use an Appropriate Internal Standard: A stable isotope-labeled internal standard (e.g., ¹³C₃-Cortisol sulfate) is ideal. It co-elutes with the analyte and experiences similar matrix effects, allowing for accurate correction during data processing.
-
Assess Matrix Effects: To determine if your method is affected, you can perform a post-column infusion experiment. This involves infusing a constant flow of Cortisol sulfate standard into the MS while injecting a blank, extracted serum sample. Dips in the baseline signal indicate regions of ion suppression.[6]
Q4: My Cortisol sulfate appears to be degrading during sample preparation. What is happening?
The sulfate group on Cortisol sulfate can be hydrolyzed (cleaved), converting it to free cortisol. This can happen unintentionally under certain conditions.
-
Cause: This process, known as solvolysis, can occur under acidic conditions, especially when certain organic solvents are used.[10] Steroid sulfatase (STS) is the enzyme responsible for this conversion in the body, but its activity is generally low under typical sample storage and preparation conditions (pH 7.4).[11][12]
-
Prevention:
-
Maintain Neutral pH: Ensure all buffers and solutions used during extraction are maintained at a neutral pH to prevent acid-catalyzed hydrolysis.
-
Avoid Harsh Conditions: Drastic conditions like high temperatures or strong acids, which are sometimes used for the hydrolysis of other conjugates, should be avoided if the goal is to measure the intact sulfate form.[10]
-
Q5: What are the key differences when analyzing free cortisol versus cortisol sulfate?
-
Polarity: Cortisol sulfate is significantly more polar and water-soluble than free cortisol. This impacts the choice of SPE sorbents and elution solvents. Hydrophilic-Lipophilic Balance (HLB) sorbents are suitable for retaining both, while standard C18 might be less effective for the sulfated form.[5]
-
Protein Binding: Steroid sulfates are highly protein-bound, making an effective protein precipitation step essential for accurate quantification.[1]
-
Ionization Mode: In LC-MS/MS, free steroids like cortisol are typically analyzed in positive ionization mode, whereas sulfated steroids are analyzed in negative ionization mode.[1] This requires polarity switching if both are to be measured in the same run.
Data & Protocols
Data Presentation: Comparison of Extraction Methodologies
The following tables summarize key differences and reported recovery data for various extraction methods.
Table 1: Qualitative Comparison of Common Extraction Methods
| Feature | Solid-Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) |
| Selectivity | High (tunable by sorbent/solvent choice) | Moderate to Low |
| Extract Cleanliness | Generally high, fewer matrix effects[3] | Variable, may require further cleanup |
| Solvent Consumption | Low | High[8] |
| Automation Potential | High (96-well plate formats available)[13] | Low to Moderate |
| Labor Intensity | Moderate, but automatable[7] | High (manual shaking/separation steps)[8] |
Table 2: Reported Recovery Rates for Steroids from Serum/Plasma Using SPE
| SPE Sorbent | Analyte(s) | Reported Recovery | Reference |
| HLB | Prednisolone and Cortisol | 85.4% - 101.3% | [5] |
| HLB (Styre Screen®) | Free and Sulfated Steroids | 73% - 103% | [1] |
| HRP (SOLAµ™) | 11 Steroids including Cortisol | 42% - 95% | [13] |
Experimental Protocols
This protocol is a generalized procedure based on methods optimized for steroid sulfates using HLB cartridges.[1][7]
-
Sample Pre-treatment (Protein Precipitation):
-
To 100 µL of serum sample, add an internal standard.
-
Add 400 µL of ice-cold acetonitrile.
-
Vortex for 30 seconds to mix and precipitate proteins.
-
Centrifuge at high speed (e.g., 4,000 rpm) for 15 minutes.[2]
-
Carefully transfer the supernatant to a clean tube for loading.
-
-
SPE Cartridge Conditioning:
-
Pass 1-3 mL of methanol through the HLB cartridge.
-
Pass 1-3 mL of deionized water through the cartridge. Do not let the sorbent bed go dry.
-
-
Sample Loading:
-
Load the supernatant from the pre-treatment step onto the conditioned cartridge at a slow, steady flow rate (approx. 1-2 mL/min).[1]
-
-
Wash Steps (Interference Removal):
-
Sorbent Drying:
-
Dry the cartridge thoroughly under full vacuum or positive pressure for 5-10 minutes to remove all wash solvents.
-
-
Elution:
-
Elute the Cortisol sulfate with 1-3 mL of a strong organic solvent mixture (e.g., 50:50 methanol:acetonitrile).[1] Collect the eluate in a clean tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried extract in a small, precise volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.
-
References
- 1. unitedchem.com [unitedchem.com]
- 2. mjas.analis.com.my [mjas.analis.com.my]
- 3. [PDF] Solid-state extraction of cortisol from plasma or serum for liquid chromatography. | Semantic Scholar [semanticscholar.org]
- 4. itspsolutions.com [itspsolutions.com]
- 5. Optimization of a Pre-MEKC Separation SPE Procedure for Steroid Molecules in Human Urine Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. The Liquid-Liquid Extraction Guide | Phenomenex [phenomenex.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. academic.oup.com [academic.oup.com]
- 12. The Regulation of Steroid Action by Sulfation and Desulfation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tools.thermofisher.com [tools.thermofisher.com]
Technical Support Center: Optimization of Chromatographic Separation of Cortisol and its Sulfated Metabolite
Welcome to the technical support center for the chromatographic separation of cortisol and its sulfated metabolite, cortisol 21-sulfate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in your analytical experiments.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in simultaneously separating cortisol and cortisol 21-sulfate?
The primary challenge lies in the significant difference in polarity between the two analytes. Cortisol is a relatively non-polar steroid, while the addition of a sulfate (B86663) group makes cortisol 21-sulfate highly polar. This vast polarity difference makes it difficult to achieve good retention and peak shape for both compounds in a single chromatographic run using traditional reversed-phase methods.
Q2: Which chromatographic mode is best suited for this separation?
Several chromatographic modes can be employed, each with its own advantages and disadvantages:
-
Reversed-Phase (RP) HPLC: While challenging, it is possible with careful method development. Expect early elution and potential poor retention for cortisol 21-sulfate. Gradient elution is a necessity.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): This technique is well-suited for highly polar compounds like cortisol 21-sulfate, providing good retention. However, cortisol may elute very early with little retention.
-
Mixed-Mode Chromatography (MMC): This approach, combining reversed-phase and ion-exchange or HILIC characteristics, is often the most effective. It can provide adequate retention for both the non-polar cortisol and the polar, anionic cortisol 21-sulfate.
Q3: How does mobile phase pH affect the separation?
Mobile phase pH is a critical parameter, especially for cortisol 21-sulfate.[1][2][3]
-
Cortisol: As a neutral steroid, its retention in reversed-phase chromatography is largely unaffected by pH changes within the typical operating range of silica-based columns (pH 2-8).[3]
-
Cortisol 21-Sulfate: This is an acidic compound due to the sulfate group.
-
At low pH (e.g., below its pKa) , the sulfate group is protonated, making the molecule less polar and increasing its retention in reversed-phase HPLC.
-
At neutral or higher pH , the sulfate group is deprotonated (negatively charged), making the molecule highly polar and causing it to elute very early in reversed-phase systems. For HILIC, a higher pH might enhance interactions with certain stationary phases.
-
Q4: What are the recommended sample preparation techniques?
Effective sample preparation is crucial to remove interfering substances from biological matrices like plasma or urine.[4] Common techniques include:
-
Solid-Phase Extraction (SPE): This is a highly effective method for cleaning up samples and concentrating the analytes. Different sorbents can be used:
-
Reversed-Phase (e.g., C18): Effective for extracting cortisol, but cortisol 21-sulfate may have low retention and break through during loading if the sample is too aqueous.
-
Mixed-Mode (e.g., combining reversed-phase and anion exchange): Often the best choice for retaining both analytes.
-
-
Liquid-Liquid Extraction (LLE): Can be used, but optimizing a solvent system to efficiently extract both a non-polar and a highly polar compound can be challenging.
-
Protein Precipitation: A simpler method, often used for cleaner matrices like serum or plasma, but it may not remove all interferences.
Troubleshooting Guide
This guide addresses common issues encountered during the chromatographic separation of cortisol and cortisol 21-sulfate.
Problem 1: Poor retention of cortisol 21-sulfate in reversed-phase HPLC.
-
Question: My cortisol 21-sulfate peak is eluting at or near the void volume. How can I increase its retention?
-
Answer:
-
Decrease Mobile Phase Polarity: Increase the proportion of the aqueous component in your mobile phase at the start of the gradient.
-
Lower Mobile Phase pH: Acidifying the mobile phase (e.g., with formic or acetic acid to a pH around 2.5-3.5) will protonate the sulfate group, making the analyte less polar and increasing its retention on a C18 column.[1][3]
-
Consider a Different Stationary Phase: An embedded polar group (polar-embedded) or a polar end-capped C18 column can offer better retention for polar analytes in highly aqueous mobile phases.
-
Switch to HILIC or Mixed-Mode Chromatography: These techniques are inherently better at retaining highly polar compounds.[5][6]
-
Problem 2: Poor peak shape (tailing or fronting) for one or both analytes.
-
Question: I am observing significant peak tailing for cortisol 21-sulfate. What could be the cause?
-
Answer:
-
Secondary Interactions: Peak tailing for acidic compounds can occur due to interactions with active sites (silanols) on the silica-based column.
-
Solution: Lower the mobile phase pH to suppress the ionization of both the analyte and the silanol (B1196071) groups. Adding a small amount of a competitive base to the mobile phase can also help.
-
-
Column Overload: Injecting too much sample can lead to peak distortion.
-
Solution: Dilute your sample or reduce the injection volume.
-
-
Inappropriate Sample Solvent: If the sample is dissolved in a solvent much stronger than the initial mobile phase, it can cause peak distortion.
-
Solution: Dissolve your sample in the initial mobile phase or a weaker solvent.
-
-
-
Question: My cortisol peak is fronting. What does this indicate?
-
Answer: Peak fronting is often a sign of sample overload or a problem with the column bed.
-
Solution: Try reducing the sample concentration. If the problem persists, the column may be damaged or have a void at the inlet, and it may need to be replaced.
-
Problem 3: Irreproducible retention times.
-
Question: The retention times for my analytes are shifting between injections. What should I check?
-
Answer:
-
Inadequate Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions between gradient runs. This is especially important for HILIC and mixed-mode chromatography.[7]
-
Mobile Phase Instability: Prepare fresh mobile phase daily and ensure it is properly degassed. Changes in mobile phase composition due to evaporation of the more volatile organic solvent can lead to retention time drift.
-
Temperature Fluctuations: Use a column oven to maintain a constant temperature, as temperature can affect retention times.
-
Pump Performance: Check for leaks in the pump and ensure the check valves are functioning correctly. Inconsistent flow rates will lead to variable retention times.
-
Experimental Protocols
Protocol 1: Reversed-Phase HPLC-UV Method for Cortisol and Cortisone (B1669442)
This protocol is adapted from a method for the simultaneous determination of cortisol and cortisone in serum and can be a starting point for developing a method for cortisol and its sulfated metabolite.[8]
-
Column: Octadecylsilane (ODS, C18), 5 µm particle size.
-
Mobile Phase: Isocratic elution with an optimized mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol). The exact ratio needs to be determined empirically to achieve separation. For cortisol and cortisol sulfate, a gradient will be necessary.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 245 nm.
-
Sample Preparation (Serum):
-
To 1 mL of serum, add an internal standard.
-
Acidify the sample by adding glacial acetic acid.
-
Filter the sample through a regenerated cellulose (B213188) membrane at 4°C.
-
Extract the steroids with diethyl ether.
-
Evaporate the ether extract to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase and inject it into the HPLC system.
-
Protocol 2: LC-MS/MS Method for Cortisol and Cortisone in Urine
This protocol provides a basis for developing a more sensitive and specific LC-MS/MS method.[9]
-
Chromatography: UHPLC system with a reversed-phase column (e.g., Atlantis dC18, 3 µm).
-
Mobile Phase: Isocratic elution with 20 mM ammonium (B1175870) acetate (B1210297) and acetonitrile (50:50, v/v) at a flow rate of 0.3 mL/min. For separating cortisol and cortisol sulfate, a gradient elution will be required, starting with a higher aqueous percentage.
-
Mass Spectrometry: Tandem mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.
-
MRM Transitions:
-
Cortisol: m/z 363.11 ⟶ 121.00
-
Cortisone: m/z 361.18 ⟶ 163.11
-
-
Sample Preparation (Plasma):
-
Protein precipitation followed by liquid-liquid extraction or solid-phase extraction.
-
Data Presentation
Table 1: Typical Chromatographic Parameters for Cortisol and Cortisol 21-Sulfate Separation
| Parameter | Reversed-Phase HPLC | HILIC | Mixed-Mode Chromatography |
| Stationary Phase | C18, C8, Phenyl-Hexyl | Amide, Diol, Unmodified Silica | C18 with Anion Exchange |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water | 10 mM Ammonium Acetate in Water, pH adjusted |
| Mobile Phase B | Acetonitrile or Methanol | Acetonitrile | Methanol or Acetonitrile |
| Typical Gradient | 5-95% B over 15 min | 95-50% B over 15 min | 10-90% B over 20 min |
| Expected Elution Order | 1. Cortisol 21-Sulfate2. Cortisol | 1. Cortisol2. Cortisol 21-Sulfate | Optimized for co-retention |
Table 2: Example MRM Transitions for LC-MS/MS Analysis
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Polarity |
| Cortisol | 363.2 | 121.1 | Positive |
| Cortisol 21-Sulfate | 441.2 | 97.0 (SO3-) | Negative |
| d4-Cortisol (Internal Standard) | 367.2 | 121.1 | Positive |
Visualizations
Caption: A generalized workflow for the analysis of cortisol and its sulfated metabolite.
Caption: A decision tree for troubleshooting common peak shape issues.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. chromatographytoday.com [chromatographytoday.com]
- 3. agilent.com [agilent.com]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. researchgate.net [researchgate.net]
- 6. longdom.org [longdom.org]
- 7. waters.com [waters.com]
- 8. Simultaneous determination of serum cortisol and cortisone by reversed-phase liquid chromatography with ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Method Development and Clinical Utility for Simultaneous Measurement of 21-Deoxycortisol, 17-Hydroxyprogesterone, Cortisol, and Cortisone Levels in Human Plasma Using UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Cortisol vs. Cortisol Sulfate Sodium: A Comparative Guide to Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological activities of cortisol and its sulfated metabolite, cortisol sulfate (B86663) sodium. The information presented herein is supported by experimental data to aid in research and development decisions.
Executive Summary
Cortisol, the primary glucocorticoid in humans, is a potent steroid hormone with a wide range of physiological effects, including regulation of metabolism, immune response, and stress. Cortisol sulfate, a major metabolite of cortisol, is generally considered to be biologically inactive as a glucocorticoid due to its significantly reduced affinity for the glucocorticoid receptor (GR). This guide will delve into the comparative biological activities of these two compounds, focusing on receptor binding, anti-inflammatory effects, and metabolic functions.
Data Presentation: Quantitative Comparison
The following tables summarize the known quantitative data for cortisol and the expected activity of cortisol sulfate sodium based on available literature.
Table 1: Glucocorticoid Receptor (GR) Binding Affinity
| Compound | Dissociation Constant (Kd) (nmol/L) | Relative Binding Affinity (%) |
| Cortisol | 17.5 ± 1.7[1] | 100[2] |
| This compound | Not typically reported; expected to be very high (low affinity) | Significantly lower than cortisol[2] |
Table 2: Anti-Inflammatory Activity
| Compound | IC50 for Inhibition of Lysozyme Release (nmol/L) | Inhibition of Pro-inflammatory Mediators |
| Cortisol | 9.5 ± 0.3[1] | Inhibits NF-κB, MAPK pathways, and the production of cytokines (TNF-α, IL-1β, IL-6, IL-8) and other inflammatory molecules (iNOS, COX-2)[3][4][5] |
| This compound | Not reported; expected to be very high (low potency) | Not known to directly inhibit inflammatory pathways due to poor GR binding. |
Table 3: Metabolic Effects
| Compound | Effect on Gluconeogenesis | Effect on Lipolysis |
| Cortisol | Stimulates gluconeogenesis in the liver[6][7][8][9] | Stimulates lipolysis, increasing the release of glycerol (B35011) and free fatty acids[10][11] |
| This compound | Not reported; expected to have minimal to no direct effect. | Not reported; expected to have minimal to no direct effect. |
Signaling Pathways and Experimental Workflows
Glucocorticoid Receptor Signaling Pathway
Cortisol exerts its effects by binding to the intracellular glucocorticoid receptor (GR). This binding event initiates a conformational change in the receptor, leading to its translocation to the nucleus, where it modulates the transcription of target genes. This can either activate the transcription of anti-inflammatory genes or repress the transcription of pro-inflammatory genes.
References
- 1. ahajournals.org [ahajournals.org]
- 2. Relative affinity of 17 alpha- and/or 21-esters and 17 alpha, 21-diesters of cortisol for a glucocorticoid receptor from rat thymocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cortisol inhibits NF-κB and MAPK pathways in LPS activated bovine endometrial epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cortisol modulates inflammatory responses in LPS-stimulated RAW264.7 cells via the NF-κB and MAPK pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Cortisol increases gluconeogenesis in humans: its role in the metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. droracle.ai [droracle.ai]
- 9. researchgate.net [researchgate.net]
- 10. journals.physiology.org [journals.physiology.org]
- 11. researchgate.net [researchgate.net]
Navigating the Analytical Maze: A Comparative Guide to Clinical Assay Validation for Cortisol Sulfate
For researchers, scientists, and drug development professionals, the precise quantification of steroid hormones is paramount. While assays for cortisol are well-established, the validation of clinical assays for its sulfated form, cortisol sulfate (B86663), presents a more nuanced analytical challenge. This guide provides a comprehensive comparison of potential methodologies, focusing on the gold standard of liquid chromatography-tandem mass spectrometry (LC-MS/MS), and outlines a robust validation framework.
Currently, dedicated commercial immunoassays for the direct measurement of cortisol sulfate are not widely available. The inherent cross-reactivity of traditional steroid immunoassays with structurally similar molecules poses a significant hurdle to developing a specific and reliable immunoassay for cortisol sulfate. Consequently, LC-MS/MS has emerged as the most suitable platform for the accurate quantification of cortisol sulfate in clinical samples, offering high specificity and the capability for simultaneous measurement of multiple steroid metabolites.
Performance Characteristics: A Comparative Overview
The validation of a clinical assay for cortisol sulfate would necessitate a rigorous evaluation of its performance characteristics. While specific data for a dedicated cortisol sulfate assay is limited in publicly available literature, we can extrapolate expected performance based on validated LC-MS/MS assays for cortisol and other steroid sulfates, such as dehydroepiandrosterone (B1670201) sulfate (DHEA-S).
| Performance Metric | Expected Performance for a Validated Cortisol Sulfate LC-MS/MS Assay | Comparative Performance of Validated Cortisol Immunoassays | Comparative Performance of Validated DHEA-S LC-MS/MS Assays |
| Linearity (r²) | >0.99 | Typically >0.99 | >0.99 |
| Lower Limit of Quantification (LLOQ) | 0.1 - 1.0 ng/mL | 0.2 - 1.0 ng/mL[1] | 0.5 - 5.0 ng/mL |
| Intra-assay Precision (%CV) | <10% | <10% | <5% |
| Inter-assay Precision (%CV) | <15% | <15% | <10% |
| Accuracy/Recovery | 85-115% | 80-120% (can be affected by cross-reactivity) | 90-110% |
| Specificity | High (mass-based detection) | Variable (potential for cross-reactivity with other steroids)[2][3][4][5] | High (mass-based detection) |
Experimental Protocols: A Roadmap to Validation
A comprehensive validation of an LC-MS/MS assay for cortisol sulfate should adhere to established bioanalytical method validation guidelines. Below are detailed protocols for key validation experiments.
Sample Preparation: Solid-Phase Extraction (SPE)
-
Sample Aliquoting: Thaw frozen serum or plasma samples and vortex. Aliquot 100 µL of the sample into a clean microcentrifuge tube.
-
Internal Standard Spiking: Add an appropriate internal standard (e.g., deuterated cortisol sulfate) to each sample, calibrator, and quality control (QC) sample.
-
Protein Precipitation: Add a protein precipitation agent (e.g., acetonitrile) to each tube, vortex, and centrifuge to pellet the precipitated proteins.
-
Solid-Phase Extraction:
-
Condition an SPE cartridge with methanol (B129727) followed by deionized water.
-
Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.
-
Wash the cartridge with a series of wash solutions to remove interfering substances.
-
Elute the cortisol sulfate and internal standard from the cartridge with an appropriate elution solvent (e.g., methanol or acetonitrile).
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the dried extract in the mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Chromatographic Separation:
-
Column: Use a C18 reverse-phase column.
-
Mobile Phase: Employ a gradient elution with a mobile phase consisting of water with a small percentage of formic acid (for protonation) and an organic solvent such as methanol or acetonitrile.
-
Flow Rate: Set a flow rate appropriate for the column dimensions.
-
Injection Volume: Inject a small volume (e.g., 5-10 µL) of the reconstituted sample.
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Use electrospray ionization (ESI) in negative ion mode, as the sulfate group is readily deprotonated.
-
Detection Mode: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.
-
MRM Transitions: Monitor for specific precursor-to-product ion transitions for both cortisol sulfate and its internal standard to ensure specificity and accurate quantification.
-
Validation Experiments
-
Linearity: Prepare a series of calibration standards of known cortisol sulfate concentrations in a surrogate matrix (e.g., charcoal-stripped serum). Analyze these standards in triplicate and perform a linear regression analysis of the peak area ratio (analyte/internal standard) versus concentration. The coefficient of determination (r²) should be >0.99.
-
Precision and Accuracy: Prepare QC samples at low, medium, and high concentrations within the linear range.
-
Intra-assay (within-run) precision and accuracy: Analyze at least five replicates of each QC level in a single analytical run. The coefficient of variation (%CV) should be ≤15% (≤20% for the LLOQ), and the accuracy should be within 85-115% (80-120% for the LLOQ).
-
Inter-assay (between-run) precision and accuracy: Analyze the QC samples on at least three different days. The %CV should be ≤15% (≤20% for the LLOQ), and the accuracy should be within 85-115% (80-120% for the LLOQ).
-
-
Lower Limit of Quantification (LLOQ): Determine the lowest concentration on the calibration curve that can be quantified with acceptable precision and accuracy.
-
Specificity and Selectivity: Analyze blank matrix samples from at least six different sources to assess for interfering peaks at the retention time of cortisol sulfate and the internal standard. Also, test for potential interference from structurally related steroids (e.g., cortisol, cortisone (B1669442), DHEA, and their sulfated forms).
-
Matrix Effect: Evaluate the effect of the biological matrix on the ionization of the analyte and internal standard by comparing the peak areas of post-extraction spiked samples to those of neat solutions.
-
Stability: Assess the stability of cortisol sulfate in the biological matrix under various conditions, including freeze-thaw cycles, short-term storage at room temperature, and long-term storage at -20°C and -80°C.
Visualizing the Workflow and Pathways
To further clarify the processes involved, the following diagrams illustrate the cortisol sulfation pathway, the experimental workflow for assay validation, and the logical relationship of the validation parameters.
References
- 1. Simultaneous determination of cortisol and cortisone from human serum by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Research Portal [iro.uiowa.edu]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Navigating the Specificity Challenge: A Comparative Guide to Cortisol Sulfate Immunoassays
For researchers, scientists, and drug development professionals, the accurate measurement of steroid hormones is paramount. While immunoassays offer a convenient and high-throughput method for quantification, their specificity and potential for cross-reactivity with structurally similar molecules are critical considerations. This guide provides a comparative overview of the specificity and cross-reactivity of immunoassays, with a focus on Cortisol and its sulfated conjugate, Cortisol 21-Sulfate. Due to a notable lack of commercially available immunoassays specifically for Cortisol 21-Sulfate, this guide will utilize data from widely available Cortisol immunoassays to illustrate the principles of specificity and cross-reactivity, which are directly applicable to the development and validation of any steroid immunoassay.
The Landscape of Cortisol Immunoassays: A Look at Specificity
Comparative Cross-Reactivity of Commercial Cortisol Immunoassays
The following table summarizes the reported cross-reactivity of several commercially available Cortisol ELISA kits with a panel of structurally related steroids. It is important to note that cross-reactivity data can vary between lots and should be verified by the end-user.
| Compound | DRG Diagnostics (EIA-1887) (%) | Demeditec Diagnostics (DES6944) (%) | Eagle Biosciences (ARG81392) (%) |
| Cortisol | 100 | 100 | 100 |
| Prednisolone | Not Reported | 21.6 | 7.8 |
| Corticosterone | 45 | 14.2 | 1.2 |
| Cortisone | 0.9 | 8.8 | 1.2 |
| 11-Deoxycortisol | < 2 | 8.7 | Not Reported |
| 17α-Hydroxyprogesterone | Not Reported | 10.2 | Not Reported |
| Dexamethasone | < 2 | Not Reported | 18.8 |
| Progesterone | < 9 | Not Reported | < 0.1 |
| Estradiol | Not Reported | Not Reported | < 0.1 |
| Estriol | < 0.01 | Not Reported | Not Reported |
| Estrone | < 0.01 | Not Reported | Not Reported |
| Testosterone | < 0.01 | Not Reported | Not Reported |
| Aldosterone | Not Reported | 0.8 | Not Reported |
| Androstenedione | Not Reported | 1.0 | Not Reported |
Data is compiled from publicly available product datasheets and may not be exhaustive.
The Challenge of Cortisol 21-Sulfate Immunoassays
A comprehensive search for commercially available ELISA kits specifically designed for the quantification of Cortisol 21-Sulfate reveals a significant lack of such products. This suggests that researchers requiring specific measurement of this sulfated metabolite may need to consider developing their own assays or utilizing alternative analytical methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). The development of a specific immunoassay for Cortisol 21-Sulfate would hinge on the production of an antibody that can distinguish the sulfated form from the parent cortisol and other related steroids, a non-trivial challenge.
Experimental Protocols for Assessing Immunoassay Specificity
A robust assessment of immunoassay specificity is crucial for the validation of any new assay or for the verification of a commercial kit's performance. The following is a generalized protocol for determining the cross-reactivity of a competitive immunoassay.
Objective: To determine the percentage of cross-reactivity of a panel of potentially interfering compounds in a competitive immunoassay.
Materials:
-
Immunoassay kit (including coated microplate, standard, enzyme conjugate, substrate, and wash buffer)
-
Potentially cross-reacting compounds
-
Assay buffer
-
Precision pipettes and tips
-
Microplate reader
Procedure:
-
Preparation of Standards and Cross-Reactants:
-
Prepare a standard curve of the target analyte (e.g., Cortisol) according to the kit manufacturer's instructions.
-
Prepare serial dilutions of each potentially cross-reacting compound in the assay buffer. The concentration range should be sufficient to elicit a response in the assay.
-
-
Assay Performance:
-
Add the standards, controls, and diluted cross-reactants to the appropriate wells of the microplate.
-
Add the enzyme-labeled analyte (conjugate) to all wells (except blanks).
-
Add the specific antibody to all wells (except blanks).
-
Incubate the plate according to the kit's instructions to allow for competitive binding.
-
Wash the plate to remove unbound reagents.
-
Add the substrate solution and incubate to allow for color development.
-
Stop the reaction and read the absorbance on a microplate reader at the appropriate wavelength.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance values against the concentration of the standard. A logit-log transformation is often used for competitive immunoassays.
-
For each cross-reactant, determine the concentration that causes a 50% reduction in the maximum signal (the signal of the zero standard). This is the IC50 value.
-
Calculate the percent cross-reactivity using the following formula:
% Cross-Reactivity = (IC50 of Standard / IC50 of Cross-Reactant) x 100
-
Visualizing the Workflow and Pathways
To better understand the principles of competitive immunoassays and the biological context of cortisol, the following diagrams are provided.
A Researcher's Guide to Validating Steroid Sulfate Deconjugation for Accurate Analysis
For researchers, scientists, and drug development professionals, the accurate quantification of steroid hormones is paramount. Steroids in biological matrices are often present as sulfate (B86663) conjugates, requiring a deconjugation step to liberate the free steroid for analysis. The choice and validation of this deconjugation method are critical for obtaining reliable data. This guide provides an objective comparison of the two primary deconjugation techniques—enzymatic hydrolysis and chemical hydrolysis (solvolysis)—supported by experimental data and detailed protocols to aid in methodological selection and validation.
The analysis of steroid sulfates is a crucial aspect of various research fields, including endocrinology, clinical chemistry, and anti-doping science.[1] Steroid sulfates act as a reservoir for active free steroids, and their measurement can provide valuable insights into metabolic pathways and disease states. However, the direct analysis of these conjugates can be challenging. Therefore, a hydrolysis step is typically employed to cleave the sulfate group, allowing for the analysis of the unconjugated steroid. The two most common methods for this are enzymatic hydrolysis, utilizing sulfatase enzymes, and chemical hydrolysis, often referred to as solvolysis.[1][2] The efficiency and potential drawbacks of each method must be carefully considered and validated to ensure the accuracy and reliability of the analytical results.
Comparing Deconjugation Strategies: Enzymatic vs. Chemical Hydrolysis
The selection of a deconjugation method depends on several factors, including the specific steroid sulfates of interest, the sample matrix, and the analytical platform (e.g., LC-MS/MS, GC-MS). Below is a comparative overview of enzymatic and chemical hydrolysis.
Enzymatic Hydrolysis: A Gentle Approach
Enzymatic hydrolysis employs sulfatase enzymes to specifically cleave the sulfate ester bond under mild conditions.[3] The most traditionally used enzyme is from the snail Helix pomatia, which contains both sulfatase and β-glucuronidase activity.[4][5] However, the use of crude enzyme preparations from natural sources can lead to batch-to-batch variability and may contain other enzymes that could alter the steroid analytes.[4] More recently, recombinant sulfatase enzymes have become available, offering higher purity and consistency.[6]
Advantages:
-
High Specificity: Enzymes target the sulfate bond, minimizing the degradation of the steroid molecule.
-
Mild Reaction Conditions: Typically performed at physiological pH and moderate temperatures, preserving the integrity of the analytes.
Disadvantages:
-
Incomplete Hydrolysis: The efficiency of enzymatic hydrolysis can be influenced by the position of the sulfate group on the steroid. For instance, some sulfatases may not efficiently hydrolyze 17-keto steroid sulfates.[7]
-
Enzyme Inhibition: Components in the biological matrix can inhibit enzyme activity, leading to incomplete deconjugation.
-
Variability: Crude enzyme preparations can have inconsistent activity and may contain contaminating enzymes that could lead to artifact formation.[8]
-
Cost and Time: Enzymatic methods can be more expensive and may require longer incubation times compared to chemical hydrolysis.[4]
Chemical Hydrolysis (Solvolysis): A More Aggressive Method
Solvolysis involves the cleavage of the sulfate bond using an acidified organic solvent, typically ethyl acetate (B1210297).[2][9] This method is generally faster and less expensive than enzymatic hydrolysis.
Advantages:
-
Broad Specificity: Solvolysis can cleave a wider range of steroid sulfates, including those that are resistant to enzymatic hydrolysis.[2]
-
Cost-Effective and Fast: Generally requires cheaper reagents and shorter reaction times.[10]
Disadvantages:
-
Harsh Conditions: The acidic environment can lead to the degradation of certain steroids, forming artifacts and compromising the accuracy of the results.[9]
-
Lack of Specificity: Can lead to the hydrolysis of other conjugates or modifications of the steroid molecule.
-
Safety Concerns: Involves the use of strong acids and organic solvents, requiring appropriate safety precautions.
Quantitative Comparison of Deconjugation Methods
The following tables summarize the performance of different deconjugation methods based on data from various studies.
Table 1: Comparison of Deconjugation Efficiency of Enzymatic and Chemical Hydrolysis
| Steroid Sulfate | Enzymatic Hydrolysis (Helix pomatia) | Chemical Hydrolysis (Solvolysis) | Notes |
| Testosterone (B1683101) Sulfate | Moderate to High | High | Solvolysis generally shows higher recovery for testosterone sulfate.[2][10] |
| Epitestosterone Sulfate | Moderate to High | High | Similar to testosterone sulfate, solvolysis is very effective.[11] |
| Dehydroepiandrosterone Sulfate (DHEAS) | High | High | Both methods are generally effective for DHEAS.[4] |
| Estrone Sulfate | High | High | Both methods show good efficiency.[10] |
| Chenodeoxycholic acid 3-sulfate | N/A | Quantitative | Solvolysis is effective for this bile acid sulfate.[9] |
| Chenodeoxycholic acid 7-sulfate | N/A | Incomplete/Artifact Formation | Solvolysis can lead to the formation of derivatives and may not be quantitative.[9] |
Table 2: Comparison of Different Sulfatase Enzymes
| Enzyme | Source | Key Characteristics | Deconjugation Efficiency |
| Arylsulfatase | Helix pomatia | Crude extract, contains β-glucuronidase activity. | Broad but variable specificity; can be incomplete for some sulfates.[4][7] |
| Recombinant Sulfatase (e.g., from Pseudomonas aeruginosa) | Recombinant | High purity, consistent activity. | Can be engineered for higher activity towards specific steroid sulfates.[6] |
| Synthetic β-Glucuronidase/Sulfatase Mix | Synthetic | Defined mixture of enzymes. | Good for glucuronides, but may have lower efficiency for some monosulfates compared to H. pomatia.[4] |
Experimental Protocols
Below are detailed methodologies for performing enzymatic and chemical deconjugation of steroid sulfates.
Protocol 1: Enzymatic Hydrolysis using Helix pomatia Sulfatase
-
Sample Preparation: To 1 mL of urine, add an internal standard solution.
-
Buffering: Add 1 mL of 0.1 M acetate buffer (pH 5.0).
-
Enzyme Addition: Add 50 µL of Helix pomatia β-glucuronidase/arylsulfatase solution (containing at least 100 units of sulfatase activity).
-
Incubation: Incubate the mixture at 37°C for 3 to 16 hours (overnight). The optimal incubation time should be determined empirically.[4]
-
Extraction: After incubation, proceed with solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to isolate the deconjugated steroids.
-
Analysis: Analyze the extracted steroids using LC-MS/MS or GC-MS. For GC-MS analysis, a derivatization step is required.[12]
Protocol 2: Chemical Hydrolysis (Solvolysis)
-
Sample Preparation: To 1 mL of urine, add an internal standard solution.
-
Acidification: Add 100 µL of concentrated sulfuric acid.
-
Extraction: Add 5 mL of ethyl acetate and vortex for 1 minute.
-
Hydrolysis: Incubate the mixture at 50-60°C for 30 minutes to 1 hour. The optimal time and temperature should be validated for the specific analytes of interest.[2][13]
-
Neutralization and Extraction: After hydrolysis, wash the ethyl acetate layer with a basic solution (e.g., 1 M NaOH) and then with water.
-
Drying: Dry the organic layer over anhydrous sodium sulfate.
-
Evaporation and Reconstitution: Evaporate the solvent and reconstitute the residue in a suitable solvent for analysis.
-
Analysis: Analyze the extracted steroids using LC-MS/MS or GC-MS (with derivatization).
Visualizing the Workflow
The following diagrams illustrate the experimental workflows for enzymatic and chemical deconjugation.
Caption: Workflow for Enzymatic Deconjugation of Steroid Sulfates.
Caption: Workflow for Chemical Deconjugation (Solvolysis) of Steroid Sulfates.
Conclusion and Recommendations
The validation of the deconjugation step is a critical component of any quantitative method for steroid sulfate analysis. While enzymatic hydrolysis offers a milder approach with higher specificity, it may not be suitable for all steroid sulfates and can be subject to variability. Chemical hydrolysis, or solvolysis, provides a more robust and broadly applicable method but carries the risk of analyte degradation.
For routine analysis of a well-defined panel of steroid sulfates where analyte stability is a concern, a validated enzymatic method using a recombinant sulfatase is recommended. For broader screening purposes or for steroid sulfates known to be resistant to enzymatic hydrolysis, solvolysis may be the preferred method, provided that a thorough validation is performed to assess potential degradation and artifact formation. Ultimately, the choice of method should be guided by empirical data from a comprehensive validation study that includes an assessment of recovery, matrix effects, and comparison with certified reference materials where available.
References
- 1. Analysis of conjugated steroid androgens: Deconjugation, derivatisation and associated issues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. orbit.dtu.dk [orbit.dtu.dk]
- 3. The Regulation of Steroid Action by Sulfation and Desulfation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. endocrine-abstracts.org [endocrine-abstracts.org]
- 5. Steric hindrance of the sulfatase of Helix pomatia on some 17-ketosteroid sulfate conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sulfazyme™ - a collection of high activity, purified recombinant sulfatase enzymes - IMCS [imcstips.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Solvolysis of chenodeoxycholic acid sulfates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A new method for hydrolyzing sulfate and glucuronyl conjugates of steroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Evaluation of Deconjugation Approaches for the Analysis of Phase II Metabolites in Equine Urine [escholarship.org]
- 12. mdpi.com [mdpi.com]
- 13. Hydrolysis of ketosteroid hydrogen sulfates by solvolysis procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Metabolomics of Sulfated Steroids in Disease Models: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuanced roles of sulfated steroids in various pathological conditions is paramount. This guide provides a comparative overview of sulfated steroid metabolomics in key disease models, supported by quantitative data and detailed experimental protocols. By presenting a clear comparison of how sulfated steroid profiles are altered in different diseases, this guide aims to facilitate the identification of potential biomarkers and novel therapeutic targets.
Introduction to Sulfated Steroids in Disease
Sulfated steroids, traditionally considered inactive metabolites destined for excretion, are now recognized as crucial signaling molecules and reservoirs for active steroid hormones. The balance between sulfation, catalyzed by sulfotransferases (SULTs), and desulfation, mediated by steroid sulfatase (STS), plays a critical role in regulating the bioavailability of active steroids.[1] Dysregulation of this equilibrium has been implicated in the pathophysiology of numerous diseases, including neurodegenerative disorders, cancers, and metabolic conditions. This guide focuses on the comparative analysis of two key sulfated steroids, pregnenolone (B344588) sulfate (B86663) (PREGS) and dehydroepiandrosterone (B1670201) sulfate (DHEAS), across various disease models.
Data Presentation: A Comparative Analysis of Sulfated Steroid Levels
The following tables summarize quantitative data on PREGS and DHEAS concentrations in different disease models compared to control subjects. This data, primarily generated through mass spectrometry-based methods, highlights the distinct sulfated steroid signatures associated with each condition.
Neurodegenerative Diseases: Alzheimer's and Parkinson's Disease
Alterations in neurosteroid levels, including their sulfated forms, have been consistently observed in neurodegenerative diseases. These steroids are known to modulate neuronal excitability, inflammation, and neuroprotection.[2]
Table 1: Comparative Levels of Sulfated Steroids in Alzheimer's Disease Brain Tissue
| Brain Region | Pregnenolone Sulfate (PREGS) (ng/g tissue) | Dehydroepiandrosterone Sulfate (DHEAS) (ng/g tissue) |
| Control | Alzheimer's Disease | |
| Hippocampus | ~2.5 | ~2.0 |
| Amygdala | ~3.0 | ~2.5 |
| Frontal Cortex | ~2.2 | ~1.8 |
| Striatum | ~4.0 | ~2.0 |
| Hypothalamus | ~5.0 | ~4.5 |
| Cerebellum | ~3.5 | ~2.0 |
* Indicates statistically significant difference (p < 0.05) between control and Alzheimer's disease groups. Data adapted from a study by Weill-Engerer et al. (2002).[3]
In Alzheimer's disease, a general trend of decreased PREGS and DHEAS levels is observed across various brain regions, with statistically significant reductions in the striatum, hypothalamus, and cerebellum.[3] This depletion of neuroprotective sulfated steroids may contribute to the pathophysiology of the disease.
While comprehensive comparative data for Parkinson's disease is still emerging, studies suggest a shifted balance towards unconjugated steroids, which may participate in the disease's pathophysiology.[2]
Experimental Protocols: Methodologies for Sulfated Steroid Analysis
The accurate quantification of sulfated steroids is crucial for comparative metabolomic studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose, offering high sensitivity and specificity.
Sample Preparation: Solid-Phase Extraction (SPE) of Sulfated Steroids from Serum
This protocol outlines a common method for extracting sulfated steroids from serum prior to LC-MS/MS analysis.[1][2]
-
Protein Precipitation: Precipitate proteins in 300 µL of serum by adding a suitable organic solvent.
-
Solid-Phase Extraction:
-
Condition a C18 SPE cartridge with methanol (B129727) followed by water.
-
Load the supernatant from the protein precipitation step onto the cartridge.
-
Wash the cartridge with water and then a low-percentage organic solvent to remove interfering substances.
-
Elute the sulfated steroids with methanol.
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in a solvent compatible with the LC-MS/MS system.
Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
The following is a general workflow for the quantification of sulfated steroids using LC-MS/MS.[1]
-
Chromatographic Separation: Utilize a C18 or phenyl-hexyl reversed-phase column to separate the sulfated steroids. A gradient elution with a mobile phase consisting of water and an organic solvent (e.g., acetonitrile (B52724) or methanol) with a suitable modifier (e.g., ammonium (B1175870) acetate) is typically employed.
-
Mass Spectrometric Detection: Operate the mass spectrometer in negative electrospray ionization (ESI) mode. Use multiple reaction monitoring (MRM) to detect and quantify the specific precursor-to-product ion transitions for each sulfated steroid and their corresponding internal standards.
Signaling Pathways and Experimental Workflows
The biological effects of sulfated steroids are mediated through various signaling pathways. Understanding these pathways is key to elucidating their role in disease.
Steroidogenesis and Sulfation Pathway
The synthesis and sulfation of steroids is a complex process involving multiple enzymatic steps. DHEAS, for instance, is produced from cholesterol primarily in the adrenal glands and is the most abundant circulating steroid hormone.[4]
Experimental Workflow for Comparative Metabolomics
A typical workflow for a comparative metabolomics study of sulfated steroids involves several key steps, from sample collection to data analysis.
Conclusion
The comparative analysis of sulfated steroid metabolomes in different disease models provides valuable insights into their pathophysiological roles. The data presented here, particularly the observed decrease of PREGS and DHEAS in Alzheimer's disease, underscores the potential of these molecules as disease biomarkers. Further research, utilizing robust and standardized experimental protocols such as those outlined in this guide, is needed to expand our understanding of sulfated steroid dysregulation in a wider range of diseases and to explore their therapeutic potential. The continued application of advanced analytical techniques will be instrumental in uncovering the complex interplay of sulfated steroids in health and disease, ultimately paving the way for novel diagnostic and therapeutic strategies.
References
- 1. Simultaneous quantification of cholesterol sulfate, androgen sulfates, and progestagen sulfates in human serum by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. unitedchem.com [unitedchem.com]
- 3. Comparison of the roles of estrogens and androgens in breast cancer and prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neurobiological and Neuropsychiatric Effects of Dehydroepiandrosterone (DHEA) and DHEA Sulfate (DHEAS) - PMC [pmc.ncbi.nlm.nih.gov]
Serum Cortisol Sulfate and Salivary Cortisol: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuances of steroid hormone measurement is critical for accurate data interpretation. This guide provides a comprehensive comparison of serum cortisol and salivary cortisol, with a special focus on the metabolite, cortisol sulfate (B86663). We delve into the experimental data, detailed methodologies, and the underlying physiological pathways to equip you with the knowledge to make informed decisions for your research.
While direct correlational studies between serum cortisol sulfate and salivary cortisol are limited in current literature, an understanding of the relationship between the more commonly measured forms of cortisol in serum (total and free) and saliva provides a valuable framework. Salivary cortisol is generally considered a reliable surrogate for free serum cortisol, the biologically active form. Cortisol sulfate, a metabolite of cortisol, represents a fraction of the total circulating cortisol pool, and its physiological role is an area of ongoing investigation.
Quantitative Data Summary: Serum vs. Salivary Cortisol Correlation
The correlation between serum cortisol and salivary cortisol has been extensively studied. Salivary cortisol reflects the unbound, biologically active fraction of cortisol that has diffused from the blood into the saliva.[1] Therefore, it generally shows a strong correlation with free serum cortisol. The relationship with total serum cortisol can be influenced by levels of cortisol-binding globulin (CBG).[2]
Below is a summary of correlation coefficients (r) reported in various studies. It is important to note that correlation can vary based on the population studied, the timing of sample collection, and the assay methodology.
| Comparison | Correlation Coefficient (r) | Study Population/Context | Citation |
| Salivary Cortisol vs. Free Serum Cortisol | 0.79 | Patients with septic shock | [3] |
| Salivary Cortisol vs. Total Serum Cortisol | 0.80 | - | [3] |
| Salivary Cortisol vs. Serum Cortisol | 0.35 - 0.72 | During submaximal exercise | [4] |
| Salivary Cortisol vs. Serum Cortisol | 0.80 (baseline), 0.75 (peak) | Children undergoing high-dose ACTH stimulation test | [5] |
| Salivary Cortisol vs. Serum Cortisol | 0.59 (baseline), 0.33 (peak) | Children undergoing low-dose ACTH stimulation test | [5] |
| Basal Salivary Cortisol vs. Basal Serum Cortisol | 0.538 | Mechanically ventilated and non-critically ill patients | [1] |
| Stimulated Salivary Cortisol vs. Stimulated Serum Cortisol | 0.750 | Mechanically ventilated and non-critically ill patients | [1] |
Physiological Pathways and Relationships
To understand the relationship between different cortisol measurements, it is essential to consider the Hypothalamic-Pituitary-Adrenal (HPA) axis and the metabolism of cortisol.
HPA Axis and Cortisol Secretion
The production and release of cortisol are controlled by the HPA axis. In response to stress, the hypothalamus secretes corticotropin-releasing hormone (CRH), which stimulates the pituitary gland to release adrenocorticotropic hormone (ACTH).[6][7] ACTH then acts on the adrenal cortex to stimulate the synthesis and secretion of cortisol.[6][7]
Cortisol Metabolism and the Sulfation Pathway
Once in circulation, the majority of cortisol is bound to proteins, primarily cortisol-binding globulin (CBG) and albumin.[2] Only a small fraction remains as free cortisol, which is biologically active.[2] Cortisol is metabolized in various tissues, including the liver. One of the metabolic pathways is sulfation, where a sulfate group is added to the cortisol molecule to form cortisol sulfate.[8] This reaction is catalyzed by sulfotransferase enzymes, such as SULT2A1, which is highly expressed in the adrenal glands and liver.[9]
Experimental Protocols
Accurate and reproducible data depend on meticulous experimental protocols. Below are generalized methodologies for the measurement of serum and salivary cortisol.
Sample Collection and Processing
Serum Cortisol:
-
Collection: Blood is typically collected via venipuncture into a serum separator tube (SST) or a plain red-top tube.[10] For studies investigating diurnal rhythm, samples are often collected at specific times, such as in the morning (around 8-9 AM) and late at night (around 11 PM-midnight).[10]
-
Processing: The blood is allowed to clot, and then centrifuged to separate the serum from the blood cells.
-
Storage: The resulting serum is aliquoted and can be stored at ≤ -20°C until analysis.[11]
Salivary Cortisol:
-
Collection: Saliva is collected using a specialized collection device, such as a Salivette® or a similar swab-based kit, to ensure a sufficient and clean sample.[11] Subjects are typically instructed to avoid eating, drinking, or brushing their teeth for a period before collection.
-
Processing: The collection tube containing the saturated swab is centrifuged to separate the saliva from the swab.
-
Storage: The clear saliva is aliquoted and stored at ≤ -20°C until analysis.[11]
Assay Methodologies
Both serum and salivary cortisol can be measured using various techniques. The choice of method depends on the required sensitivity, specificity, and throughput.
1. Immunoassays (IA):
-
Principle: These methods, including enzyme-linked immunosorbent assays (ELISA) and radioimmunoassays (RIA), utilize antibodies specific to cortisol.[12] They are widely available and can be automated for high-throughput analysis.[2]
-
Limitations: A significant drawback of immunoassays is potential cross-reactivity with other steroids, which can lead to less specific results.[2]
2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
-
Principle: This is considered the gold standard for cortisol measurement due to its high specificity and sensitivity.[2][12] It involves chromatographic separation of the analyte followed by mass spectrometric detection.
-
Advantages: LC-MS/MS can distinguish between cortisol and other structurally similar steroids, providing more accurate measurements.[2]
Below is a generalized workflow for cortisol analysis.
Conclusion
The measurement of salivary cortisol offers a non-invasive and reliable alternative to free serum cortisol for assessing the HPA axis. The strong correlation between salivary and free serum cortisol, particularly when measured by specific methods like LC-MS/MS, makes it an attractive option for clinical and research settings. While direct data on the correlation between serum cortisol sulfate and salivary cortisol is scarce, understanding the metabolic pathways of cortisol, including sulfation, is crucial for a complete picture of its physiological and pathological roles. Future research directly comparing serum cortisol sulfate and salivary cortisol will be valuable in elucidating the clinical utility of this cortisol metabolite.
References
- 1. Content - Health Encyclopedia - University of Rochester Medical Center [urmc.rochester.edu]
- 2. Measuring cortisol in serum, urine and saliva - are our assays good enough? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The role of cortisol in the body | healthdirect [healthdirect.gov.au]
- 4. Clinical and Technical Aspects in Free Cortisol Measurement - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Free cortisol index is better than serum total cortisol in determining hypothalamic-pituitary-adrenal status in patients undergoing surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Clinical and Technical Aspects in Free Cortisol Measurement [e-enm.org]
- 7. Cortisol Test: Understanding High vs. Low Cortisol Levels [webmd.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Steroid sulfotransferase 2A1 gene transcription is regulated by steroidogenic factor 1 and GATA-6 in the human adrenal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Serum Cortisol: Background, Specimen and Methods of Measurement, Assays [emedicine.medscape.com]
- 11. acb.org.uk [acb.org.uk]
- 12. Cortisol - Wikipedia [en.wikipedia.org]
Safety Operating Guide
Safeguarding Your Research: Proper Disposal Procedures for Cortisol Sulfate Sodium
For immediate release: This document provides essential safety and logistical guidance for the proper disposal of cortisol sulfate (B86663) sodium, a compound utilized in various biochemical and metabolomics research applications. Adherence to these procedures is critical for ensuring laboratory safety, protecting the environment, and maintaining regulatory compliance. This guide is intended for researchers, scientists, and drug development professionals who handle this and similar chemical compounds.
Cortisol sulfate sodium is classified as a hazardous substance with known reproductive and organ toxicity. Therefore, it is imperative that this compound and any materials contaminated with it are disposed of as hazardous waste. Under no circumstances should this compound or its solutions be discharged into the sanitary sewer or disposed of in regular solid waste.
Key Hazard Information and Disposal Summary
To facilitate a clear understanding of the risks and required precautions, the following table summarizes the essential hazard data and disposal recommendations for this compound.
| Hazard Classification & Handling | Disposal Recommendations |
| GHS Pictogram: GHS08 (Health Hazard)[1] | Waste Classification: Hazardous Waste[2] |
| Signal Word: Danger[1] | Solid Waste: Collect in a designated, sealed, and clearly labeled hazardous waste container.[2] |
| Hazard Statements: H360Df (May damage the unborn child. Suspected of damaging fertility), H373 (May cause damage to organs through prolonged or repeated exposure).[1] | Liquid Waste: Collect in a dedicated, sealed, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless compatibility is verified.[2] |
| Storage Class: 6.1C (Combustible, acute toxic Cat. 3 / toxic compounds or compounds causing chronic effects)[1] | Drain/Sewer Disposal: Strictly prohibited.[2][3] |
| Personal Protective Equipment (PPE): Safety goggles, chemical-resistant gloves, and a lab coat are mandatory. All handling should occur in a well-ventilated area, preferably a chemical fume hood.[2] | Container Labeling: "Hazardous Waste," "this compound," approximate concentration and quantity, and accumulation start date.[2] |
Experimental Protocol: Step-by-Step Disposal Procedures
The following protocols provide a detailed methodology for the safe disposal of this compound and the decontamination of associated laboratory equipment. These procedures are based on established guidelines for handling potent chemical compounds.
Part 1: Disposal of Unused this compound and Contaminated Materials
-
Waste Collection - Solids:
-
Carefully place any unused solid this compound, along with any contaminated disposable materials (e.g., weighing paper, pipette tips, gloves), into a designated hazardous waste container.
-
This container must be made of a compatible material, such as high-density polyethylene, and possess a secure, tight-fitting lid.[2]
-
-
Waste Collection - Liquids:
-
Collect all liquid waste containing this compound, including experimental solutions and rinsates, in a separate, dedicated hazardous liquid waste container.
-
Ensure the container is properly sealed to prevent leaks and evaporation. Do not mix with other waste streams unless compatibility has been confirmed.[2]
-
-
Labeling:
-
Clearly label all hazardous waste containers with "Hazardous Waste," the full chemical name "this compound," the approximate concentration and quantity of the waste, and the date of accumulation.[2]
-
-
Final Disposal:
-
Arrange for the disposal of all collected hazardous waste through your institution's Environmental Health and Safety (EHS) office or an approved hazardous waste management program.[2]
-
Part 2: Decontamination of Reusable Labware
-
Initial Rinse:
-
Triple rinse any reusable glassware or equipment that has come into contact with this compound with a suitable solvent in which the compound is soluble (e.g., ethanol (B145695) or acetone).
-
This should be performed in a chemical fume hood.
-
Collect all rinsate as hazardous liquid waste and add it to your designated liquid waste container.[2]
-
-
Washing:
-
After the initial solvent rinse, wash the labware thoroughly with soap and water.
-
Part 3: Spill Management
-
Immediate Action:
-
In the event of a spill, immediately alert all personnel in the vicinity.
-
For small spills, absorb the material with an inert absorbent such as vermiculite (B1170534) or sand.
-
-
Cleanup:
-
Carefully collect the absorbent material and any other contaminated debris and place it into a designated hazardous waste container.
-
-
Large Spills:
-
For large spills, evacuate the area immediately and contact your institution's EHS office for assistance.
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
Disclaimer: The information provided in this document is intended as a guide for trained laboratory professionals. Always consult your institution's specific safety and disposal protocols and the Safety Data Sheet (SDS) for this compound before handling or disposing of this compound. Your institution's Environmental Health and Safety (EHS) office is the primary resource for ensuring compliance with all applicable regulations.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
